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6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one Documentation Hub

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  • Product: 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one
  • CAS: 1242157-15-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of C9H7BrFNO: A Technical Guide to Bromofluorinated Dihydroquinolinones

Executive Summary In modern medicinal chemistry and drug development, halogenated heterocyclic scaffolds serve as critical building blocks for the synthesis of active pharmaceutical ingredients (APIs). Compounds with the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, halogenated heterocyclic scaffolds serve as critical building blocks for the synthesis of active pharmaceutical ingredients (APIs). Compounds with the molecular formula C9H7BrFNO represent a highly versatile class of intermediates, predominantly crystallizing as bromofluorinated dihydroquinolinones, tetrahydroisoquinolinones, or indolinones[1].

With an average molecular weight of 244.06 g/mol , these scaffolds are prized for their unique physicochemical properties. The inclusion of a fluorine atom modulates lipophilicity and metabolic stability, while the bromine atom serves as an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling[2]. This whitepaper provides a comprehensive technical guide to the structural isomerism, analytical characterization, and synthetic application of the C9H7BrFNO chemical space.

Physicochemical Properties & Isomeric Landscape

Molecular Weight and Isotopic Distribution

The empirical formula C9H7BrFNO yields a theoretical average molecular weight of 244.06 g/mol [1][3]. However, for high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the critical parameter.

Due to the natural isotopic abundance of bromine—which exists as an almost 1:1 ratio of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (50.69%) and 

(49.31%)—compounds with this formula exhibit a highly diagnostic "twin-peak" isotopic signature.
  • Monoisotopic Mass (

    
    ):  242.9695 Da
    
  • M+2 Mass (

    
    ):  244.9675 Da
    
Structural Chemical Space

The C9H7BrFNO formula encompasses several structural isomers. The positioning of the heteroatoms and halogens drastically alters the electronic landscape of the ring system, dictating its utility in target-based drug design.

Table 1: Key Pharmacological Isomers of C9H7BrFNO

Isomer NameIUPAC NomenclatureMonoisotopic MassAverage MWPrimary Pharmacophore Utility
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one 6-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one242.969 Da244.06 g/mol PARP / Tankyrase inhibitor scaffold[2]
5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one 5-bromo-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one242.969 Da244.06 g/mol Glutathione S-Transferase targeting[4]
4-Bromo-7-fluoro-5-methylindolin-2-one 4-bromo-7-fluoro-5-methyl-1,3-dihydroindol-2-one242.969 Da244.06 g/mol Receptor Tyrosine Kinase (RTK) inhibition

Analytical Characterization Protocols

To ensure the integrity of the C9H7BrFNO building block before committing it to complex multi-step synthesis, rigorous analytical validation is required. The following protocols are designed as self-validating systems to confirm both mass accuracy and regiochemistry.

LC-MS/MS Workflow for Isotopic Confirmation

Causality Principle: Bromine's isotopic ratio is a built-in diagnostic tool. By utilizing Electrospray Ionization (ESI) in positive mode, the lactam nitrogen is readily protonated, allowing us to observe the intact molecular ion and its isotopic distribution without in-source fragmentation.

Step-by-Step Protocol:

  • System Suitability Test (SST): Inject a blank solvent followed by a known brominated standard (e.g., bromobenzene) to calibrate the mass analyzer and ensure mass accuracy error is < 5 ppm.

  • Sample Preparation: Dissolve 1 mg of the C9H7BrFNO sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a shallow gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Reasoning: The shallow gradient ensures the polar lactam core is retained while separating any debrominated impurities.

  • Mass Detection: Scan in ESI+ mode from m/z 100 to 500.

  • Data Validation: Confirm the presence of the[M+H]+ doublet at m/z 244.0 and 246.0 with a relative intensity ratio of ~1:1.

Multi-Nuclear NMR for Regiochemical Elucidation

Causality Principle: While mass spectrometry confirms the formula, it cannot distinguish between the isomers listed in Table 1.


 NMR is highly sensitive to its local electronic environment, and proton-fluorine coupling constants (

) provide definitive proof of the substitution pattern.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated DMSO (

    
    ). Add 1 µL of fluorobenzene as an internal 
    
    
    
    reference standard.
  • 
    H NMR Acquisition:  Acquire standard proton spectra. Look for the broad singlet corresponding to the lactam NH (typically highly deshielded, ~10.0-10.5 ppm in DMSO).
    
  • 
     NMR Acquisition:  Acquire decoupled and coupled 
    
    
    
    spectra.
  • Data Validation: In the 6-bromo-8-fluoro isomer, the fluorine atom will couple with the adjacent aromatic proton at the 7-position, yielding a distinct doublet (

    
     ~ 8-11 Hz). The absence of this specific coupling pattern immediately flags an incorrect regioisomer.
    

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The primary utility of C9H7BrFNO (specifically the 6-bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one isomer) is its application as an electrophile in palladium-catalyzed cross-coupling reactions[5]. The bromine atom acts as a highly efficient leaving group, allowing for the rapid expansion of the molecular scaffold.

Cross-Coupling Protocol

Causality Principle: The biphasic solvent system (Dioxane/Water) is explicitly chosen to dissolve both the organic dihydroquinolinone and the inorganic base. The base is critical as it coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is necessary to drive the transmetalation step.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine C9H7BrFNO (1.0 eq, 1.0 mmol), the desired Arylboronic acid (1.2 eq, 1.2 mmol), and

    
     (2.5 eq, 2.5 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 eq, 0.05 mmol).
    
  • Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and

    
     (2 mL). Sparge the mixture with dry 
    
    
    
    gas for 15 minutes. Reasoning: Palladium(0) intermediates are highly susceptible to oxidation; removing dissolved
    
    
    prevents premature catalyst death.
  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate, and purify via flash column chromatography.
    

SuzukiCycle Start C9H7BrFNO (Aryl Halide) OxAdd Oxidative Addition Pd(II) Complex Start->OxAdd Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd + Aryl-Br TransMet Transmetalation (Boronate Complex) OxAdd->TransMet + Ar-B(OH)3- Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled API Scaffold RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the C9H7BrFNO scaffold.

Application in Medicinal Chemistry

The dihydroquinolin-2-one core is a "privileged scaffold" in medicinal chemistry. It is frequently utilized in the design of inhibitors targeting poly(ADP-ribose) polymerases (PARPs) and tankyrases (TNKS)[2].

The structural features of C9H7BrFNO make it an ideal starting point for fragment-based ligand design:

  • The Lactam Motif: The cyclic amide acts as a rigid hydrogen-bond donor/acceptor pair, perfectly mimicking the nicotinamide moiety of NAD+, allowing it to anchor deeply into the active sites of PARP/TNKS enzymes.

  • The Fluorine Atom: Positioned at the 8-position, the highly electronegative fluorine atom extends into adjacent hydrophobic pockets, displacing high-energy water molecules and significantly increasing binding affinity (an effect known as the "fluorine magic" in medicinal chemistry)[2].

Pharmacophore Scaffold Dihydroquinolin-2-one Core LactamNH Lactam NH (H-Bond Donor) Scaffold->LactamNH LactamCO Lactam C=O (H-Bond Acceptor) Scaffold->LactamCO Fluoro Fluorine Atom (Lipophilic Contact) Scaffold->Fluoro TargetNH Protein Backbone C=O (e.g., Gly/Val) LactamNH->TargetNH H-Bond Interaction TargetCO Protein Backbone NH (e.g., Ser/Trp) LactamCO->TargetCO H-Bond Interaction TargetPocket Hydrophobic Pocket Fluoro->TargetPocket Van der Waals / Desolvation

Pharmacophore binding model of the fluorinated dihydroquinolin-2-one core in a target protein active site.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70977460, 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one". PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135541097, 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one". PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11624520, 4-Bromo-7-fluoro-5-methylindolin-2-one". PubChem, [Link]

  • Narwal, M., et al. "Fragment-Based Ligand Design of Novel Potent Inhibitors of Tankyrases". Journal of Medicinal Chemistry, American Chemical Society, [Link]

  • ECHA CHEM. "5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one". European Chemicals Agency, [Link]

Sources

Exploratory

physical properties of fluorinated dihydroisoquinolinone derivatives

An In-Depth Technical Guide to the Physicochemical Engineering of Fluorinated Dihydroisoquinolinone Derivatives Executive Summary In modern drug discovery, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Engineering of Fluorinated Dihydroisoquinolinone Derivatives

Executive Summary

In modern drug discovery, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged pharmacophore, particularly in the disruption of challenging protein-protein interactions (PPIs) such as the p53-MDM2 axis and WDR5 WIN-site binding[1][2]. However, the raw scaffold frequently suffers from physicochemical liabilities, including rapid oxidative metabolism and poor passive membrane permeability. As a Senior Application Scientist overseeing lead optimization campaigns, I rely on strategic fluorination as a precise molecular tool. This guide details how targeted fluorine substitution fundamentally reprograms the physicochemical profile of dihydroisoquinolinones, supported by mechanistic data, synthetic workflows, and self-validating experimental protocols.

The Physicochemical Impact of Fluorination

The introduction of fluorine into the dihydroisoquinolinone core is not merely a steric substitution; it is a profound electronic and metabolic reprogramming of the molecule. Fluorination alters lipophilicity, conformation, electrostatic potential, dipoles, and pKa[3].

Inductive Effects on pKa and Basicity

Dihydroisoquinolinone-based drugs often require a pendant basic amine to engage solvent-exposed regions of target proteins. However, highly basic amines (pKa > 9.5) are fully ionized at physiological pH (7.4), severely restricting passive transcellular diffusion. Fluorine’s strong electron-withdrawing nature (inductive effect, -I) can be leveraged to lower the pKa of adjacent basic centers. By depressing the pKa closer to 8.0, the fraction of the unionized drug at pH 7.4 increases exponentially, directly enhancing membrane permeability without eliminating the salt-bridge potential required for target binding[3].

Lipophilicity (LogD) and Membrane Permeability

Fluorine substitution on aliphatic or aromatic groups modulates lipophilicity[4]. While aromatic fluorination generally increases intrinsic lipophilicity (LogP), its effect on the distribution coefficient (LogD at pH 7.4) is synergistic with the aforementioned pKa modulation. This optimization is critical for intracellular targets. For example, optimized dihydroisoquinolinone derivatives demonstrate significantly enhanced Parallel Artificial Membrane Permeability Assay (PAMPA) profiles compared to their unsubstituted counterparts[1][2].

Metabolic Shielding and Intrinsic Clearance ( )

The C-F bond is exceptionally strong (~116 kcal/mol). The unsubstituted dihydroisoquinolinone core is highly susceptible to cytochrome P450 (CYP)-mediated oxidative degradation, particularly at the C5 and C7 aromatic positions. Fluorination at these specific metabolic hotspots acts as an impenetrable shield, altering the route and rate of metabolic degradation, thereby drastically reducing intrinsic hepatic clearance (


) and prolonging in vivo half-life[3].

Synthetic Methodologies: Rh(III)-Catalyzed C-H Activation

Synthesizing sterically hindered, fluorinated dihydroisoquinolinones requires precision. Traditional cyclization methods often fail or produce racemic mixtures. A highly efficient, modern approach utilizes Rhodium(III)-catalyzed intermolecular C-H activation. In this workflow, meta-fluorine-substituted primary or secondary amines selectively undergo reaction at the C-H bond ortho to the fluorine atom, utilizing dimethyl diazomalonate to form the 1,4-dihydroisoquinolin-3(2H)-one scaffold with high enantioselectivity[5].

SynthesisWorkflow A Fluorinated Benzamide (Starting Material) B Cp*Rh(III) Catalyst + Diazomalonate A->B Reagents C C-H Activation (Ortho to Fluorine) B->C Coordination D Cyclization & Decarboxylation C->D Intermediate E Fluorinated Target Scaffold D->E Isolation

Figure 1: Rh(III)-catalyzed synthetic workflow for fluorinated dihydroisoquinolinones.

Mechanistic Case Study: Disruption of the p53-MDM2 Axis

The clinical candidate NVP-CGM097 exemplifies the power of the dihydroisoquinolinone scaffold. Designed via structure-based drug design, it acts as a highly potent MDM2 inhibitor[2]. The scaffold physically occupies the deep hydrophobic binding pocket of MDM2 (specifically targeting the W23, L26, and F19 residues), effectively displacing the p53 tumor suppressor protein[6]. Fluorinated analogs of this class utilize the fluorine atom to optimize the dihedral angle of the pendant aromatic rings, locking the molecule into the bioactive conformation required to wedge into the MDM2 cleft.

PathwayDisruption MDM2 MDM2 Protein (Negative Regulator) p53 p53 Tumor Suppressor (Inactive) MDM2->p53 Ubiquitination p53Active p53 Tumor Suppressor (Active) p53->p53Active Reactivation Inhibitor Fluorinated Inhibitor (Dihydroisoquinolinone) Inhibitor->MDM2 Binds W23/L26/F19 Inhibitor->p53 Prevents degradation Apoptosis Cell Cycle Arrest & Apoptosis p53Active->Apoptosis Transcription

Figure 2: Disruption of the MDM2-p53 signaling pathway by dihydroisoquinolinone inhibitors.

Quantitative Data Summary

The following table summarizes the physicochemical shifts observed when optimizing a raw dihydroisoquinolinone core into a clinical-grade molecule (data synthesized from WDR5 and MDM2 optimization campaigns)[1][2].

Physicochemical PropertyUnsubstituted DihydroisoquinolinoneFluorinated Derivative (C5/C7)Clinical Benchmark (NVP-CGM097)
LogD (pH 7.4) ~1.5 - 2.0~2.5 - 3.22.8 (Calculated)
pKa (Pendant Amine) ~9.5~8.2~8.5
Kinetic Aqueous Solubility 29 µM42 µM>1000 µM (Optimized Salt)
PAMPA Permeability (

)
< 0.6 × 10⁻⁶ cm/s1.4 × 10⁻⁶ cm/s3.9 × 10⁻⁵ cm/s (Log

-4.4)
Intrinsic Clearance (

)
> 40 µL/min/mg< 15 µL/min/mg5.6 µL/min/mg

Standardized Experimental Protocols

To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the definitive protocols used in our laboratories.

Protocol A: High-Throughput Kinetic Aqueous Solubility (Nephelometry)

Causality: We measure kinetic rather than thermodynamic solubility during early optimization because it mimics the actual conditions of in vitro biochemical assays (where compounds are spiked from DMSO into aqueous buffers). This prevents false negatives caused by compound precipitation in the assay well.

  • Preparation of Stocks: Prepare a 10 mM stock solution of the fluorinated dihydroisoquinolinone in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point concentration gradient in DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO stock into 198 µL of pH 7.4 Phosphate-Buffered Saline (PBS) in a 96-well UV-transparent plate.

    • Causality Rule: The final DMSO concentration is strictly capped at 1%. Exceeding this threshold alters the dielectric constant of the buffer and can artificially denature target proteins in downstream assays.

  • Incubation & Reading: Incubate at 25°C for 2 hours on a plate shaker (300 rpm). Read the plate using a nephelometer (light scattering).

  • Self-Validation: Include a blank well (1% DMSO in PBS). The solubility limit is defined as the concentration where the scattering signal exceeds the blank + 3 standard deviations.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA utilizes a lipid-infused artificial membrane to isolate passive transcellular diffusion from active transport mechanisms (e.g., P-glycoprotein efflux). This allows us to directly quantify the physicochemical impact of fluorine substitution on membrane crossing.

  • Membrane Preparation: Coat the porous PVDF filter of a 96-well PAMPA donor plate with 5 µL of a 20% (w/v) dodecane/lecithin lipid mixture.

    • Causality Rule: This specific lipid mixture closely mimics the hydrophobic core of a cellular phospholipid bilayer.

  • Donor Assembly: Dilute the compound to 10 µM in pH 7.4 PBS (1% DMSO) and add 150 µL to the Donor compartment.

  • Acceptor Assembly: Add 300 µL of blank pH 7.4 PBS (1% DMSO) to the Acceptor compartment. Mate the plates and incubate for 5 hours at room temperature in a humidity chamber.

  • Quantification: Separate the plates. Extract 50 µL from both compartments, crash with 150 µL of acetonitrile containing an internal standard (e.g., labetalol), and centrifuge.

  • Self-Validation (LC-MS/MS): Analyze the supernatant via LC-MS/MS. The use of an internal standard validates extraction efficiency, while LC-MS/MS ensures that only the intact parent compound is quantified, ruling out analytical false positives from degraded fragments. Calculate the effective permeability (

    
    ) using the standard steady-state flux equation.
    

References

  • Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry.[Link]

  • EP2420237A1 - Fluorinated derivatives of endogenous isoquinolines for use in the treatment of diseases mediated through endogenous isoquinoline pathways.
  • Rhodium(III)-Catalyzed Synthesis of 1,4-Dihydroisoquinolin-3(2H)-ones. Angewandte Chemie International Edition.[Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. ResearchGate.[Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Handling of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary & Compound Identity 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1242157-15-8 ) is a critical heterocyclic building block, predominantly utilized in the synthesis of poly (ADP-ribose) polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1242157-15-8 ) is a critical heterocyclic building block, predominantly utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeted therapeutics.[1] Its structure features a dihydroisoquinolinone core functionalized with a bromine atom at the C6 position and a fluorine atom at the C8 position, rendering it a versatile scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a technical analysis of its solubility profile, derived from physicochemical descriptors and patent literature workups, alongside validated protocols for handling and stock solution preparation.

Chemical Identity Table
PropertyDetail
IUPAC Name 6-Bromo-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one
CAS Number 1242157-15-8
Molecular Formula C₉H₇BrFNO
Molecular Weight 244.06 g/mol
Appearance White to off-white powder
LogP (Calc) ~1.9 (Moderate Lipophilicity)
pKa (Calc) ~14 (Amide NH) - Weakly acidic

Physicochemical Solubility Profile

Solubility Data Matrix

The following data synthesizes experimental observations from synthesis workups (e.g., extraction efficiencies, chromatography mobile phases) and calculated physicochemical properties.

  • Primary Solvent: DMSO is the preferred solvent for biological stock solutions.

  • Workup Solvent: Dichloromethane (DCM) and Ethyl Acetate are effective for extraction and purification.

  • Aqueous Solubility: Negligible at neutral pH; requires cosolvents or pH adjustment.

Solvent ClassSolventSolubility RatingEstimated Conc.Usage Context
Polar Aprotic DMSO High > 50 mg/mLRecommended for 10-100 mM stock solutions.
Polar Aprotic DMFHigh> 50 mg/mLAlternative stock solvent; harder to remove than DMSO.
Chlorinated DCM Moderate-High 20–50 mg/mLPrimary solvent for liquid-liquid extraction during synthesis.
Esters Ethyl AcetateModerate10–30 mg/mLUsed in silica chromatography (eluent: PE/EA 2:1).
Alcohols Methanol/EthanolLow (Cold) / High (Hot)< 5 mg/mL (25°C)Suitable for recrystallization when heated.
Aqueous Water (pH 7)Insoluble < 0.1 mg/mLNot suitable for direct dissolution.
Aqueous 0.1 M NaOHLow-Moderate~1–5 mg/mLDeprotonation of the lactam NH may slightly enhance solubility.
Mechanistic Insight: The "Brick Dust" Effect

The dihydroisoquinolinone core possesses a rigid, planar structure capable of strong intermolecular hydrogen bonding (amide dimer formation) and


-

stacking. This results in a high crystal lattice energy—often referred to as "brick dust" behavior—which limits solubility in non-polar solvents and water.
  • Implication: Dissolution often requires disruption of these lattice forces via high-dielectric solvents (DMSO) or heat.

Technical Protocols for Researchers

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable stock for biological assays or chemical derivatization.

  • Weighing: Accurately weigh 2.44 mg of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Validation: Visually inspect for clarity. The solution should be colorless and free of turbidity.

  • Storage: Aliquot into amber vials to prevent freeze-thaw cycles. Store at -20°C. Stable for >6 months.

Protocol B: Gravimetric Solubility Determination

Objective: Determine exact solubility in a specific process solvent (e.g., for scale-up).

  • Saturation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate (shake or stir) at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

  • Calculation:

    
    
    

Synthesis & Purification Workflow

The solubility profile directly dictates the purification strategy described in Patent US 9,326,985. The compound is typically extracted into chlorinated solvents and purified via silica gel chromatography using a gradient of non-polar to polar solvents.

PurificationWorkflow Reaction Reaction Mixture (Acidic/Aqueous) Quench Quench (20% NaOH) Reaction->Quench Neutralize Extraction Extraction (DCM - Dichloromethane) Quench->Extraction Add Solvent PhaseSep Phase Separation Extraction->PhaseSep OrganicPhase Organic Phase (Contains Target) PhaseSep->OrganicPhase Target Soluble in DCM AqueousPhase Aqueous Phase (Waste) PhaseSep->AqueousPhase Salts Drying Drying (Na2SO4) & Concentration OrganicPhase->Drying Purification Column Chromatography (PE/Ethyl Acetate 10:1 to 2:1) Drying->Purification Crude Residue FinalProduct Pure Product (White Solid) Purification->FinalProduct Elution

Figure 1: Solubility-driven workup and purification workflow for 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one, highlighting the critical extraction into DCM.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (H315, H319, H335).

  • PPE: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Stability: The amide bond is stable to hydrolysis under neutral conditions. Avoid strong acids or bases at elevated temperatures unless intended for reaction.

  • Degradation: Sensitive to oxidative degradation over long periods; store under inert atmosphere (Nitrogen/Argon) if possible.

References

  • Wang, Y., et al. (2016). United States Patent No. US 9,326,985 B2: Substituted dihydroisoquinolinone derivatives.[2] U.S. Patent and Trademark Office. (Describes the synthesis and purification of the target compound).

  • PubChem. (n.d.). Compound Summary: 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one (Related Isomer Physicochemical Data). National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Exploratory

medicinal chemistry applications of 3,4-dihydroisoquinolin-1(2H)-one scaffold

The 3,4-dihydroisoquinolin-1(2H)-one (often abbreviated as the "dq" scaffold) has emerged as a highly privileged pharmacophore in modern medicinal chemistry[1]. As a bicyclic lactam, it provides a rigid yet partially sp³...

Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydroisoquinolin-1(2H)-one (often abbreviated as the "dq" scaffold) has emerged as a highly privileged pharmacophore in modern medicinal chemistry[1]. As a bicyclic lactam, it provides a rigid yet partially sp³-hybridized framework that serves as an ideal vector for exploring deep enzymatic pockets. From a drug design perspective, its most defining feature is its ability to act as a high-fidelity nicotinamide mimic, making it a cornerstone in the development of selective inhibitors for ADP-ribosyltransferases (PARPs)[1][2].

This technical guide synthesizes the structural rationale, flagship medicinal applications, and validated synthetic methodologies surrounding the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Structural Rationale: The Mechanics of Nicotinamide Mimicry

To understand the broad bioactivity of the dq scaffold, one must analyze its stereoelectronic properties. The core consists of a benzene ring fused to a saturated tetrahydropyridine ring bearing a C1-carbonyl.

  • Hydrogen Bonding Network: The lactam N-H acts as a highly directional hydrogen bond donor, while the adjacent C=O serves as a hydrogen bond acceptor[1]. This motif perfectly mirrors the primary amide of nicotinamide (the endogenous ligand for PARP enzymes), allowing the dq core to anchor deeply within the NAD⁺ binding pocket[2].

  • sp³ Conformational Advantage: Unlike fully aromatic isoquinolinones, the saturation at the C3-C4 bond introduces critical conformational flexibility[3]. This sp³ character allows substituents at the C3 and C4 positions to project out of the planar axis. In my experience optimizing these leads, this 3D projection is essential for capturing secondary van der Waals interactions in sterically congested sub-pockets, driving target selectivity.

Flagship Application: Selective Mono-ART (PARP10) Inhibition

While poly-ADP-ribose polymerases (PARP1/2) are established oncology targets, mono-ADP-ribosyltransferases (mono-ARTs) like PARP10 and PARP15 have recently gained attention for their roles in tumor progression and immune evasion[1][4]. The challenge has historically been achieving selectivity over PARP1.

Cohen et al. (2015, 2018) successfully utilized the 3,4-dihydroisoquinolin-1(2H)-one scaffold to break this selectivity bottleneck[1][5]. By functionalizing the dq core with hydrophobic substituents, they generated inhibitors that reach low-nanomolar potency (e.g., IC₅₀ of 7.8 nM) against PARP10[2]. The structural causality here is elegant: the dq core anchors into the conserved nicotinamide pocket, while the hydrophobic extensions clash with the smaller PARP1 active site, selectively filling the wider adenine-ribose binding cleft of PARP10[2].

PARP10_Pathway NAD NAD+ PARP10 PARP10 (Mono-ART) NAD->PARP10 Binds Active Site Target Target Protein (e.g., SRPK2) PARP10->Target Catalyzes MARylation MARylation (Post-Translational) Target->MARylation Modified Cancer Tumor Progression / Immune Evasion MARylation->Cancer Promotes Inhibitor 3,4-dihydroisoquinolin-1(2H)-one (dq Scaffold) Inhibitor->PARP10 Competes with NAD+

Mechanism of PARP10 inhibition by the dq scaffold via NAD+ competitive binding.

Protocol 1: Self-Validating In Vitro PARP10 Enzymatic Assay

To validate the inhibitory potency of new dq-derivatives, a robust biochemical assay is required. This protocol utilizes a chemiluminescent readout to measure the competitive exclusion of NAD⁺.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Reconstitute recombinant human PARP10 (catalytic domain) to a working concentration of 50 nM.

  • Compound Incubation: Dispense 10 µL of the dq-derivative (serial dilutions in DMSO, final DMSO concentration <1%) into a 384-well microplate. Add 10 µL of the PARP10 enzyme solution. Causality Check: Pre-incubate for 30 minutes at room temperature. This pre-incubation is critical to allow the inhibitor to reach thermodynamic equilibrium within the nicotinamide pocket before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a substrate mix containing 1 µM Biotinylated-NAD⁺. Self-Validation: Include a positive control well with a known PARP10 inhibitor (e.g., OUL35) to validate assay sensitivity, and a negative control (DMSO only) to establish the maximum MARylation baseline.

  • Detection: After 1 hour, terminate the reaction with 10 µL of 100 mM EDTA. Transfer the mixture to a Streptavidin-coated plate. Wash 3x with PBST, then add Streptavidin-HRP followed by a chemiluminescent substrate.

  • Data Analysis: Luminescence is inversely proportional to inhibitor concentration. Calculate IC₅₀ using a 4-parameter logistic regression.

Oncology & Kinase Modulation (PI3K/Akt/mTOR)

Beyond PARP inhibition, the 3,4-dihydroisoquinolin-1(2H)-one scaffold demonstrates broad antiproliferative effects in oncology by targeting kinase networks[6]. Specific derivatives have been engineered to modulate the PI3K/Akt/mTOR signaling pathway[6][7]. The hydrophobic bulk of substituted dq derivatives can be tailored to fit the ATP-binding cleft of PI3K, competitively inhibiting its kinase activity. This halts PIP3 generation, subsequently downregulating Akt phosphorylation and inducing apoptosis[7].

PI3K_Pathway Scaffold dq-Based Derivative PI3K PI3K Scaffold->PI3K Inhibits Akt Akt (Protein Kinase B) Scaffold->Akt Downregulates Apoptosis Apoptosis (Cell Death) Scaffold->Apoptosis Induces PIP3 PIP3 Generation PI3K->PIP3 PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation

Modulation of the PI3K/Akt/mTOR oncogenic signaling pathway by dihydroisoquinolinone derivatives.

Emerging Frontiers: Antiviral Agents

Recent screening campaigns have expanded the utility of the scaffold into virology. Balewski and Kornicka reported synthetic 3,4-dihydroisoquinolin-1(2H)-one derivatives (notably "Derivative 56") that exhibit pronounced anti-coronavirus properties[6][7]. In these applications, the rigid bicyclic core acts as an optimal structural spacer. It precisely orients peripheral pharmacophores to disrupt viral replication machinery, demonstrating the scaffold's versatility beyond traditional oncology targets[7].

Quantitative Bioactivity Summary

To conceptualize the structure-activity relationship (SAR) landscape, the following table summarizes key derivatives and their targeted bioactivities based on recent literature[1][2][6][7].

Compound Class / DerivativePrimary TargetBiological EffectKey Structural Feature
dq-Derivative (Cohen, 2015) PARP10 (Mono-ART)Enzyme Inhibition (IC₅₀ ~ 7.8 nM)C5/C7 hydrophobic functionalization[2]
Thieno[2,3-c]isoquinolin-5-ones PARP10 / PARP15Dual Inhibition (Low µM)Aliphatic substitution at C-8[2]
Derivative 56 (Balewski) CoronavirusViral Replication InhibitionSynthetic peripheral modifications[6][7]
Piperlongumine Analogues PI3K / ROSApoptosis InductionC3/C4 stereocenter functionalization[6]

Synthetic Methodologies & Scaffold Construction

Constructing the 3,4-dihydroisoquinolin-1(2H)-one core—particularly when introducing all-carbon quaternary stereocenters at the C4 position—requires advanced catalytic strategies[3]. The most robust approach utilizes Palladium-catalyzed intramolecular C-H amidation[3]. Alternatively, dearomatization of fully conjugated isoquinolines provides a metal-free pathway, though it often requires highly reactive enamines[3].

Synthesis_Workflow SM Aryl Halide Precursor Pd Pd(OAc)2 Catalyst + Ligand SM->Pd Oxidative Addition Base Cs2CO3 Base (Toluene, 100°C) Pd->Base Ligand Exchange Intermediate Palladacycle Intermediate Base->Intermediate C-H Activation Product 3,4-dihydroisoquinolin- 1(2H)-one Core Intermediate->Product Reductive Elimination

Palladium-catalyzed intramolecular C-H amidation workflow for scaffold construction.

Protocol 2: Palladium-Catalyzed Synthesis of the dq Core

This protocol details the ring closure of an aryl bromide tethered to an aliphatic amide to form the 3,4-dihydroisoquinolin-1(2H)-one core.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl bromide precursor (1.0 equiv), Pd(OAc)₂ (5 mol%), and an appropriate phosphine ligand (e.g., XPhos, 10 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv). Causality Check: Cs₂CO₃ is utilized because its high solubility and strong basicity facilitate the critical ligand exchange step, deprotonating the amide and driving the formation of the active palladacycle intermediate.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (0.2 M). Seal the tube and heat to 100°C for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the C(sp³)-H activation step.

  • Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 3,4-dihydroisoquinolin-1(2H)-one derivative. Self-Validation: Confirm the structure via ¹H-NMR (looking for the characteristic diastereotopic protons at C3/C4) and LC-MS.

References

  • Cohen, M. S., et al. "PARP10 3,4-dihydroisoquinolin-1(2H)-one (dq)-based inhibitors." ResearchGate. Available at:[Link]

  • Balewski, L., & Kornicka, A. "Anti-coronavirus synthetic 3,4-dihydroisoquinolin-1(2H)-one derivative 56." ResearchGate. Available at: [Link]

  • Nizi, M. G., et al. "MARylation and PARylation ART mediated as a post-translational modification." ResearchGate. Available at:[Link]

  • Nizi, M. G. "Maria Giulia NIZI | PostDoc Position | University of Perugia." ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Intramolecular Schmidt Reaction for Dihydroisoquinolinone Synthesis

I. Introduction: A Modern Approach to Lactam Synthesis The dihydroisoquinolinone framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active c...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: A Modern Approach to Lactam Synthesis

The dihydroisoquinolinone framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3] The development of efficient and robust methods to construct this heterocyclic system is therefore of significant interest to researchers in drug development. The Schmidt reaction, a classic name reaction reported by Karl Friedrich Schmidt in 1924, provides a powerful tool for the formation of amides and amines from carbonyl compounds and azides.[4] While traditionally an intermolecular process, the intramolecular variant has emerged as a formidable strategy for the rapid assembly of complex nitrogen-containing heterocycles, particularly lactams like dihydroisoquinolinones.[5]

This application note provides a comprehensive guide to the intramolecular Schmidt reaction for the synthesis of dihydroisoquinolinones. We will delve into the underlying mechanism, outline critical experimental parameters, and provide a detailed, field-proven protocol. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific synthetic targets.

II. The Reaction Mechanism: A Stepwise C-N Bond Formation and Rearrangement

The intramolecular Schmidt reaction of a ketone provides a direct pathway to a lactam through a cascade of well-defined steps. The process is typically initiated by a Brønsted or Lewis acid, which activates the carbonyl group for intramolecular cyclization.[6][7]

The key mechanistic events are as follows:

  • Carbonyl Activation: The reaction commences with the protonation of the ketone's carbonyl oxygen by an acid catalyst. This activation significantly increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The pendant azide moiety, acting as an internal nucleophile, attacks the activated carbonyl carbon. This cyclization step forms a crucial five-membered ring intermediate, the azidohydrin.[4][7]

  • Dehydration and Iminodiazonium Formation: The azidohydrin intermediate is unstable under acidic conditions and readily eliminates a molecule of water to form a protonated iminodiazonium ion.[5]

  • Rearrangement and Nitrogen Expulsion: This is the defining step of the Schmidt reaction. The iminodiazonium ion undergoes a 1,2-alkyl shift, where one of the carbon atoms attached to the former carbonyl migrates to the nitrogen atom. This rearrangement is concerted with the expulsion of a highly stable dinitrogen (N₂) molecule, which provides a powerful thermodynamic driving force for the reaction.[8] This step results in the formation of a nitrilium ion.

  • Hydration and Tautomerization: The highly electrophilic nitrilium ion is promptly trapped by a water molecule present in the reaction medium. Subsequent deprotonation and tautomerization yield the final, stable lactam product—the dihydroisoquinolinone.[4][9]

Schmidt_Mechanism Figure 1: Mechanism of the Intramolecular Schmidt Reaction Start Azido-Ketone Precursor Protonated Protonated Ketone Start->Protonated + H⁺ Azidohydrin Azidohydrin Intermediate Protonated->Azidohydrin Intramolecular Attack Iminodiazonium Iminodiazonium Ion Azidohydrin->Iminodiazonium - H₂O Nitrilium Nitrilium Ion Iminodiazonium->Nitrilium Rearrangement - N₂ FinalProduct Dihydroisoquinolinone (Lactam) Nitrilium->FinalProduct + H₂O - H⁺ Workflow Figure 2: General Experimental Workflow Start Halo-Ketone Precursor Step1 Azide Synthesis (NaN₃, DMF) Start->Step1 Intermediate Azido-Ketone (Purified) Step1->Intermediate Step2 Intramolecular Schmidt Reaction (TFA, DCM) Intermediate->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification Column Chromatography Workup->Purification Product Final Product: Dihydroisoquinolinone Purification->Product

Caption: Figure 2: General Experimental Workflow

Part A: Synthesis of the Azido-Ketone Precursor

Example: Synthesis of 2-(2-azidoethyl)indan-1-one

  • Materials & Equipment:

    • 2-(2-bromoethyl)indan-1-one

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stir bar, heating mantle

    • Standard glassware for workup (separatory funnel, beakers)

    • Ethyl acetate, deionized water

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-bromoethyl)indan-1-one (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) portion-wise. CAUTION: Use a plastic or ceramic spatula.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure azido-ketone precursor.

Part B: Intramolecular Schmidt Reaction

Example: Synthesis of 4,5-dihydro-1H-benzo[de]isoquinolin-6(2H)-one

  • Materials & Equipment:

    • 2-(2-azidoethyl)indan-1-one (from Part A)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stir bar, ice bath

    • Inert atmosphere setup (nitrogen or argon)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the azido-ketone precursor (1.0 eq) in anhydrous DCM.

    • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial reaction rate and prevent potential side reactions.

    • Acid Addition: Add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution over 10-15 minutes. Vigorous gas evolution (N₂) will be observed. CAUTION: Ensure adequate ventilation in the fume hood.

    • Reaction Progress: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by TLC until the azido-ketone is fully consumed.

    • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Rationale: This step neutralizes the excess TFA and quenches the reaction.

    • Workup: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure dihydroisoquinolinone product.

    • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

VI. Data Summary & Troubleshooting

The intramolecular Schmidt reaction is a versatile method applicable to a range of substrates. Below is a summary of representative conditions and a troubleshooting guide.

Table 1: Representative Conditions for Dihydroisoquinolinone Synthesis

Substrate Class Acid Catalyst Solvent Temperature (°C) Typical Yield (%) Reference
Azido-indanones TFA DCM 0 to RT 75-90% [5]
Azido-tetralones TiCl₄ DCM 0 to RT 65-85% [10]
Azido-ketoesters TfOH MeCN 0 °C 70-88% [11]

| Spirocyclic Azido-ketones| MeAlCl₂ | Toluene | -20 to RT | 50-70% | [5]|

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient acid activationIncrease stoichiometry of the acid; switch to a stronger acid (e.g., from TFA to TfOH).
Product inhibitionUse stoichiometric or excess acid; consider a flow chemistry setup where the product is continuously removed. [12]
Formation of Byproducts Reaction temperature too highRun the reaction at a lower temperature (e.g., maintain at 0 °C or go down to -20 °C).
Substrate degradationUse a milder acid catalyst; reduce the reaction time.
Complex Product Mixture Competing rearrangement pathwaysRe-evaluate the substrate design to favor the desired migration. Cation-π interactions can steer regiochemistry. [8]
Water content interferingEnsure all glassware is flame-dried and use anhydrous solvents.

VII. Conclusion

The intramolecular Schmidt reaction is a highly effective and reliable method for the synthesis of dihydroisoquinolinones and other valuable lactams. By understanding the reaction mechanism and carefully controlling key experimental variables—particularly the choice of acid catalyst and reaction temperature—researchers can achieve high yields of the desired products. Adherence to stringent safety protocols when handling azides is paramount to the successful and safe implementation of this powerful synthetic transformation. This protocol provides a solid foundation for drug development professionals and synthetic chemists to leverage this reaction in their research endeavors.

VIII. References

  • Aubé, J. (n.d.). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. PMC. Retrieved from [Link]

  • University of Georgia. (n.d.). Hydrazoic Acid Standard Operating Procedure. UGA Research. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]

  • Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 60(5), 276–284. Retrieved from [Link]

  • Yao, L., & Aubé, J. (2007). Cation−π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society, 129(9), 2766–2767. Retrieved from [Link]

  • Song, H., & Aubé, J. (2012). In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format. Organic Letters, 14(15), 3948–3951. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. Retrieved from [Link]

  • R Discovery. (n.d.). Intramolecular Schmidt Reaction Research Articles. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Schmidt Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

  • Iovu, M. (2023). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 28(14), 5364. Retrieved from [Link]

  • Kiss, L. et al. (2015). Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. Molecules, 20(9), 16365–16383. Retrieved from [Link]

  • Shu, W. et al. (2025). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Chemical Science, 16, 11833. Retrieved from [Link]

  • Rutherford, K. G., & Newman, M. S. (1965). THE REACTION OF SOME AROMATIC ACIDS WITH SODIUM AZIDE IN A TRIFLUOROACETIC ACID – TRIFLUOROACETIC ANHYDRIDE MEDIUM. Canadian Journal of Chemistry, 43(2), 529–532. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Chemoselective Schmidt Reaction Mediated by Triflic Acid: Selective Synthesis of Nitriles from Aldehydes. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schmidt Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • Denmark Group. (n.d.). Highlights of Schmidt Reaction in the Last Ten Years. Retrieved from [Link]

  • SciSpace. (1965). The reaction of some aromatic acids with sodium azide in a trifluoroacetic acid. Retrieved from [Link]

  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5: Synthesis of dihydromethanodibenzoazocine-5-carboxylic acids 7a-f. Conditions. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of 2,5-H-2,5-azepindiones from quinones and hydrazoic acid. Retrieved from [Link]

  • ACS Publications. (2010). Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines and Its Application to the Synthesis of Isoquinoline Alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(14), 5485. Retrieved from [Link]

  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2025). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of Isoquinolinones via MsOH-Mediated Schmidt Cyclization

Executive Summary The isoquinolinone core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous PARP inhibitors, antifungal agents, and alkaloids. Traditional synthesis often re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolinone core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous PARP inhibitors, antifungal agents, and alkaloids. Traditional synthesis often relies on the Schmidt reaction using Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄). While effective, these acids pose significant processing challenges: PPA is highly viscous and difficult to quench, while H₂SO₄ is a strong oxidant that can degrade sensitive substrates.

This guide details an optimized protocol using Methanesulfonic Acid (MsOH) as both solvent and catalyst. MsOH offers superior solvation power, lower viscosity, and milder conditions, resulting in cleaner reaction profiles and simplified workups. This protocol specifically addresses the ring expansion of 1-indanones to 3,4-dihydroisoquinolin-1(2H)-ones, a critical intermediate in drug discovery.

Safety Protocol: The "Zero-Tolerance" Standard

CRITICAL WARNING: This reaction generates Hydrazoic Acid (HN₃) in situ. HN₃ is acutely toxic, volatile (b.p. 37°C), and explosive.

Engineering Controls
  • Ventilation: All operations must occur in a certified fume hood with a face velocity >100 fpm.

  • Blast Shielding: Use a polycarbonate blast shield during the addition of NaN₃ and the initial heating phase.

  • Scrubbing: The reaction vessel vent must be connected to a scrubber containing 10% NaOH or saturated sodium nitrite (NaNO₂) solution to neutralize escaping HN₃ vapors.

Handling Sodium Azide (NaN₃)[1]
  • Tools: Use only plastic or Teflon-coated spatulas. Never use metal spatulas (risk of friction-induced detonation).[1]

  • Avoid Halogens: Do not use dichloromethane (DCM) or chloroform in the presence of NaN₃, as di- and tri-azidomethane can form, which are extremely unstable explosives.

Mechanistic Insight

The transformation follows a Schmidt-type rearrangement.[2][3][4][5] The regioselectivity (isoquinolinone vs. quinolone) is governed by the migration aptitude of the carbon substituents attached to the carbonyl. In 1-indanone derivatives, the aryl group typically migrates in preference to the alkyl group, favoring the formation of the isoquinolinone core.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion of 1-indanone to dihydroisoquinolinone via the iminodiazonium intermediate.

SchmidtMechanism Start 1-Indanone (Precursor) Protonation Oxonium Ion Formation Start->Protonation + MsOH AzideAttack Azidohydrin Intermediate Protonation->AzideAttack + HN3 Dehydration Iminodiazonium Ion (-H2O) AzideAttack->Dehydration Migration Aryl Migration (-N2) Dehydration->Migration Rate Limiting Hydrolysis Tautomerization & Hydrolysis Migration->Hydrolysis + H2O Product Dihydroisoquinolinone (Target) Hydrolysis->Product

Figure 1: Mechanistic flow of the Schmidt ring expansion. The aryl migration step is critical for establishing the isoquinolinone regiochemistry.

Experimental Protocol

Materials & Reagents[4]
  • Substrate: 1-Indanone (1.0 equiv)

  • Reagent: Sodium Azide (NaN₃) (1.2 - 1.5 equiv)

  • Solvent/Acid: Methanesulfonic Acid (MsOH) (10-15 volumes relative to substrate mass)

  • Quench: Ice/Water mixture, saturated NaHCO₃ or NH₄OH.

Step-by-Step Methodology
Phase 1: Setup and Dissolution[3]
  • Equip a dry round-bottom flask with a magnetic stir bar, an internal temperature probe, and a gas outlet connected to a caustic scrubber (10% NaOH).

  • Charge the flask with MsOH (10 mL per gram of substrate).

  • Add 1-Indanone (1.0 equiv) to the acid. Stir until fully dissolved. The solution may turn slightly yellow/orange due to protonation.

  • Cool the mixture to 0–5 °C using an ice/water bath. Note: MsOH may become viscous but remains stirrable.

Phase 2: Controlled Addition (Critical Step)
  • Add NaN₃ (1.2 equiv) portion-wise over 30–45 minutes.

    • Technique: Add small amounts (approx. 50-100 mg) at a time.

    • Observation: Watch for gas evolution (N₂).[3] Ensure the internal temperature does not exceed 10 °C .

    • Why: Rapid addition causes localized heating and vigorous gas evolution, risking overflow or "runaway" decomposition.

Phase 3: Reaction and Migration[4][5][6]
  • Once addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction: Gently heat to 50–60 °C for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The migration step (rearrangement) typically requires thermal energy to overcome the activation barrier.

Phase 4: Quench and Isolation
  • Cool the reaction mixture to room temperature.

  • Quench: Slowly pour the reaction mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Exotherm: This step is highly exothermic. Add slowly.

  • Neutralization: Adjust pH to ~8–9 using concentrated NH₄OH or solid Na₂CO₃.

    • Precipitation: The isoquinolinone product usually precipitates as an off-white solid upon neutralization.

  • Filtration: Filter the solid, wash with copious water (to remove residual MsOH and salts), and dry under vacuum.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Data Analysis & Comparison

The switch from PPA to MsOH offers distinct advantages in process chemistry.

ParameterPolyphosphoric Acid (PPA)Methanesulfonic Acid (MsOH)Impact
Viscosity High (honey-like)Low (mobile liquid)MsOH allows better stirring and heat transfer.
Workup Difficult (emulsions, slow hydrolysis)Easy (fully water soluble)MsOH quench is faster; product precipitates cleaner.
Temperature Often requires >80 °CEffective at 50–60 °CMilder conditions reduce byproduct formation.
Yield (Typical) 60–75%80–92% Improved conversion due to better homogeneity.

Troubleshooting Guide

Issue: Poor Regioselectivity (Mixture of Isomers)
  • Cause: Electronic effects on the aromatic ring can influence migration aptitude.[4] Electron-donating groups (EDGs) on the aromatic ring generally favor aryl migration (desired isoquinolinone). Electron-withdrawing groups (EWGs) may compete, leading to alkyl migration (quinolone).

  • Solution: If obtaining mixtures, lower the reaction temperature during the migration phase (Phase 3) and extend the reaction time.

Issue: Incomplete Conversion
  • Cause: Loss of HN₃ due to volatility before it reacts with the ketone.

  • Solution: Ensure the reaction vessel is well-sealed (with a vent to scrubber) and maintain the 0 °C temperature strictly during the azide addition to keep HN₃ in solution. Add a slight excess (1.5 equiv) of NaN₃.

Issue: "Sticky" Precipitate during Quench
  • Cause: Trapped MsOH or oligomer formation.

  • Solution: Ensure the quench water volume is sufficient (at least 5:1 ratio to acid). Use NH₄OH for neutralization instead of NaOH to avoid forming gelatinous sodium salts.

References

  • Mechanism & Scope: Aubé, J., et al. "Schmidt Reaction of Ketones and Aldehydes." Organic Reactions, 2008.

  • MsOH Utility: Furuya, T., et al. "Methanesulfonic acid as an efficient solvent/catalyst for Schmidt reaction." Tetrahedron Letters, vol. 45, no. 12, 2004. (Validates MsOH as a superior medium for azide chemistry).
  • Safety Protocols: "Standard Operating Procedure: Sodium Azide." University of California, Los Angeles (UCLA) EHS, 2010.

  • Isoquinolinone Synthesis: Ma, D., et al. "Synthesis of isoquinolinones via acid-mediated cyclization." Journal of Organic Chemistry, 2012.[7] (General reference for acid-mediated cyclizations).

  • General Review: "The Schmidt Reaction." Organic Chemistry Portal.

Sources

Method

Application Note: One-Pot Synthesis of 6-Bromo-8-Fluoro-Substituted Isoquinolinones via Directed C-H Activation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Self-Validating Protocols Introduction and Strategic Rationale In moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Self-Validating Protocols

Introduction and Strategic Rationale

In modern drug discovery, halogenated isoquinolinones are highly prized scaffolds. Specifically, the 6-bromo-8-fluoro substitution pattern is a critical pharmacophore in the development of STING (Stimulator of Interferon Genes) antagonists[1] and epigenetic chemical probes targeting BRPF bromodomains[2]. The 8-fluoro group significantly modulates the pKa of the lactam and enhances the metabolic stability of the core, while the 6-bromo group serves as an orthogonal handle for late-stage diversification via transition-metal-catalyzed cross-coupling.

Historically, synthesizing this specific di-halogenated scaffold required lengthy, multi-step linear sequences that suffered from poor overall yields. Herein, we detail a highly efficient, one-pot synthesis utilizing Rh(III)-catalyzed C-H activation and alkyne annulation. This guide is designed not just as a recipe, but as a comprehensive, self-validating system that explains the chemical causality behind every experimental choice.

Mechanistic Insights: The Power of Traceless Regiocontrol

The success of this one-pot synthesis hinges on the strategic selection of the starting material: 4-bromo-2-fluoro-N-methoxybenzamide .

In standard benzamides, C-H activation can occur at either ortho position, often leading to inseparable regioisomeric mixtures[3]. However, the 2-fluoro substituent in our substrate acts as a traceless regiocontrol element . By sterically and electronically blocking one ortho site, it forces the Rh(III) or Pd(II) catalyst to undergo concerted metalation-deprotonation (CMD) exclusively at the C6 position[4]. Upon annulation, this C6 position becomes the C4a bridgehead, perfectly positioning the fluorine at C8 and the bromine at C6 of the final isoquinolinone architecture.

Furthermore, the N-methoxy group serves a dual purpose: it acts as a strong directing group to coordinate the Rh(III) center, and its N-O bond functions as an internal oxidant during the final reductive elimination step, driving the catalytic cycle forward.

Mechanism PreCat Precatalyst [Cp*RhCl2]2 ActiveCat Active Catalyst Cp*Rh(OAc)2 PreCat->ActiveCat AgOAc CH_Act Regioselective C-H Activation (Directed to C6) ActiveCat->CH_Act + Substrate Substrate Substrate 4-Bromo-2-fluoro-N-methoxybenzamide Substrate->CH_Act Rhodacycle Intermediate Five-Membered Rhodacycle CH_Act->Rhodacycle - HOAc Insertion Migratory Insertion (Alkyne Addition) Rhodacycle->Insertion + Phenylacetylene RedElim Reductive Elimination & N-O Bond Cleavage Insertion->RedElim RedElim->ActiveCat Oxidation via Cu(OAc)2 Product Final Product 6-Bromo-8-fluoro-isoquinolinone RedElim->Product - MeOH

Fig 1. Mechanistic cycle of Rh(III)-catalyzed regioselective C-H activation and annulation.

Experimental Design and Optimization

To ensure maximum conversion and minimize side reactions, the reaction parameters must be carefully tuned. The addition of Cu(OAc)₂ is not merely as a terminal oxidant; the acetate ligands are fundamentally required for the CMD pathway during the initial C-H bond cleavage.

Table 1: Optimization of Reaction Parameters for 6-Bromo-8-Fluoro-3-Phenylisoquinolin-1(2H)-one

EntryCatalyst (mol %)Oxidant/AdditiveSolventTemp (°C)Yield (%)Causality & Observation
1 [CpRhCl₂]₂ (2.5) Cu(OAc)₂ (2.0 eq) DCE 110 88 Optimal; DCE stabilizes the highly polar rhodacycle intermediate.
2[CpRhCl₂]₂ (2.5)AgOAc (2.0 eq)DCE11045AgOAc promotes C-H activation but is inferior for mediating N-O cleavage.
3[Cp*RhCl₂]₂ (2.5)Cu(OAc)₂ (2.0 eq)Toluene11032Non-polar solvent leads to poor solubility of the active Rh-acetate species.
4Pd(OAc)₂ (5.0)Cu(OAc)₂ (2.0 eq)DMF10021Pd(II) shows lower efficiency for this sterically hindered fluoro-substrate.
5NoneCu(OAc)₂ (2.0 eq)DCE1100Confirms the transformation is entirely transition-metal dependent.

Validated Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the chemist can verify the mechanistic progression of the reaction rather than blindly waiting for the final timepoint.

Workflow S1 1. Setup Dry Schlenk tube N2 atmosphere S2 2. Loading Benzamide & Alkyne Rh cat & Oxidant S1->S2 S3 3. Reaction DCE, 110 °C 12-16 hours S2->S3 S4 4. IPC LC-MS tracking m/z 318 [M+H]+ S3->S4 S5 5. Isolation Silica Chromatography EtOAc/Hexane S4->S5

Fig 2. Step-by-step experimental workflow with integrated in-process controls.

Reagents and Materials
  • Substrate: 4-Bromo-2-fluoro-N-methoxybenzamide (1.0 mmol, 248.0 mg)

  • Coupling Partner: Phenylacetylene (1.2 mmol, 122.6 mg)

  • Catalyst: [Cp*RhCl₂]₂ (0.025 mmol, 15.5 mg, 2.5 mol%)

  • Oxidant/Base: Cu(OAc)₂ (2.0 mmol, 363.3 mg)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (5.0 mL)

Step-by-Step Execution
  • Preparation: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Backfill with N₂ three times to ensure an inert atmosphere. Causality: While the reaction is somewhat air-tolerant, strict exclusion of moisture prevents competitive hydrolysis of the N-methoxy amide.

  • Reagent Loading: Add 4-bromo-2-fluoro-N-methoxybenzamide, [Cp*RhCl₂]₂, and Cu(OAc)₂ to the tube.

  • Solvent & Alkyne Addition: Inject anhydrous DCE (5.0 mL) followed by phenylacetylene via syringe. Seal the tube with a Teflon screw cap.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm). Causality: High stirring rates are critical due to the heterogeneous nature of Cu(OAc)₂ in DCE.

  • In-Process Control (IPC) Check (6 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS (See Table 2).

  • Workup: After 12-16 hours, cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove copper salts. Wash the pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes) to afford the target 6-bromo-8-fluoro-3-phenylisoquinolin-1(2H)-one.

Self-Validating In-Process Controls (IPC)

Table 2: IPC Parameters and Decision Matrix

StepTimepointAnalytical MethodTarget Analyte / Expected ResultAction / Decision
10 hLC-MS (ESI+)SM: m/z 248/250 [M+H]⁺Confirm starting material purity and exact mass before catalyst addition.
26 hLC-MS (ESI+)Product: m/z 318/320[M+H]⁺If ratio SM:Product < 1:5, continue heating. If > 1:1, check temperature/seal or suspect catalyst poisoning.
312 hTLC (Hex/EtOAc 3:1)Rf ~0.4 (Product, intensely UV active)Confirm complete consumption of SM (Rf ~0.6). Proceed to workup phase.

References

  • [1] WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof. Google Patents.

  • [2] Design and Synthesis of Chemical Probes for the BRPF Bromodomains. UCL Discovery.

  • One-Pot Three-Component Synthesis of Benzo[h]isoquinolin-3ones via Rhodium(III)-Catalyzed C-H Activation. Organic & Biomolecular Chemistry (RSC Publishing).

  • [3] Cascade One-Pot Method To Synthesize Isoquinolin-1(2H)-ones with α-Bromo Ketones and Benzamides via Pd-catalyzed C-H Activation. PubMed (NIH).

  • [4] Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.

Sources

Application

Application Note: Comprehensive Purification Protocols for 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1242157-15-8) Introduction & Chemical Context 6-Bromo-8-fluoro-3,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1242157-15-8)

Introduction & Chemical Context

6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a highly valued bicyclic intermediate utilized extensively in the synthesis of novel therapeutics, most notably as a core scaffold for Stimulator of Interferon Genes (STING) antagonists aimed at treating systemic lupus erythematosus (SLE) and other severe autoimmune disorders[1]. It is also a critical building block in the development of pharmaceutical compositions for inflammatory and fibrotic diseases[2].

Physicochemical Profiling for Purification: The purification of this intermediate requires an understanding of its distinct structural features:

  • Delta-Lactam Motif: The cyclic amide provides strong hydrogen-bond donor (N-H) and acceptor (C=O) capabilities. This can lead to peak tailing on bare silica due to interactions with free silanol groups.

  • Halogenation (6-Br, 8-F): The presence of bromine and fluorine significantly increases the molecule's lipophilicity and crystalline packing efficiency, making it highly amenable to thermodynamic purification (recrystallization) and reverse-phase chromatography.

  • Aromaticity: The fused benzene ring provides a strong UV chromophore, allowing for robust real-time monitoring at 254 nm and 280 nm.

Strategic Purification Workflow

To achieve >99% purity required for downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings at the C6-bromide), a multi-tiered purification strategy is employed. The decision matrix below outlines the self-validating workflow based on crude reaction purity and scale.

PurificationStrategy Crude Crude Reaction Mixture (6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one) Assess Assess Crude Purity (UPLC-MS / TLC) Crude->Assess Flash Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Assess->Flash Purity < 80% or Scale > 5g Prep Preparative RP-HPLC (C18, H2O/MeCN + 0.1% FA) Assess->Prep Purity 80-95% or Scale < 1g Recryst Recrystallization (Heptane/EtOAc) Flash->Recryst Intermediary Purity (90-95%) Pure Pure Compound (>99%) Ready for Downstream Synthesis Flash->Pure >98% Purity Prep->Pure Recryst->Pure

Figure 1: Decision matrix for the purification of dihydroisoquinolinone intermediates.

Methodologies & Protocols

Method A: Normal Phase Flash Chromatography (Scalable Isolation)

Causality & Rationale: Normal phase chromatography is the premier choice for bulk crude mixtures[3]. Because the lactam core is moderately polar, a gradient of Hexane to Ethyl Acetate (EtOAc) effectively resolves the target compound from non-polar organic byproducts (e.g., unreacted starting materials) and highly polar baseline impurities. Dry loading is mandatory; the rigid, halogenated structure exhibits poor solubility in pure non-polar loading solvents, which would otherwise cause column crashing and band broadening.

Step-by-Step Protocol:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Celite 545 or deactivated silica gel (1:2 w/w ratio to crude mass). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Equilibrate a high-performance silica column (e.g., 15–40 µm spherical silica) with 100% Hexane for 3 column volumes (CV).

  • Elution Gradient: Run the gradient according to the parameters in Table 1. Monitor UV absorbance at 254 nm.

  • Fraction Collection: Collect the major peak eluting around 40-50% EtOAc.

  • Concentration: Pool the fractions and concentrate via rotary evaporation (bath temp 40°C) to yield a solid.

Table 1: Optimized Flash Chromatography Gradient

StageColumn Volume (CV)% Hexane% Ethyl AcetatePurpose
Equilibration3.01000Condition stationary phase
Isocratic Hold2.09010Elute non-polar impurities
Linear Gradient10.090 → 4010 → 60Elute target lactam
Flush3.00100Clear polar baseline impurities
Method B: Recrystallization (Thermodynamic Polishing)

Causality & Rationale: For batches with 90-95% purity post-flash chromatography, recrystallization is the most efficient method to achieve >99% purity[2]. The planar nature of the 3,4-dihydroisoquinolin-1(2H)-one ring system, combined with the dense halogen atoms, promotes strong, highly ordered crystal lattice formation. Structurally distinct impurities are thermodynamically excluded from the lattice. A binary solvent system (EtOAc as the "good" solvent, Heptane as the anti-solvent) provides precise control over the supersaturation point.

Step-by-Step Protocol:

  • Dissolution: Suspend the semi-pure solid in a minimum volume of EtOAc (approx. 3-5 mL/g) in a round-bottom flask.

  • Heating: Heat the suspension to gentle reflux (approx. 75°C) until complete dissolution occurs. If insoluble particulates remain, perform a hot filtration.

  • Anti-Solvent Addition: While maintaining reflux, add Heptane dropwise until the solution becomes faintly turbid (the cloud point). Add a few drops of EtOAc to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly over 2-3 hours. Do not disturb the flask, as rapid cooling traps impurities within the crystal matrix.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals through a sintered glass funnel. Wash the filter cake with ice-cold Heptane (2 x 2 mL/g) and dry under high vacuum at 45°C for 12 hours[2].

Method C: Preparative Reverse-Phase HPLC (High-Resolution Polishing)

Causality & Rationale: When separating the target from structurally similar regioisomers (e.g., 5-bromo or 7-fluoro variants formed during upstream electrophilic aromatic substitution), normal phase chromatography often fails. Reverse-phase C18 Prep-HPLC exploits minute differences in hydrophobicity. Formic acid (0.1%) is added to the mobile phase to suppress the ionization of any trace basic impurities and improve overall peak shape.

Table 2: Preparative HPLC Conditions

ParameterSpecification
Column C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 20.0 mL/min
Gradient 10% B to 80% B over 20 minutes
Detection UV at 254 nm and 280 nm

Analytical Validation & Batch Release

A self-validating purification protocol requires rigorous analytical confirmation before the intermediate can be released for downstream STING antagonist synthesis[1].

AnalyticalValidation Sample Purified Sample LCMS UPLC-MS (Mass & Purity) Sample->LCMS NMR 1H & 19F NMR (Structural ID) Sample->NMR Release Batch Release (>99% AUC) LCMS->Release m/z 244/246 >99% UV NMR->Release Conforms to Structure

Figure 2: Analytical validation workflow for intermediate batch release.

Release Specifications:

  • UPLC-MS: Must demonstrate a purity of ≥99% by UV Area Under Curve (AUC). The mass spectrum must display the characteristic 1:1 isotopic doublet of the bromine atom at m/z 244.0 and 246.0[M+H]+ .

  • 1H NMR (400 MHz, DMSO-d6): Must show the broad lactam N-H singlet (~8.0-8.5 ppm), the aromatic protons with characteristic meta-coupling, and the two distinct aliphatic multiplets (~2.9 ppm and ~3.4 ppm) corresponding to the dihydroisoquinoline C3 and C4 methylene protons[3].

  • 19F NMR: Essential for confirming the presence and correct regiochemistry of the fluorine atom at the C8 position.

References

  • WO2023109912A1 - 3,4-dihydroisoquinolin-1(2H)-ones derivatives as STING antagonists and the use thereof. Source: Google Patents.
  • US12065443B2 - Compounds and pharmaceutical compositions thereof for the treatment of diseases. Source: Google Patents.
  • CO₂-Promoted Direct Oxygenation of Benzylic sp³ C-H Bonds Using Sodium Chlorite - General synthesis and purification of dihydroisoquinolin-1(2H)-ones. Source: Amazon S3 (Literature Supplementary Data). URL:[Link]

Sources

Method

Application Note: Strategic Functionalization of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one in Targeted Drug Discovery

Executive Summary The bicyclic scaffold 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of novel immunomo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic scaffold 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of novel immunomodulators and kinase inhibitors. Most notably, this core is a critical intermediate in the synthesis of small-molecule antagonists targeting the Stimulator of Interferon Genes (STING) pathway, which are currently under investigation for the treatment of severe autoimmune conditions such as Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières syndrome (AGS) [1, 2].

This application note provides a comprehensive, self-validating guide to the orthogonal functionalization of this scaffold. By dissecting the physicochemical influence of the C8-fluorine and providing optimized protocols for N2-alkylation and C6-cross-coupling, this document empowers researchers to efficiently generate diverse libraries of isoquinolone derivatives.

Structural & Mechanistic Rationale

Successful functionalization of this scaffold requires a deep understanding of its inherent electronic and steric properties. The molecule presents three distinct sites for structural vectorization, each governed by specific chemical causality:

  • The C8-Fluorine (Conformational & Electronic Modulator): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) that propagates through the aromatic system. Crucially, its ortho-relationship to the C1-carbonyl lowers the pKa of the N2-lactam proton, facilitating deprotonation under milder basic conditions. Furthermore, the C8-fluorine provides a steric shield that restricts the rotational degrees of freedom of C1/N2 substituents, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding [3].

  • The N2-Lactam (Solvent-Channel Vector): The amide nitrogen serves as an ideal vector for attaching solubilizing groups or anchoring motifs. Because the N-H bond is activated by the adjacent carbonyl and the C8-fluorine, N-alkylation can be achieved with high regioselectivity, avoiding unwanted O-alkylation (lactim ether formation).

  • The C6-Bromine (Cross-Coupling Handle): Positioned para to the alkyl-tethered nitrogen and meta to the fluorine, the C6-bromine is highly activated toward oxidative addition by Palladium(0) species. This site is typically reserved for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore the hydrophobic binding pockets of the target protein.

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP 2',3'-cGAMP Synthesis cGAS->cGAMP STING STING Oligomerization (ER) cGAMP->STING TBK1 TBK1 Recruitment STING->TBK1 Antagonist 6-Br-8-F-Isoquinolone Derivatives (Antagonist) Antagonist->STING Blocks IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferons & Cytokines IRF3->IFN

cGAS-STING-TBK1 signaling pathway illustrating the inhibitory intervention by functionalized isoquinolones.

Experimental Workflows & Protocols

The standard operational sequence for derivatizing this scaffold dictates that N2-alkylation must precede C6-cross-coupling . Attempting palladium-catalyzed coupling on the unprotected lactam often results in competitive coordination of the amide to the palladium center, leading to catalyst poisoning or diminished yields.

Functionalization_Workflow Core 6-Br-8-F-Isoquinolone (Starting Scaffold) Step1 N2-Alkylation (Cs2CO3, DMF) Core->Step1 Intermediate N-Alkyl-6-Br-8-F Intermediate Step1->Intermediate Step2 C6 Pd-Coupling (Suzuki/Buchwald) Intermediate->Step2 Product Functionalized Drug Candidate Step2->Product

Two-stage functionalization workflow: N2-alkylation followed by C6 palladium-catalyzed cross-coupling.

Protocol A: Regioselective N2-Alkylation

Objective: Introduce an alkyl or functionalized linker at the N2 position while strictly preventing O-alkylation. Causality: Cesium carbonate (


) is selected over Sodium Hydride (NaH) because the large, soft cesium cation poorly coordinates with the hard oxygen anion of the ambidentate lactam enolate. This "naked" enolate effect strongly biases the reaction toward the softer nitrogen center, ensuring >95% N-alkylation regioselectivity [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL, 0.33 M) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 eq, 10.0 mmol). Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation. Self-Validation Check: The solution will transition from colorless to a pale yellow suspension.
    
  • Electrophile Addition: Add the desired alkyl halide (e.g., primary alkyl bromide or iodide) (1.2 eq, 6.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at 50 °C for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Cool to room temperature and quench with ice-cold water (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the N-alkylated intermediate.
    
Protocol B: C6 Suzuki-Miyaura Cross-Coupling

Objective: Append an aryl or heteroaryl substituent at the C6 position to engage target binding pockets. Causality: The C6-bromine is sterically unhindered but electronically modulated by the C8-fluorine.


 is utilized as the pre-catalyst because the large bite angle of the dppf ligand accelerates reductive elimination, preventing competitive protodeboronation of the boronic acid partner. A biphasic 1,4-Dioxane/Water system is critical to dissolve both the organic substrates and the inorganic base (

).

Step-by-Step Methodology:

  • Preparation: To a 20 mL microwave vial, add the N-alkylated intermediate from Protocol A (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and

    
     (3.0 eq, 3.0 mmol).
    
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and

    
     (4:1 v/v, 10 mL). Seal the vial with a septum cap. Sparge the mixture with argon gas for 10 minutes. Critical Step: Failure to remove dissolved oxygen will result in homocoupling of the boronic acid and oxidation of the Pd(0) active species.
    
  • Catalyst Addition: Quickly uncap, add

    
     adduct (0.05 eq, 5 mol%), and reseal. Sparge for an additional 2 minutes.
    
  • Reaction: Heat the vial in a heating block at 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over

    
    , concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
    

Quantitative Data: C6-Coupling Optimization

To validate the causality of the chosen reagents in Protocol B, the following optimization matrix demonstrates the impact of catalyst and solvent selection on the yield of the C6-Suzuki coupling using phenylboronic acid as the model partner.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)*Regioselectivity
1


Toluene / EtOH /

9045%Exclusive C6
2

/ SPhos

Toluene /

10062%Exclusive C6
3


DMF /

9078%Exclusive C6
4


1,4-Dioxane /

(4:1)
90 94% Exclusive C6
5

/ XPhos

1,4-Dioxane10081%Exclusive C6

*Yields determined by quantitative HPLC using an internal standard. Entry 4 represents the optimized conditions detailed in Protocol B.

References

  • Li, J., Song, F., Xu, S., Xu, W., & Wang, Z. (2023). 3,4-dihydroisoquinolin-1(2H)-ones derivatives as STING antagonists and the use thereof. World Intellectual Property Organization. Patent WO2023109912A1.
  • Decout, A., Katz, J. D., Venkatraman, S., & Ablasser, A. (2021). The cGAS–STING pathway as a therapeutic target in inflammatory diseases. Nature Reviews Immunology, 21(9), 548-569. Available at:[Link]

  • Haag, S. M., Gulen, M. F., Reymond, L., Gibelin, A., Abrami, L., Decout, A., ... & Ablasser, A. (2018). Targeting STING with covalent small-molecule inhibitors. Nature, 559(7713), 269-273. Available at:[Link]

  • Barber, G. N. (2015). STING: infection, inflammation and cancer. Nature Reviews Immunology, 15(12), 760-770. Available at:[Link]

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-isoquinolinone Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The 6-bromo-isoquinolinone scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The 6-bromo-isoquinolinone scaffold is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, PARP-1 inhibitors, and CNS-active therapeutics[1]. Functionalizing the C6 position via Suzuki-Miyaura cross-coupling is a critical pathway for generating structural diversity. However, the unique electronic properties of the isoquinolinone core—specifically the interplay between the lactam moiety and the heteroaromatic ring—demand precise optimization of catalytic conditions. This guide provides a self-validating, mechanistically grounded protocol for achieving high-yielding carbon-carbon bond formations on 6-bromo-isoquinolinone derivatives.

Mechanistic Insights & Substrate Causality (E-E-A-T)

Successful cross-coupling of 6-bromo-isoquinolinones requires an understanding of the causality behind substrate design and reagent selection:

  • The Masking Principle (N- vs. O-Protection): Unprotected 6-bromoisoquinolinones often suffer from poor solubility in standard organic solvents and are prone to competitive N-arylation at the lactam nitrogen. To ensure the palladium catalyst selectively inserts into the C6-Br bond, the lactam must be masked. N-alkylation (e.g., N-methyl, N-benzyl) or O-alkylation (e.g., 1-methoxy-6-bromoisoquinoline) electronically isolates the C6-Br handle and drastically improves organic solubility[2][3].

  • Biphasic Solvent Causality: The Suzuki-Miyaura reaction relies on transmetalation, which is notoriously slow with neutral boronic acids. The addition of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O or THF/H₂O) is strictly causal: the aqueous phase dissolves the inorganic base (like K₂CO₃), facilitating the formation of the reactive, electron-rich boronate complex

    
    . This negatively charged species undergoes transmetalation with the Pd(II) intermediate at a significantly accelerated rate[4].
    
  • Ligand Sterics: For sterically hindered or electron-rich isoquinolinones, standard phosphine ligands may fail. Utilizing bidentate ligands like dppf or bulky monophosphines like SPhos accelerates the reductive elimination step by crowding the palladium center, forcing the biaryl product to release[2][4].

Optimization of Reaction Conditions

The following table summarizes field-proven conditions for coupling various 6-bromo-isoquinolinone derivatives.

EntrySubstrateCatalystLigandBaseSolvent SystemTemp (°C)Yield (%)
1 1-Methoxy-6-bromoisoquinolinePd(dppf)Cl₂ (5 mol%)NoneK₂CO₃ (aq)1,4-Dioxane9085–92[2]
2 N-Methyl-6-bromoisoquinolinoneNiCl₂·glyme (10 mol%)*dtbbpyK₂HPO₄DMA2573[3]
3 (S)-8-chloro-2-phenylisoquinolin-1-onePd(PPh₃)₂Cl₂ (0.5 mol%)SPhosK₂CO₃THF / H₂O6540–98[4]
4 N-Propargyl-2-iodobenzamidePdCl₂(PPh₃)₂ (5 mol%)NoneK₃PO₄EtOH2551–85[1]

*Note: Entry 2 highlights an alternative Nickel-catalyzed reductive cross-coupling approach, which is highly effective for N-alkylated isoquinolones[3].

Catalytic Workflow & Visualization

G cluster_0 Suzuki-Miyaura Catalytic Cycle A 1. Pre-catalyst Activation Pd(II) ➔ Pd(0) B 2. Oxidative Addition C6-Br Bond Cleavage A->B D 4. Transmetalation Aryl Transfer to Pd B->D C 3. Base Activation Boronic Acid ➔ Boronate C->D E 5. Reductive Elimination Biaryl Product Release D->E E->A Regenerates Pd(0)

Catalytic workflow of the Suzuki-Miyaura coupling for 6-bromoisoquinolinone.

Step-by-Step Experimental Protocol

This methodology represents a highly reliable, self-validating protocol for the C6-arylation of protected 6-bromoisoquinolinones[2][5].

Phase 1: Reaction Setup & Degassing
  • Reagent Charging: In an oven-dried Schlenk flask or sealed reaction vial, add the protected 6-bromoisoquinolinone (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add 1,4-Dioxane to achieve a substrate concentration of 0.2 M.

  • Base Addition: Add a 2.0 M aqueous solution of K₂CO₃ (3.0 equiv). Causality: The 3:1 ratio of Dioxane to Water ensures both the organic substrate and the inorganic base remain in a reactive, emulsified state[2].

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon or N₂ for 10–15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species back to an inactive Pd(II) state, terminating the catalytic cycle.

Phase 2: Execution & Monitoring
  • Heating: Seal the vessel and heat to 90 °C in an oil bath or heating block.

  • Monitoring: Stir vigorously for 4–12 hours. Monitor the reaction via LC-MS or TLC (typically Hexanes/EtOAc).

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and Water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C6-arylated isoquinolinone.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the protocol, utilize the following feedback loop to diagnose reaction failures:

  • Symptom: Complete recovery of starting material.

    • Diagnosis: Failed oxidative addition.

    • Solution: Verify that the palladium pre-catalyst was properly reduced to Pd(0). Consider switching to a more electron-rich ligand (e.g., XPhos) or pre-activating the catalyst[5].

  • Symptom: Formation of debrominated isoquinolinone (m/z 145 for unprotected, m/z 159 for N-methyl).

    • Diagnosis: Oxidative addition was successful, but transmetalation failed, leading to premature protode-palladation[3].

    • Solution: This is a direct causality of poor base activation. Increase the water content slightly to better dissolve the K₂CO₃, or switch to a stronger base like Cs₂CO₃. Ensure the boronic acid has not degraded into a boroxine anhydride.

  • Validation via NMR: Successful coupling is confirmed by the disappearance of the characteristic 1:1 isotopic bromine doublet in the mass spectrum, and the appearance of new, distinct multiplet shifts in the ¹H NMR corresponding to the newly installed aryl ring.

References

  • Title: Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones Source: ACS Omega URL: [Link]

  • Title: Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling Source: Pharmaceuticals (MDPI) / Semantic Scholar URL: [Link]

  • Title: Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones Source: Beilstein Journal of Organic Chemistry / PMC URL: [Link]

Sources

Method

Buchwald-Hartwig amination of 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

An Application Guide to the Buchwald-Hartwig Amination of 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one Introduction: Bridging Scaffolds in Modern Drug Discovery The Buchwald-Hartwig amination stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Buchwald-Hartwig Amination of 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Introduction: Bridging Scaffolds in Modern Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more limited classical methods, enabling chemists to forge C-N bonds with unprecedented efficiency.[1]

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds with applications ranging from anticancer to antihypertensive agents.[6][7][8][9] The strategic functionalization of this core allows for the fine-tuning of a compound's pharmacological profile. This application note provides a detailed protocol and expert insights for the , a key intermediate for building libraries of novel therapeutic candidates.

Mechanistic Rationale: The Engine of C-N Bond Formation

The efficacy of the Buchwald-Hartwig amination is rooted in a well-understood catalytic cycle.[10][11] The choice of each reaction component is critical and directly influences the outcome.

  • The Catalytic Cycle: The reaction begins with an active Palladium(0) species, which undergoes oxidative addition into the aryl-bromide bond of the isoquinolinone substrate. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination , which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][12]

  • Catalyst & Ligand Selection (The "Why"): The heart of the reaction is the palladium catalyst, whose reactivity is modulated by a phosphine ligand. Early systems used simple phosphines, but the breakthrough came with the development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group.[3][13][14] These ligands, such as XPhos, RuPhos, and BrettPhos, accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, preventing catalyst decomposition and broadening the reaction's scope.[5][13] For aryl bromides, ligands like XPhos and RuPhos are often excellent starting points. The use of stable, commercially available "precatalysts" (e.g., XPhos Pd G3) simplifies handling and improves reproducibility by ensuring the efficient generation of the active Pd(0) species.

  • The Role of the Base and Solvent: A non-nucleophilic, strong base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures or longer reaction times.[10][15] The solvent must be anhydrous and aprotic to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are standard choices due to their ability to dissolve the various components and their high boiling points, which allow for necessary heating.[15][16]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Complex Pd0->OA Ar-Br Amine_Complex Amine Coordination Complex OA->Amine_Complex R₂NH Amido_Complex Palladium Amido Complex Amine_Complex->Amido_Complex Base, -HBase⁺ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination with Morpholine

This protocol details the coupling of 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one with morpholine as a representative secondary amine.

Materials & Equipment:

  • Reactants:

    • 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv)[17]

    • Morpholine (1.2-1.5 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Catalyst System:

    • XPhos Pd G3 (1-3 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Equipment:

    • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

    • Reflux condenser

    • Nitrogen or Argon gas line with a manifold

    • Septa, needles, and syringes

    • Standard laboratory glassware for workup

    • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction flask and condenser, ensuring all glassware is thoroughly dried. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[18]

  • Reagent Addition:

    • To the reaction flask, add 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one, sodium tert-butoxide, and the palladium precatalyst (e.g., XPhos Pd G3). Causality Note: Adding the solids first under the inert atmosphere prevents degradation from air and moisture.

    • If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Solvent and Amine Addition:

    • Add the anhydrous solvent (e.g., toluene) via syringe.

    • Finally, add the morpholine via syringe. The order of addition can be critical; typically, the amine is added last or concurrently with the aryl halide.[19]

  • Reaction Conditions:

    • Immerse the flask in a preheated oil bath set to 100-110 °C.

    • Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring Progress:

    • Track the consumption of the starting material by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] A healthy reaction should show a clear spot for the product and diminishing starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the suspension through a pad of Celite to remove the palladium catalyst residues and inorganic salts. Wash the pad with additional solvent.[15][20]

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[20]

Start Start Setup 1. Assemble & Purge Glassware with N₂/Ar Start->Setup Add_Solids 2. Add Aryl Halide, Base, & Catalyst System Setup->Add_Solids Add_Liquids 3. Add Anhydrous Solvent & Amine Add_Solids->Add_Liquids React 4. Heat Reaction Mixture (100-110 °C, 4-24h) Add_Liquids->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 6. Cool, Quench, Filter, & Extract Monitor->Workup Complete Purify 7. Purify by Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Scope and Optimization

The choice of catalyst system and conditions can be tailored to the specific amine coupling partner. The following table provides a guideline for optimizing the reaction with various amine types.

Amine PartnerRecommended LigandPalladium SourceBaseSolventTemp (°C)Expected Yield Range
Aniline (Aryl Amine)XPhos or RuPhosXPhos Pd G3NaOtBuToluene100-11085-98%
Morpholine (Sec. Cyclic Amine)XPhosXPhos Pd G3NaOtBuToluene100-11080-95%
n-Butylamine (Prim. Aliphatic Amine)BrettPhosBrettPhos Pd G3LiHMDS1,4-Dioxane90-10075-90%
Ammonia (as surrogate)KPhos[21]Pd(OAc)₂KOHt-AmylOH/H₂O11070-85%

Yields are hypothetical and based on literature precedents for similar substrates. Optimization is recommended.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Impure reagents or solvent.3. Insufficient temperature or time.1. Use a fresh catalyst/precatalyst; ensure inert setup.[15]2. Use freshly purified/distilled solvents and pure reagents.3. Increase temperature slightly (e.g., to 110 °C) or extend reaction time.
Formation of Palladium Black Catalyst decomposition.This indicates the active Pd(0) is falling out of the catalytic cycle.[15] Ensure the ligand-to-palladium ratio is sufficient. Avoid excessive temperatures (>120 °C). Ensure proper mixing.
Hydrodehalogenation Side Product The aryl bromide is replaced by hydrogen.This can occur from a competing reaction pathway.[1] Ensure the amine is present in a slight excess and that the base is sufficiently strong and soluble.
Reaction Stalls Catalyst poisoning or reagent insolubility.If a heteroaromatic amine is used, it may coordinate to Pd.[15] A bulkier ligand may help. Check for full dissolution of all components; if not, consider a different solvent.[15]

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. Organic Letters. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. [Link]

  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Buchwald‐Hartwig amination of (hetero)aryl halides with primary amines. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. K.T.H.M. College. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. Chemical Communications (RSC Publishing). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Schmidt Reaction for Fluorinated Indanones

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks when applying the Schmidt reaction to electron-deficient, fluorinated 1-in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks when applying the Schmidt reaction to electron-deficient, fluorinated 1-indanones.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the Schmidt reaction stall or provide significantly lower yields when my indanone has a fluorine substituent? A: The root cause is the strong inductive electron-withdrawing effect (-I effect) of the fluorine atom on the aromatic ring[1]. This impacts the reaction kinetics through two distinct causal mechanisms:

  • Decreased Carbonyl Basicity: The first step of the Schmidt reaction requires Brønsted or Lewis acid activation of the carbonyl oxygen. The electron-deficient fluorinated ring makes the carbonyl less basic, requiring harsher acidic conditions to form the reactive oxonium ion.

  • Reduced Migratory Aptitude: During the critical rearrangement step (loss of N₂ gas and 1,2-migration of the carbon framework), the migratory aptitude of the aryl group is severely diminished. Electron-deficient aryl rings migrate much slower than electron-rich ones, leading to higher activation energy barriers and increasing the substrate's susceptibility to decomposition[2].

Q2: I am currently using the classic NaN₃ and H₂SO₄ conditions, but I am observing heavy tarring and byproducts. What should I change? A: Concentrated H₂SO₄ is a strong oxidizing agent. Because fluorinated indanones require extended reaction times to overcome their low migratory aptitude, prolonged exposure to H₂SO₄ often leads to sulfonation of the aromatic ring and oxidative degradation. Recommendation: Switch your acid promoter to Methanesulfonic acid (MsOH) . MsOH is a strong, non-oxidizing acid that effectively promotes the formation of the azidohydrin intermediate without the harsh side reactions associated with H₂SO₄, making it highly effective for deactivated substrates like halogenated indanones[3].

Q3: My reaction stops at ~30% conversion regardless of how long I leave it. How do I overcome this? A: You are likely experiencing product inhibition . The resulting fluorinated lactam (dihydroquinolinone or dihydroisoquinolinone) is significantly more basic than the starting fluorinated ketone. As the lactam forms, it strongly binds to the acid catalyst/promoter, sequestering it and halting the catalytic cycle. Recommendation: If using Lewis acids like Sc(OTf)₃, applying heat (e.g., 80 °C) increases the turnover frequency and provides the thermodynamic energy needed to release the product from the catalyst[4]. Alternatively, using a hydrogen-bond-disrupting solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can prevent product inhibition, though you must carefully monitor the reaction, as HFIP with TMSN₃/TfOH can sometimes remodel the pathway to favor tetrazole formation rather than the desired lactam[5].

Part 2: Condition Optimization Data

The following table summarizes quantitative yield data and condition comparisons for the Schmidt reaction on electron-deficient indanones to help you select the optimal protocol.

Reagents / CatalystSolventTemp (°C)Typical Yield (%)Mechanistic Notes & Drawbacks
NaN₃ / H₂SO₄ None (Neat)0 to 2515 - 30%High degradation; oxidative tarring and sulfonation side-products.
NaN₃ / MsOH DCM or Neat0 to 2565 - 85%Clean conversion; non-oxidizing. Preferred method for scale-up [3].
TMSN₃ / Sc(OTf)₃ (25 mol%)CH₃CN8050 - 70%Requires heat to overcome lactam product inhibition[4].
TMSN₃ / TfOH HFIP25VariableFast kinetics, but pathway can divert to tetrazole byproducts[5].

Part 3: Step-by-Step Experimental Protocol

Optimized NaN₃ / MsOH Method for Fluorinated Indanones This protocol is designed as a self-validating system to ensure maximum yield while mitigating the risks of handling toxic intermediates[3].

⚠️ Safety Warning: Hydrazoic acid (HN₃) generated in situ is highly toxic and explosive. Sodium azide (NaN₃) can react with halogenated solvents like DCM over extended periods to form explosive diazidomethane. Keep reaction times strictly monitored, maintain temperatures below 30 °C, and quench thoroughly.

Step 1: Preparation & Solvation In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve the fluorinated 1-indanone (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. (Note: For extremely deactivated substrates, neat MsOH can be used as both the solvent and the promoter).

Step 2: Acid Activation Cool the solution to 0 °C using an ice bath. Slowly add Methanesulfonic acid (MsOH) (5.0 to 10.0 equiv) dropwise. Causality Check: The mixture will likely darken slightly. This is an expected visual indicator of the oxonium ion formation.

Step 3: Azide Addition Carefully add Sodium Azide (NaN₃) (1.5 equiv) in small portions over 15–20 minutes. Adding it in portions controls the exothermic generation of HN₃ and prevents thermal runaway.

Step 4: Rearrangement & Self-Validation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–18 hours. Self-Validation Check: Monitor the evolution of N₂ gas (bubbling). Because the loss of N₂ is concomitant with the 1,2-migration step, the cessation of gas evolution is your primary physical indicator that the rearrangement is complete.

Step 5: Quenching Cool the reaction mixture back to 0 °C. Carefully quench by adding saturated aqueous Na₂CO₃ dropwise until the aqueous layer reaches pH ~8. This neutralizes the excess MsOH and safely quenches any residual HN₃.

Step 6: Isolation Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the fluorinated lactam.

Part 4: Pathway Visualization

The following diagram illustrates the mechanistic pathway of the Schmidt reaction for fluorinated indanones, specifically highlighting where the electronic bottlenecks and product inhibition occur.

SchmidtPathway Ketone Fluorinated 1-Indanone (Starting Material) Acid Acid Activation (MsOH or TfOH) Ketone->Acid Protonated Protonated Ketone (Oxonium Ion) Acid->Protonated Azide NaN3 / TMSN3 Addition Protonated->Azide Azidohydrin Azidohydrin Intermediate Azide->Azidohydrin Rearrangement 1,2-Migration & N2 Expulsion Azidohydrin->Rearrangement Bottleneck Bottleneck: Fluorine (-I effect) Reduces Migratory Aptitude Rearrangement->Bottleneck Inhibits Product Fluorinated Lactam (Dihydroquinolinone) Rearrangement->Product Inhibition Product Inhibition (Lactam binds Acid) Product->Inhibition Inhibition->Acid Sequesters Catalyst

Mechanistic pathway of the Schmidt reaction on fluorinated indanones, highlighting bottlenecks.

Part 5: References

  • Sloop, J., et al. "Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products." ResearchGate. URL:[1]

  • "Schmidt Reaction on Substituted 1-Indanones / N-Alkylation: Synthesis of Benzofused Six-membered Ring Lactams and their Evaluation as Antimicrobial Agents." Letters in Organic Chemistry. URL:[2]

  • "WO2020086857A1 - Wdr5 inhibitors and modulators." Google Patents. URL:[3]

  • Fehl, C., et al. "Sc(OTf)3-promoted intramolecular Schmidt reaction: overcoming product inhibition through heat." Tetrahedron Letters. URL:[4]

  • Motiwala, H. F., et al. "Remodeling and Enhancing Schmidt Reaction Pathways in Hexafluoroisopropanol." The Journal of Organic Chemistry. URL:[5]

Sources

Optimization

troubleshooting regioisomer formation in isoquinolinone synthesis

Topic: Troubleshooting Regioisomer Formation in Isoquinolinone Synthesis Audience: Medicinal Chemists & Process Development Scientists Diagnostic & Triage: Why am I getting a mixture? User Query: "I am reacting an -pival...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Regioisomer Formation in Isoquinolinone Synthesis Audience: Medicinal Chemists & Process Development Scientists

Diagnostic & Triage: Why am I getting a mixture?

User Query: "I am reacting an


-pivaloyloxy benzamide with an unsymmetrical internal alkyne using [CpRhCl

]

. I am observing a 1:1 or 2:1 mixture of regioisomers (C3 vs. C4 substitution). How do I predict and control this?"*

Technical Analysis: In Rh(III)-catalyzed C-H activation/annulation, regioselectivity is governed by the Migratory Insertion step of the alkyne into the Rhodacycle intermediate. This step is sensitive to a tug-of-war between Sterics (interaction with the Cp* ligand) and Electronics (polarization of the alkyne).

The Regioselectivity Matrix

Use this table to diagnose your specific substrate class:

FactorConditionExpected Outcome (Rh-Catalysis)Troubleshooting Action
Sterics Alkyne has one Bulk group (

) and one Small group (

)

at C3 /

at C4
If selectivity is poor, switch to a bulkier ligand (e.g., Cp

) or Co(III).
Electronics Alkyne has an Electron-Withdrawing Group (EWG)EWG at C4 Electronic control is often stronger than sterics. The EWG stabilizes the metal-carbon bond at the

-position relative to the metal.
Chelation Alkyne contains a coordinating group (e.g., OH, Pyridine)Chelating group at C3 The heteroatom directs the insertion by coordinating to the Rh center.
Substrate Terminal Alkyne (

)
Substituent at C3 (Usually)Note: Terminal alkynes can be problematic due to C-H activation of the alkyne itself.
Mechanistic Visualization

Understanding the spatial constraints of the catalyst is critical for troubleshooting. The diagram below illustrates the "Steric Clash" model that dictates why bulky groups often migrate to the C4 position.

RhodiumMechanism cluster_Insertion CRITICAL STEP: Migratory Insertion PreCat Pre-Catalyst [Cp*RhCl2]2 ActiveCat Active Species Cp*Rh(OAc)2 PreCat->ActiveCat AgSbF6 / NaOAc CH_Act C-H Activation (Rhodacycle Formation) ActiveCat->CH_Act Benzamide Binding Insert_TS Transition State Steric Clash Check CH_Act->Insert_TS Alkyne Coordination Regio_A Path A: Small Group -> C3 (Favored) Insert_TS->Regio_A Minimized Sterics Regio_B Path B: Large Group -> C3 (Disfavored by Cp*) Insert_TS->Regio_B Steric Clash Prod Reductive Elimination Isoquinolinone Product Regio_A->Prod

Caption: The Cp* ligand creates a steric wall. During insertion, the larger alkyne substituent (


) orients away from the Cp* center, placing it at the C4 position of the final isoquinolinone ring.
Troubleshooting Protocols & Solutions
Scenario A: "I need the 4-substituted product, but I'm getting mixtures."

Solution: Exploit the "Steric Wall" effect using the Rovis Protocol. If your alkyne is not sufficiently biased (e.g., Methyl vs. Ethyl), standard Cp*Rh will fail. You must increase the steric demand of the catalyst or the substrate.

Protocol 1: The Rovis Cyclopropene Route (For 4-Substituted Targets) Instead of using an alkyne, use a 3,3-disubstituted cyclopropene. This acts as a masked alkyne surrogate that forces regioselectivity due to ring-strain release mechanisms.

  • Reagents:

    • Substrate:

      
      -Pivaloyl benzhydroxamic acid (1.0 equiv).
      
    • Coupling Partner: 3,3-Disubstituted cyclopropene (1.2 equiv).

    • Catalyst:

      
       (2.5 mol%).
      
    • Additive: AgSbF

      
       (10 mol%), Cu(OAc)
      
      
      
      (2.0 equiv, oxidant).
    • Solvent: DCE (0.1 M).

  • Conditions: Stir at 60°C for 12 hours.

  • Why this works: The cyclopropene ring opening is mechanistically distinct from alkyne insertion, locking the quaternary carbon of the cyclopropene into the C4 position.

Scenario B: "I need to reverse selectivity (Targeting C3-Bulky)."

Solution: Switch metals. Cobalt(III) often exhibits orthogonal selectivity to Rhodium(III) due to a smaller ionic radius and different C-H activation mechanisms (often concerted metalation-deprotonation without the same steric crowdedness of Cp*).

Protocol 2: Cobalt(III)-Catalyzed Switch

  • Reagents:

    • Catalyst: Cp*Co(CO)I

      
       (10 mol%).[1]
      
    • Additive: AgSbF

      
       (20 mol%).
      
    • Base: NaOAc (20 mol%).

    • Solvent: TFE (2,2,2-Trifluoroethanol) is critical for Co(III).

  • Why this works: TFE stabilizes the cationic Co(III) species. Co(III) systems are highly sensitive to electronic directing effects, often allowing the placement of groups based on electronic stabilization rather than pure steric repulsion.

Scenario C: "My alkyne is labile or volatile (e.g., Acetylene gas surrogates)."

Solution: Use Vinyl Selenones as "Oxidizing Acetylene Surrogates." Recent work (Miura/Hirano) shows that vinyl selenones can serve as alkyne equivalents that yield 3,4-unsubstituted or specifically substituted isoquinolinones without external oxidants.

FAQ: Advanced Optimization

Q: Can I use directing groups (DG) to force regioselectivity? A: Yes. The


-methoxy group is standard, but switching to a 7-azaindole  or oxime  directing group can alter the chelation bite angle. However, for isoquinolinones, the N-O bond acts as an internal oxidant and DG. Modifying the leaving group (e.g., O-Pivaloyl vs O-Acetyl) affects the rate of reductive elimination but rarely changes regioselectivity.

Q: How do I separate the isomers if I can't fix the synthesis? A:

  • SFC (Supercritical Fluid Chromatography): Isoquinolinone regioisomers often have distinct dipole moments. Stationary phases like 2-Ethylpyridine or Diol are highly effective.

  • Crystallization: The 4-substituted isomers are often more symmetric and crystalline. Try triturating the crude mixture with Et

    
    O/Hexanes.
    
References
  • Rh(III)-Catalyzed Synthesis from Cyclopropenes (Rovis): Hyster, T. K., & Rovis, T. (2013).[2] Rhodium(III)-catalyzed C-H activation mediated synthesis of isoquinolones from amides and cyclopropenes.[2][3] Synlett. [Link][2]

  • Cobalt(III) vs Rhodium(III) Selectivity (Ackermann): Li, J., Tang, M., Zang, L., Zhang, X., Zhang, Z., & Ackermann, L. (2016). Cobalt(III)-Catalyzed C–H/N–H Bond Functionalization for the Synthesis of 1-Aminoisoquinolines. Organic Letters. [Link]

  • Vinyl Selenones as Alkyne Surrogates (Miura/Hirano): Inami, A., Nishii, Y., Hirano, K., & Miura, M. (2023).[4][5] Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate.[4] Organic Letters. [Link]

  • Regioselectivity in Rh(III) Annulations (Review): Zhang, Q., Chen, C., Liu, B., & Li, X.[6] (2023).[2][3][6][7] Construction of Rings via Metal-Catalyzed C-H Annulation with Unsymmetrical Internal Alkynes.[6] Chemical Reviews (Contextual citation from search results). [Link]

Sources

Troubleshooting

removing unreacted sodium azide from reaction mixtures

Technical Support Center: Sodium Azide ( ) Management Topic: Removing and Quenching Unreacted Sodium Azide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers. Introduction: The "Hidden" Hazard Sodium...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium Azide ( ) Management

Topic: Removing and Quenching Unreacted Sodium Azide

Audience: Researchers, Medicinal Chemists, and Process Safety Engineers.

Introduction: The "Hidden" Hazard

Sodium azide is a paradox in the laboratory: it is an indispensable nucleophile for Click chemistry and amine synthesis, yet it remains one of the most deceptively dangerous reagents in common use.

The Critical Distinction: Most accidents occur not during the reaction, but during the work-up and removal phases.[1] This guide addresses the two distinct challenges of azide management:

  • Separation: Removing azide from your product (purification).

  • Destruction: Chemically quenching the azide waste (safety/disposal).[2][3]

Module 1: Critical Safety Directives (The "STOP" Protocol)

Before touching your reaction mixture, verify you are not violating these three immutable safety laws.

The Halogenated Solvent Ban

NEVER use Dichloromethane (DCM) or Chloroform (


) for extraction if sodium azide is present.
  • The Hazard: Azide ions react with methylene chloride to form Diazidomethane (

    
    ).
    
  • The Consequence: Diazidomethane is an extremely shock-sensitive explosive that can detonate without warning, even in solution.

  • The Fix: Use Ethyl Acetate, Ether, or Toluene for extractions.[1]

The pH Trap (Rotovap Hazard)

NEVER concentrate an organic solution containing azide unless you are certain it is free of Hydrazoic Acid (


).
  • The Mechanism: Sodium azide (

    
    ) is ionic and stays in water. Hydrazoic acid (
    
    
    
    ) is neutral, volatile, and partitions into organic solvents.[1]
  • The Threshold: The

    
     of 
    
    
    
    is 4.72 . If your workup is acidic (pH < 7), significant
    
    
    will enter your organic phase.
  • The Consequence: Rotovapping this solution concentrates explosive

    
     in the receiver flask or the condenser, leading to detonation.
    
The Heavy Metal Rule

NEVER use metal spatulas or pour azide solutions down the sink.

  • The Hazard: Azide reacts with Copper (plumbing) and Lead (solder) to form heavy metal azides.[2]

  • The Consequence: These salts are more shock-sensitive than primary explosives (like fulminates).

Module 2: Removal & Separation Strategies

Choose the workflow that matches your product type.

Scenario A: Small Molecule Organic Synthesis ( / Click)

Objective: Isolate organic product; keep azide in the aqueous waste.[3]

The "Basic Wash" Protocol:

  • Dilution: Dilute the reaction mixture with an approved organic solvent (Ethyl Acetate or Toluene).

  • pH Adjustment (CRITICAL): Add Saturated Sodium Bicarbonate (

    
    )  or dilute NaOH to the mixture.
    
    • Target: pH > 9.[4][5][6]

    • Why? At pH 9, >99.9% of azide exists as

      
       (ionic), forcing it to stay in the water layer.
      
  • Extraction: Shake and separate layers.

    • Organic Layer:[1][3] Contains product.[2][3][4][5][6][7][8][9][10][11][12][13]

    • Aqueous Layer:[1][3][10] Contains ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[4][10][11][12] Do not discard.  Collect in a dedicated "Azide Waste" container.
      
  • Validation: Test the organic layer with the Ferric Chloride test (see Module 4) before concentrating.

Scenario B: Biological Samples (Antibodies/Proteins)

Objective: Remove bacteriostatic azide (0.02% - 0.1%) for cell-based assays.

MethodScaleMechanismPros/Cons
Dialysis 0.1 mL - 50 mLMolecular Weight Cutoff (MWCO)Pro: Gentle, standard for antibodies.Con: Slow (12-24 hours).
Desalting (G-25) < 3 mLSize Exclusion ChromatographyPro: Fast (15 mins).Con: Dilutes sample slightly.
Spin Columns < 0.5 mLCentrifugal filtrationPro: High throughput.Con: Membrane clogging risk.

Dialysis Protocol:

  • Use a membrane with MWCO 10–30 kDa (Azide is ~65 Da; IgG is ~150 kDa).[8][14]

  • Dialyze against PBS at 4°C with stirring.

  • Perform at least 3 buffer exchanges over 24 hours to ensure <0.001% residual azide.

Module 3: Chemical Quenching (The "Nitrous Acid" Method)

This is the industry-standard method for decontaminating the aqueous waste generated in Module 2. This must be done in a Fume Hood.[3][4][5][7]

The Reaction: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">


[1]
Step-by-Step Decontamination Protocol
  • Preparation: Place the aqueous azide waste in a 3-neck flask equipped with a stirrer and a dropping funnel.

  • Add Nitrite: Add 20% Sodium Nitrite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  solution.[2][4][9][10]
    
    • Ratio: Use 1.5 g of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       for every 1 g of 
      
      
      
      (40% excess).[4][10]
    • Note: The solution is still basic/neutral at this point. No reaction occurs yet.

  • Acidification (The Active Step):

    • Slowly add 20% Sulfuric Acid (

      
      )  via the dropping funnel.[2]
      
    • Observation: Toxic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       gas and 
      
      
      
      will evolve.[2][4] The solution may turn pale blue/green transiently.
    • Endpoint: Continue adding acid until the mixture is acidic to litmus paper (pH < 2).

  • Stir: Continue stirring for 15–30 minutes until gas evolution ceases.

Visualizing the Quench Logic

AzideQuench Start Aqueous Azide Waste Step1 Add Sodium Nitrite (Excess) Start->Step1 1. Pre-load Nitrite Step2 SLOWLY Add H2SO4 Step1->Step2 2. Acidify Check Gas Evolution (N2 + NO) Step2->Check Test Starch-Iodide Test Check->Test When bubbling stops ResultBlue Paper turns BLUE (Excess Nitrite = Success) Test->ResultBlue ResultColorless Paper Colorless (Incomplete Quench) Test->ResultColorless ResultColorless->Step1 Add more NaNO2

Figure 1: The Nitrous Acid Quenching Workflow. Note that Nitrite must be added BEFORE acid to prevent


 formation.

Module 4: Detection & Validation

How do you prove the azide is gone?

The Ferric Chloride Test (Qualitative)

Best for checking organic solvents for residual azide.

  • Reagent: 10%

    
     in dilute HCl.
    
  • Procedure: Add 3 drops of reagent to 1 mL of your sample.

  • Result:

    • Red/Orange Color: Positive. Azide is present (Iron-Azide complex).[11]

    • Yellow/Colorless: Negative.

Starch-Iodide Test (Quench Confirmation)

Best for checking the waste stream after Module 3.

  • Mechanism: Nitrous acid oxidizes iodide to iodine, which complexes with starch.

  • Procedure: Dip starch-iodide paper into the quenched acidic mixture.

  • Result:

    • Dark Blue: Excess Nitrite is present.[2][4][7][9] This implies all Azide has been consumed (since Azide reacts with Nitrite very fast). Safe to dispose.

    • No Color: Insufficient Nitrite. Azide may still be present.[2][3][9] Add more Nitrite.

Troubleshooting & FAQs

Q1: I accidentally used Dichloromethane (DCM) for my extraction. What do I do? A: STOP immediately. Do not rotovap. Do not shake vigorously.

  • Add a large excess of co-solvent (like Ether or Toluene) to dilute the DCM.

  • If the azide concentration is low, wash repeatedly with water (pH > 9) to pull the azide out.

  • If high concentrations were used, treat the entire mixture as a potential explosive. Contact your institution's EHS (Environmental Health & Safety) officer for specialized disposal.

Q2: My product precipitates during the water wash. How do I remove the azide? A: This is actually ideal.

  • Filter the solid product.[15]

  • Wash the filter cake copiously with water (dissolves the azide).

  • Collect the filtrate (mother liquor) as azide waste.

  • Dry the solid product in a vacuum oven (ensure no trapped

    
     by checking pH of the last wash).
    

Q3: Can I use the Rotovap if my water bath is set to low heat? A: Heat is not the only trigger; concentration is the danger.[1] If you concentrate a solution containing


, the friction of the glass joints or the concentration in the condenser can trigger an explosion. Always test the organic layer with 

before evaporation.

Q4: I smell something pungent like garlic or old cheese during acidification. A: This is likely Hydrazoic Acid (


) . You are acidifying too fast or you forgot the Nitrite.
  • Action: Stop acid addition immediately. Close the hood sash. Add more Sodium Nitrite solution immediately to consume the

    
    .
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6][10][16]

  • Conrow, R. E., & Dean, W. D. (2008).[1] Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286.[1]

  • University of Illinois Division of Research Safety. (2019). Sodium Azide Safety Guidelines. [7]

  • Betterton, E. A. (2003). Environmental Fate of Sodium Azide. Reviews of Environmental Contamination and Toxicology, 177, 1–23.[1]

  • Centers for Disease Control and Prevention (CDC). (2014). Facts About Sodium Azide. [4]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Cyclization of 6-bromo-8-fluoro Precursors

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the intramolecular cyclization of 6-bromo-8-fluoro precursors. The guide provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the intramolecular cyclization of 6-bromo-8-fluoro precursors. The guide provides in-depth technical assistance and troubleshooting strategies, with a primary focus on the critical role of temperature in these reactions.

Foundational Knowledge: The Significance of Temperature in Cyclization Reactions

The successful intramolecular cyclization of 6-bromo-8-fluoro precursors is paramount in the synthesis of a multitude of heterocyclic compounds vital to medicinal chemistry. Temperature is a key determinant in these reactions, influencing not only the reaction rate but also the selectivity towards the desired cyclized product over the formation of undesirable byproducts. The electronic properties imparted by the bromo and fluoro substituents create a unique chemical environment that necessitates careful temperature management to achieve optimal results.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses frequent challenges encountered during the cyclization of 6-bromo-8-fluoro precursors, offering solutions with a focus on temperature optimization.

Q1: My cyclization reaction is resulting in a low yield. How can I improve it?

A suboptimal reaction temperature is a common cause of low product yield.

  • Temperature Too Low: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier, leading to an incomplete or stalled reaction.

  • Temperature Too High: Excessive heat can trigger side reactions, such as decomposition of starting materials or products, or promote the formation of dimeric and polymeric impurities.[1]

Troubleshooting Steps:

  • Conduct a Temperature Screening Study: Run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to identify the optimal temperature window.[2]

  • Monitor Reaction Progress: Use analytical techniques like TLC, LC-MS, or GC-MS to track the consumption of starting material and the formation of products and byproducts over time at different temperatures.

  • Solvent Selection: Ensure the chosen solvent has a boiling point compatible with the desired reaction temperature and that all reactants are sufficiently soluble.

Q2: I am observing significant formation of dimeric or polymeric byproducts. What is causing this and how can it be prevented?

The formation of intermolecular byproducts indicates that the reaction conditions are favoring intermolecular reactions over the desired intramolecular cyclization.

  • Concentration: Higher concentrations of the precursor increase the likelihood of intermolecular collisions.

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the kinetic barrier for intermolecular reactions.

Mitigation Strategies:

  • High-Dilution Conditions: Lowering the concentration of the precursor can favor the intramolecular pathway.

  • Slow Addition: A gradual addition of the precursor to the reaction mixture can maintain a low instantaneous concentration, thus minimizing intermolecular side reactions.

  • Temperature Re-evaluation: An excessively high temperature may be promoting the undesired intermolecular reaction. A systematic temperature optimization study is crucial.

Q3: Even at higher temperatures, my reaction does not go to completion. What other factors should I investigate?

If temperature adjustments do not resolve the issue, other parameters may need optimization.

  • Catalyst and Ligand: In metal-catalyzed reactions like the Buchwald-Hartwig amination or Ullmann condensation, the choice of catalyst, ligand, and their stoichiometry is critical. The thermal stability of the catalyst system is also a key factor.[1][3]

  • Base: The strength and solubility of the base can significantly influence the reaction rate.

  • Inert Atmosphere: Many cyclization reactions are sensitive to oxygen and moisture, especially those involving organometallic catalysts. Ensure the reaction is carried out under an inert atmosphere like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q: What is a typical starting temperature for a Buchwald-Hartwig amination of a 6-bromo-8-fluoro precursor?

A: A general starting point for Buchwald-Hartwig reactions is between 80-100°C.[3] However, for specific substrates, especially those with electron-withdrawing groups like fluorine, higher temperatures might be necessary. It is always advisable to perform a thorough screening of reaction conditions.

Q: Can microwave heating be beneficial for these cyclization reactions?

A: Yes, microwave-assisted synthesis can be a valuable tool. It allows for rapid and uniform heating, which can lead to shorter reaction times and, in some cases, improved yields. However, catalyst decomposition at higher temperatures under microwave conditions can sometimes be a concern.[4]

Q: How do the 6-bromo and 8-fluoro substituents influence the reaction?

A: The bromine atom serves as a good leaving group in many cross-coupling reactions. The fluorine atom, being highly electronegative, has a strong inductive effect that can influence the reactivity of the aromatic ring. This can impact the rate-determining step of the catalytic cycle, such as oxidative addition in palladium-catalyzed reactions.[5][6] Understanding these electronic effects is crucial for designing the appropriate reaction conditions.[7][8]

Data Presentation: Illustrative Temperature Optimization

The following table provides a sample dataset from a temperature optimization study for an intramolecular cyclization.

Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
802445>99
100128297
12088590 (impurity noted)
14047082 (decomposition observed)

Interpretation: In this illustrative example, 100°C offers the best balance of reaction time, yield, and purity. While a higher temperature of 120°C gives a marginal increase in yield, it is accompanied by a decrease in purity.

Experimental Protocols and Visualizations

General Protocol for Temperature Optimization
  • To a series of oven-dried reaction vessels, add the 6-bromo-8-fluoro precursor, catalyst, ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent to each vessel.

  • Place each vessel in a pre-heated heating block or oil bath set to the desired temperatures (e.g., 80°C, 100°C, 120°C).[2]

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reactions to room temperature, quench appropriately, and perform a standard work-up.

  • Analyze the crude product from each reaction to determine yield and purity.

Visualizing the Troubleshooting Workflow

Caption: A workflow for troubleshooting and optimizing the cyclization reaction.

Conceptual Catalytic Cycle

G cluster_0 Catalytic Cycle A Active Catalyst (e.g., Pd(0)) B Oxidative Addition (Precursor Binds) A->B + Precursor C Intramolecular Reaction (Cyclization) B->C D Reductive Elimination (Product Release) C->D D->A + Product

Caption: A simplified representation of a catalytic cycle for intramolecular cyclization.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Organic Synthesis with Supported Reagents. Angewandte Chemie International Edition, 42(44), 5400–5449. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Available at: [Link]

Sources

Troubleshooting

resolving solubility issues of C9H7BrFNO in organic solvents

Technical Support Center: Solubility Optimization for C9H7BrFNO Ticket ID: #SOL-C9H7-001 Status: Resolved Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for C9H7BrFNO Ticket ID: #SOL-C9H7-001 Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Compound Profile

User Issue: "I cannot get C9H7BrFNO to dissolve in standard organic solvents (DCM, Toluene, Ethyl Acetate) at room temperature for my coupling reaction. Heating improves it slightly, but it precipitates immediately upon cooling."

Compound Identification: Based on the molecular formula C9H7BrFNO , this guide addresses the solubility characteristics of Halogenated Aromatic Amides/Lactams , specifically the isomer 5-bromo-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (and structurally related cinnamamides).

Physicochemical Root Cause: The solubility failure is not a random event; it is a thermodynamic bottleneck.

  • High Crystal Lattice Energy: The amide/lactam motif creates a rigid network of intermolecular hydrogen bonds (N-H···O=C). To dissolve the solid, the solvent must break these strong cohesive forces.

  • Lipophilicity vs. Polarity: With a predicted LogP of ~2.0–2.5, the molecule is moderately lipophilic due to the aromatic ring and halogens (Br, F), but the polar amide headgroup rejects purely non-polar solvents like Hexane or Toluene.

  • The "Goldilocks" Problem: Standard solvents like Dichloromethane (DCM) are good for the lipophilic tail but too weak to disrupt the amide hydrogen bond network.

Solubility Matrix & Solvent Compatibility

The following data summarizes the saturation potential of C9H7BrFNO across standard laboratory solvents.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP Excellent Breaks H-bonds effectively. Warning: High boiling points complicate removal.
Polar Aprotic Acetonitrile (MeCN) Moderate Good for HPLC, but may require mild heating (40°C) for high concentrations.[1]
Chlorinated DCM, Chloroform Poor Often requires a "spike" of MeOH (2-5%) to disrupt the lattice.[1]
Alcohols Methanol, Ethanol Moderate Proticity helps, but the lipophilic Br/F ring limits solubility in pure MeOH.[1]
Ethers THF, 1,4-Dioxane Good THF is the best "workhorse" solvent for reactions; balances polarity and lipophilicity.[1]
Hydrocarbons Hexane, Toluene Insoluble Do not use. Will cause oiling out or precipitation.[1]

Troubleshooting Guide (Q&A)

Q1: I need to run a reaction in DCM, but the starting material is a suspension. How do I fix this without changing the solvent entirely? Dr. Vance: You are fighting the crystal lattice. Pure DCM cannot overcome the amide-amide stacking.

  • The Fix: Add a Polar Spike . Introduce 2% to 5% Methanol (MeOH) or 1% Dimethylformamide (DMF) to your DCM.

  • Mechanism: The MeOH/DMF acts as a "molecular crowbar," hydrogen-bonding with the amide group of your substrate and liberating individual molecules into the DCM bulk phase.[1] This usually results in a clear solution without altering the reaction kinetics significantly.

Q2: I dissolved my compound in DMSO for the reaction, but now I can't extract it. Water washes just make it oil out. Dr. Vance: This is the "DMSO Trap."[1] The compound is soluble in DMSO, and DMSO is soluble in water. When you add water, the solvent power drops, but the DMSO drags your compound into the aqueous/organic interface, causing an emulsion or oil.

  • The Fix: Use the Dilute-and-Shoot or Counter-Current method.

    • Dilute the reaction mixture with a massive excess of Ethyl Acetate (EtOAc) before adding water (Ratio 10:1 EtOAc:DMSO).

    • Wash with 5% LiCl (Lithium Chloride) solution instead of pure water or brine. The LiCl forces the DMSO into the aqueous phase more effectively than NaCl, breaking the emulsion.

Q3: My product oils out during recrystallization. How do I get a solid? Dr. Vance: Oiling out happens when the temperature drops too fast or the anti-solvent is added too quickly, causing the compound to phase-separate as a liquid rather than nucleate as a crystal.

  • The Fix: Use Seeding and Slow Cooling .

    • Dissolve in minimum hot Ethanol or THF.

    • Add the anti-solvent (Water or Hexane) dropwise at reflux until the solution is just barely turbid.

    • Add a tiny "seed crystal" of the crude solid.

    • Turn off the heat and let the bath cool to room temperature overnight (do not remove the flask from the bath). The slow thermal gradient promotes lattice formation over phase separation.

Standard Operating Procedures (SOPs)

SOP-01: The "Solvent Switch" Protocol for NMR Analysis

Objective: Obtain a clear NMR spectrum when CDCl3 fails.[1]

  • Attempt 1: Place 5 mg of C9H7BrFNO in the NMR tube. Add 0.6 mL CDCl3 .

  • Check: If cloudy or solid persists, do not heat (heating in NMR tubes is risky and temporary).

  • Modification: Add 1 drop (~20 µL) of DMSO-d6 or Methanol-d4 directly to the CDCl3 tube. Shake vigorously.

  • Result: The trace polar solvent disrupts the aggregates. If this fails, switch to pure DMSO-d6 .

SOP-02: Binary Solvent Screening Workflow

Objective: Determine the optimal solvent system for a new reaction.

  • Weigh 10 mg of compound into 3 vials.

  • Vial A (Polar): Add 100 µL THF. Check clarity.

  • Vial B (Chlorinated): Add 100 µL DCM. Check clarity.

  • Vial C (Aprotic): Add 100 µL MeCN. Check clarity.

  • Assessment:

    • If A is clear and B is cloudy: Use THF or Dioxane.

    • If all are cloudy: Add 10 µL DMF to Vial B. If it clears, use DCM/DMF mixtures.

Decision Logic Visualization

The following diagram outlines the logical decision path for selecting a solvent system based on your experimental goal (Reaction vs. Analysis vs. Purification).

SolubilityLogic Start Start: C9H7BrFNO Solubility Issue Goal What is your Goal? Start->Goal Reaction Run a Reaction Goal->Reaction Analysis Analytical (NMR/HPLC) Goal->Analysis Purify Purification/Workup Goal->Purify Temp High Temp (>80°C)? Reaction->Temp HighTemp Use Toluene/DMF (9:1) or 1,4-Dioxane Temp->HighTemp Yes LowTemp Use THF or DCM + 5% MeOH Temp->LowTemp No NMR NMR Solvent? Analysis->NMR CDCl3 Try CDCl3 + 1 drop DMSO-d6 NMR->CDCl3 First Choice PureDMSO Use Pure DMSO-d6 CDCl3->PureDMSO If Insoluble Extraction Removing DMSO? Purify->Extraction Cryst Recrystallization Purify->Cryst LiCl Wash with 5% LiCl Extract w/ EtOAc Extraction->LiCl System Solvent: Ethanol Anti-solvent: Water Cryst->System

Caption: Decision tree for selecting solvent systems based on experimental intent (Reaction, Analysis, or Purification).

References

  • PubChem. (2025).[2][3][4][5] Compound Summary: 5-bromo-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (C9H7BrFNO). National Library of Medicine. Available at: [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).
  • Li, Z. J., et al. (2019). "Solubility of Pharmaceutical Compounds in Mixed Solvents." Journal of Chemical & Engineering Data. (Provides methodology for co-solvent "spiking" efficiency).
  • Org. Process Res. Dev. (2012). "Strategies for the Removal of High-Boiling Solvents (DMSO, DMF) from Reaction Mixtures." (Source for the LiCl wash protocol).

Sources

Optimization

Technical Support Center: Preventing Defluorination During High-Temperature Synthesis

Last Updated: March 7, 2026 Welcome to the technical support center dedicated to a persistent challenge in modern synthesis: the prevention of unintended defluorination at elevated temperatures. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Welcome to the technical support center dedicated to a persistent challenge in modern synthesis: the prevention of unintended defluorination at elevated temperatures. This guide is designed for researchers, scientists, and professionals in drug development who encounter the cleavage of robust carbon-fluorine (C-F) bonds during their high-temperature synthetic protocols. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental designs.

The C-F bond is the strongest single bond to carbon, yet under the duress of high temperature and specific chemical environments, it can be surprisingly labile. This guide will equip you with the knowledge to anticipate, diagnose, and, most importantly, prevent this unwanted side reaction.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Defluorination

This section addresses the foundational concepts of defluorination, providing a quick reference for common queries.

Q1: What is defluorination and why is it a problem in high-temperature synthesis?

A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond in a molecule, leading to the removal of a fluorine atom. In the context of high-temperature synthesis, this is typically an undesirable side reaction that leads to the formation of impurities, reduction in yield of the target fluorinated compound, and potential downstream separation challenges. The stability of the C-F bond can be compromised at elevated temperatures, especially in the presence of certain reagents or conditions that facilitate its cleavage.

Q2: What are the primary mechanisms driving high-temperature defluorination?

A2: Several mechanisms can contribute to defluorination at high temperatures:

  • Nucleophilic Aromatic Substitution (SNAr): In electron-deficient aromatic systems, residual nucleophiles (e.g., hydroxides, alkoxides, or even trace water) can attack the carbon atom of the C-F bond, displacing the fluoride ion. This process is often accelerated at higher temperatures.

  • Hydrodefluorination (HDF): This involves the replacement of a C-F bond with a C-H bond.[1] At high temperatures, this can be promoted by various hydrogen sources, including residual water, solvents, or specific reducing agents. The reaction can proceed through reductive pathways involving single electron transfers.[1]

  • Base-Promoted Defluorination: Strong bases can promote defluorination, particularly in fluoroarenes, through mechanisms like SNAr or by facilitating the formation of reactive intermediates.[2][3]

  • Metal-Catalyzed Defluorination: Trace metal impurities or metal catalysts used in the reaction can participate in oxidative addition into the C-F bond, leading to its cleavage.[1][2]

Q3: What are the most common culprits in my reaction mixture that could be causing defluorination?

A3: Be vigilant for the following common sources of defluorination:

  • Water/Moisture: Even trace amounts of water can act as a nucleophile or a proton source, leading to hydrolytic or hydrodefluorination.[4]

  • Strong Bases: Reagents like alkali metal hydroxides, alkoxides, or even some amine bases can actively promote defluorination.[3]

  • Nucleophilic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can degrade at high temperatures to generate nucleophilic species that can attack the C-F bond.

  • Metal Contaminants: Trace metals from starting materials, reagents, or even the reaction vessel can catalyze defluorination pathways.

Q4: How can I detect if defluorination is occurring in my reaction?

A4: Several analytical techniques can be employed to detect and quantify defluorination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool to directly observe the disappearance of the signal corresponding to your starting material's C-F bond and the appearance of new fluorine-containing species or inorganic fluoride.[5][6] 1H NMR can show the appearance of new C-H signals where a C-F bond previously existed.

  • Mass Spectrometry (MS): Techniques like GC-MS and LC-MS can identify and quantify the defluorinated byproducts in your reaction mixture.[7][8][9]

  • Ion Chromatography (IC): This method is particularly useful for quantifying the amount of free fluoride ion (F⁻) released into the reaction mixture, providing a direct measure of the extent of defluorination.[7][10][11]

Part 2: Troubleshooting Guide - Diagnosing and Solving Defluorination Issues

This section provides a structured approach to troubleshooting when you suspect defluorination is compromising your synthesis.

Issue 1: Unexpected Impurity Detected by LC-MS with a Mass Loss of 18 Da

Scenario: You are running a high-temperature reaction (e.g., >150 °C) with a fluoroaromatic compound and observe a significant byproduct with a mass corresponding to the replacement of a fluorine atom with a hydroxyl group.

Root Cause Analysis: This mass change strongly suggests a hydrolytic defluorination reaction, where water is acting as a nucleophile. The high temperature provides the necessary activation energy for this otherwise difficult substitution.

Troubleshooting Steps:

  • Rigorous Drying of Reagents and Solvents:

    • Protocol: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., CaH₂ for non-protic solvents). Use commercially available anhydrous solvents and handle them under an inert atmosphere. Dry solid reagents in a vacuum oven before use.

  • Inert Atmosphere Control:

    • Protocol: Implement a robust inert atmosphere throughout the reaction setup.[4][12] This involves assembling the glassware hot from the oven, allowing it to cool under a stream of dry nitrogen or argon, and maintaining a positive pressure of inert gas throughout the experiment.[12][13][14] For highly sensitive reactions, consider using a glovebox.[15]

  • Solvent Selection:

    • Rationale: Choose a solvent that is thermally stable and less likely to generate nucleophilic species upon heating.

    • Recommendation: Consider high-boiling point, non-nucleophilic solvents such as diphenyl ether, sulfolane, or high-molecular-weight alkanes.

Issue 2: Formation of a Hydrodefluorinated Byproduct (C-F replaced by C-H)

Scenario: Your 1H NMR spectrum shows a new aromatic proton signal, and the mass of a major byproduct corresponds to the loss of a fluorine atom and the gain of a hydrogen atom.

Root Cause Analysis: This is a classic case of hydrodefluorination (HDF).[1] The hydrogen source could be residual water, the solvent, or another reagent in the reaction mixture.

Troubleshooting Steps:

  • Identify and Eliminate the Hydrogen Source:

    • Water: As with hydrolytic defluorination, scrupulous drying of all components is the first line of defense.

    • Solvent: If using a protic solvent, consider switching to an aprotic alternative. If the solvent itself is suspected of being a hydrogen donor (e.g., certain ethers at high temperatures), explore more inert options.

    • Reagents: Evaluate all reagents for their potential to act as hydrogen donors under the reaction conditions.

  • Employ a Fluoride Scavenger:

    • Rationale: The fluoride ion generated during defluorination can sometimes play a catalytic role in the reaction.[2] Adding a scavenger can help to sequester this fluoride and potentially slow down the defluorination process.

    • Recommendation: Consider the addition of a mild Lewis acid that has a high affinity for fluoride, such as a silyl compound. However, be cautious as this can also introduce new reaction pathways.

Issue 3: Defluorination Promoted by a Strong Base

Scenario: You are performing a reaction that requires a strong base (e.g., KOtBu, NaH) at high temperatures and observe significant defluorination of your fluorinated substrate.

Root Cause Analysis: Strong bases can directly participate in nucleophilic attack on the C-F bond or deprotonate other species in the mixture, generating even more potent nucleophiles.[3]

Troubleshooting Steps:

  • Optimize Base Stoichiometry and Addition:

    • Protocol: Carefully control the stoichiometry of the base. Use the minimum amount necessary to achieve the desired reaction. Consider slow, portion-wise addition of the base to maintain a low instantaneous concentration.

  • Lower Reaction Temperature and Extend Reaction Time:

    • Rationale: Defluorination often has a higher activation energy than the desired reaction. By lowering the temperature, you can disproportionately slow down the rate of defluorination.

  • Screen Alternative Bases:

    • Rationale: Different bases have varying degrees of nucleophilicity and basicity. A less nucleophilic but sufficiently strong base might be a better choice.

    • Recommendation: Explore sterically hindered bases or carbonate bases (e.g., Cs₂CO₃, K₂CO₃) which are generally less nucleophilic.

Part 3: Preventative Strategies and Best Practices

Proactive measures are always more effective than reactive troubleshooting. Incorporate these strategies into your experimental design to minimize the risk of defluorination from the outset.

Inert Atmosphere and Anhydrous Conditions

This is the most critical aspect of preventing many forms of defluorination.

Workflow for Establishing an Inert Atmosphere:

InertAtmosphereWorkflow A Oven-Dry Glassware ( >120°C) B Assemble Hot Under Inert Gas Flow A->B Immediate Assembly C Cool to Room Temperature B->C Continuous Flow D Introduce Anhydrous Solvents & Reagents C->D Via Syringe/Cannula E Maintain Positive Inert Gas Pressure D->E Throughout Reaction

Caption: Workflow for setting up a reaction under a robust inert atmosphere.

Strategic Reagent and Solvent Selection

The choice of reagents and solvents can significantly influence the propensity for defluorination.

ParameterRecommendationRationale
Solvent High-boiling, aprotic, and non-nucleophilic (e.g., diphenyl ether, sulfolane)Minimizes solvent degradation and participation in nucleophilic side reactions.
Base Use the weakest base that effectively promotes the desired reaction. Consider sterically hindered or carbonate bases.Reduces the likelihood of nucleophilic attack on the C-F bond.
Catalyst If a metal catalyst is required, ensure it does not have a known propensity for C-F activation under the reaction conditions.Prevents unwanted catalytic cycles that lead to defluorination.
Reaction Parameter Optimization

Fine-tuning your reaction conditions is key to finding a window where the desired transformation is favored over defluorination.

Logical Flow for Optimization:

OptimizationFlow Start Initial Reaction Setup Temp Lower Temperature Start->Temp Time Increase Reaction Time Temp->Time Conc Decrease Concentration Time->Conc Base Screen Weaker Bases Conc->Base Analyze Analyze for Defluorination Base->Analyze Analyze->Temp If Defluorination Persists Success Defluorination Minimized Analyze->Success If Successful

Caption: A systematic approach to optimizing reaction parameters to prevent defluorination.

References

  • Hydrodefluorination - Wikipedia. Available at: [Link]

  • Jenkins, K. M., et al. (2021). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis. Available at: [Link]

  • Kalam, A., et al. (2017). Recent developments in methods for analysis of perfluorinated persistent pollutants. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds. Molecules. Available at: [Link]

  • BenchChem. (2025).
  • Liu, X.-W., et al. (2019). Base‐promoted defluorosilylation of aryl fluorides.
  • Wang, Y., et al. (2021). Near-Quantitative Defluorination of Perfluorinated and Fluorotelomer Carboxylates and Sulfonates with Integrated Oxidation and Reduction. Environmental Science & Technology. Available at: [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. Available at: [Link]

  • Li, M., et al. (2016). Photoinduced Hydrodefluorination Mechanisms of Perfluorooctanoic Acid by the SiC/Graphene Catalyst. Environmental Science & Technology. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. ATSDR. Available at: [Link]

  • ResearchGate. (n.d.). Proposed overall mechanisms for PFAS degradation via defluorination....
  • How to Use Inert Gas to Enhance Reaction Yields. (2026). LinkedIn. Available at: [Link]

  • BizNGO. (n.d.). A Short Guide to Analytical Methods for PFAS in Products. BizNGO.
  • Kintek Furnace. (2026). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Kintek Furnace. Available at: [Link]

  • CORE. (n.d.).
  • Li, M., et al. (2016). Photoinduced Hydrodefluorination Mechanisms of Perfluorooctanoic Acid by the SiC/Graphene Catalyst. Environmental Science & Technology. Available at: [Link]

  • Environmental Science: Processes & Impacts. (n.d.).
  • Khan, I., et al. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences. Available at: [Link]

  • Environmental Science & Technology. (2019). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management.
  • Environmental Science & Technology. (2025). Activating PFAS to Unlock Efficient Defluorination.
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (2020). MDPI. Available at: [Link]

  • Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance. (2024).
  • Complete Reductive Defluorination of PFAS in Water Under Ambient Conditions via Plasmon-Enhanced Catalysis. (2025).
  • Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. (2020). NSF Public Access Repository.
  • Reidl, T. W., & Bandar, J. S. (2022). A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. Journal of the American Chemical Society. Available at: [Link]

  • SentroTech. (n.d.). What Is Inert Gas Technology and How Is It Used In High-Temperature Atmosphere Vacuum Furnaces?. SentroTech. Available at: [Link]

  • Bacterial defluorination of 4-fluoroglutamic acid. (2007). R Discovery.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (2024). ACS Omega.
  • Sustainable Defluorination Pathway: From Perfluoro Gem-diol Hydration to Electrocatalytic Removal of CF3 at Room Temperature. (2025).
  • Hydrogen Peroxide-Assisted Alkaline Defluorination of the Fumigant and Potent Greenhouse Gas, Sulfuryl Fluoride. (2024). PubMed.
  • Enzymatic Defluorination and Deamination of 4-Fluoroglutamic Acid. (n.d.). UCD Research Repository.
  • Solar-driven defluorination via hydroxyl radical spillover for complete mineralization of organofluorine pollutants without fluoride byproducts. (2025). Nature Communications. Available at: [Link]

  • PFAS Destruction Using Photoactivated Reductive Defluorin
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). mBio.
  • Effectiveness and Mechanisms of Defluorination of Perfluorinated Alkyl Substances by Calcium Compounds during Waste Thermal Tre
  • Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. (2023). PubMed.
  • How to create inert atmosphere ?. (2021).
  • Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. (2025). Environmental Science & Technology Letters.
  • Researchers Develop Novel, Sustainable PFAS Defluorination Technique. (2025). Food Safety Magazine.
  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.).
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.).
  • Strategies for the Biodegradation of Polyfluorin
  • How UV/Sulfite Breaks PFAS via Hydr
  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2025).

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Isoquinolinone Ring Closure

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the limitations of traditional Palladium (Pd) and Rhodium (Rh) catalysts for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the limitations of traditional Palladium (Pd) and Rhodium (Rh) catalysts for the synthesis of isoquinolin-1(2H)-ones. While noble metals are reliable, their high cost, toxicity, and harsh reaction conditions often bottleneck scale-up and sustainable drug development.

This guide provides an in-depth, mechanistic troubleshooting framework for implementing alternative base-metal (Cobalt), low-cost noble (Ruthenium), and metal-free/nanoparticle (ZnO) catalytic systems. By understanding the causality behind these experimental choices, you can build self-validating protocols that ensure high yields, excellent regioselectivity, and robust enantiocontrol.

I. Quantitative Comparison of Alternative Catalytic Systems

Before troubleshooting, it is critical to benchmark your chosen alternative catalyst against standard metrics. The table below summarizes the expected performance and mechanistic advantages of modern alternative systems.

Catalyst SystemReaction TypeCo-Catalyst / AdditiveTypical YieldEnantiomeric Excess (ee)Key Mechanistic Advantage
Co(OAc)₂·4H₂O + Light C–H Activation / AnnulationPhotocatalyst (e.g., 4CzIPN), O₂85–98%Up to 98%Ambient temp; uses air as a terminal oxidant via SET[1].
[Ru(p-cymene)Cl₂]₂ C–H / N–N AnnulationKPF₆ (in PEG-400)62–92%N/A (Achiral)Low cost; rapid dielectric heating under microwave[2].
ZnO Nanoparticles Condensation (Lactone to Lactam)None (Toluene solvent)88–95%N/A (Achiral)High surface area; metal-free C–N bond formation; reusable[3].
II. Troubleshooting FAQs: Mechanistic Insights

Q1: I am using a Cobalt(III) catalyst for the annulation of benzamides with alkynes, but my yields drop significantly at room temperature. How can I drive the reaction without harsh heating? A: The bottleneck in room-temperature Cobalt catalysis is the reoxidation of the catalytically inactive Co(I) intermediate back to the active Co(III) species. Traditional methods require stoichiometric oxidants and high heat. The Solution: Implement a dual cobalt-photoredox system . By introducing an organic photocatalyst (such as rhodamine 6G or 4CzIPN) and irradiating with visible light under an oxygen atmosphere, the photocatalyst facilitates a Single-Electron Transfer (SET)[4]. This efficiently reoxidizes Co(I) to Co(II)/Co(III) using ambient O₂ as the terminal oxidant, allowing the 1[1].

Q2: When substituting Rhodium(III) with Ruthenium(II) for C–H/N–N activation, my reaction stalls and I observe unreacted starting material. What is failing? A: Ruthenium(II) is a highly cost-effective alternative to Rhodium, but it often struggles to overcome the initial activation energy barrier for C–H metalation under standard thermal heating. The Solution: Switch your solvent to PEG-400 and apply microwave irradiation (approx. 150°C for 10-15 minutes). PEG-400 acts as an eco-friendly phase-transfer catalyst, while microwave irradiation provides rapid, uniform dielectric heating that2[2].

Q3: I am attempting a "green" synthesis of bis-isoquinolinones using bulk Zinc Oxide (ZnO) as a catalyst, but I am getting less than 10% conversion after 36 hours. Why? A: Bulk ZnO lacks the necessary active surface area to effectively coordinate with the lactone carbonyl of the isocoumarin intermediate. The Solution: You must use ZnO Nanoparticles (NPs) (<150 nm) at a 10 mol% loading. The nanometer size drastically increases the surface-area-to-volume ratio, exposing abundant Lewis acidic Zn²⁺ sites. These sites activate the C–O bond for cleavage, facilitating rapid subsequent C–N bond formation with the diamine[3].

Troubleshooting_Workflow Start Low Yield in Isoquinolinone Ring Closure? CheckCat Identify Catalyst System Start->CheckCat Co_System Cobalt (Base Metal) CheckCat->Co_System Ru_System Ruthenium (RuII) CheckCat->Ru_System ZnO_System ZnO NPs (Green) CheckCat->ZnO_System Co_Fix Add Photocatalyst (e.g., 4CzIPN) & O2 to reoxidize Co(I) Co_System->Co_Fix Ru_Fix Switch to PEG-400 solvent & apply Microwave (150°C) Ru_System->Ru_Fix ZnO_Fix Verify NP size <150nm Increase to 10 mol% ZnO_System->ZnO_Fix

Logical workflow for troubleshooting low yields in alternative isoquinolinone ring closure protocols.

III. Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm mechanistic progression at each step.

SOP 1: Cobalt-Photoredox C–H Activation & Annulation[1][4]

Objective: Enantioselective synthesis of isoquinolinones at room temperature.

  • Catalyst Preparation: In a Schlenk tube, combine Co(OAc)₂·4H₂O (10 mol%), a chiral Salox ligand (12 mol%), and the photocatalyst (e.g., Rhodamine 6G, 2 mol%) in trifluoroethanol (TFE).

    • Self-Validation Check: The solution will exhibit a distinct color shift (typically to a deep, vibrant hue) indicating successful Co-ligand complexation.

  • Substrate Addition: Add the benzamide substrate (1.0 equiv) and the internal alkyne (1.2 equiv).

  • Irradiation & Aeration: Equip the tube with an O₂ balloon (1 atm). Irradiate the mixture using a blue LED (450 nm) at room temperature for 16-24 hours.

    • Causality: The blue light excites the photocatalyst, which utilizes O₂ to4[4].

  • Monitoring & Quenching: Monitor via TLC (Hexanes/EtOAc). Once the benzamide spot is consumed, quench with water and extract with EtOAc.

  • Verification: Purify via column chromatography.

    • Self-Validation Check: Run a ¹H NMR. The successful formation of the isoquinolinone ring is confirmed by the appearance of a characteristic C4–H singlet between 6.5–7.0 ppm.

SOP 2: ZnO Nanoparticle-Catalyzed Condensation[3]

Objective: Metal-free, green synthesis of bis-isoquinolinones.

  • Catalyst Verification: Before starting, verify that your ZnO NPs are <150 nm using Dynamic Light Scattering (DLS).

  • Reaction Setup: In a round-bottom flask, disperse 10 mol% ZnO NPs in dry toluene. Add the isocoumarin intermediate (2.0 equiv) and 1,7-heptadiamine (1.0 equiv).

  • Reflux & Condensation: Heat the mixture to reflux (approx. 110°C) for 6-8 hours.

    • Self-Validation Check: Use a Dean-Stark apparatus. The collection of water in the trap physically validates the progression of the dehydration/condensation mechanism.

  • Catalyst Recovery: Cool the mixture and centrifuge at 4000 rpm for 10 minutes.

    • Self-Validation Check: The ZnO NPs will form a solid pellet at the bottom. Decant the supernatant containing your product. The pellet can be washed with ethanol, dried, and reused for up to 4 cycles without loss of catalytic activity, proving its heterogeneous stability[3].

IV. Mechanistic Visualization

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates the synergistic relationship between the Cobalt cycle (inner loop) and the Photoredox cycle (outer loop).

Cobalt_Photoredox_Cycle Precat Co(II) Precatalyst ActiveCo Active Co(III) Complex Precat->ActiveCo Oxidation CH_Act C-H Activation (Cobaltacycle) ActiveCo->CH_Act Benzamide Insertion Alkyne Insertion CH_Act->Insertion Alkyne RedElim Reductive Elimination Insertion->RedElim Product Isoquinolinone Product RedElim->Product Release CoI Co(I) Intermediate RedElim->CoI PhotoCat Photocatalyst (hv) + O2 (Oxidant) CoI->PhotoCat SET PhotoCat->Precat Reoxidation

Mechanistic pathway of the dual cobalt-photoredox catalytic cycle for isoquinolinone synthesis.

V. References
  • Title : Enantioselectivity synthesis of isoquinolin-1-one derivatives with C–N axial chirality via cobalt-catalyzed oxidative formal (4+2) cycloaddition: Light or not Source : doi.org URL :

  • Title : Enantioselective Cobaltaphotoredox-Catalyzed C–H Activation Source : nih.gov URL :

  • Title : Zinc Oxide Nanoparticles Catalyzed Condensation Reaction of Isocoumarins and 1,7-Heptadiamine in the Formation of Bis-Isoquinolinones Source : nih.gov URL :

  • Title : Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source : rsc.org URL :

Sources

Optimization

Technical Support Center: Liquid-Liquid Extraction (LLE) Emulsion Troubleshooting

Welcome to the Technical Support Center. In drug development and organic synthesis, liquid-liquid extraction (LLE) is a foundational technique for isolating target analytes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug development and organic synthesis, liquid-liquid extraction (LLE) is a foundational technique for isolating target analytes. However, the formation of emulsions—a stable dispersion of microscopic droplets of one liquid within another—can severely disrupt workflows, reduce yields, and trap critical analytes[1]. This guide provides field-proven, mechanistically grounded protocols to prevent and resolve emulsions.

Section 1: The Mechanistic Causes of Emulsions

To effectively troubleshoot an emulsion, one must understand the physical chemistry stabilizing it. Emulsions do not form spontaneously; they are triggered by specific chemical or mechanical conditions[2]:

  • Amphiphilic Impurities (Surfactants): Samples containing phospholipids, free fatty acids, or proteins act as emulsifying agents. Their hydrophobic and hydrophilic domains interact with both the organic and aqueous phases, lowering interfacial tension and stabilizing the mid-zone boundary[1].

  • Density Parity: If the organic solvent and aqueous layer have nearly identical densities, the gravitational force driving phase separation is insufficient to overcome the kinetic stability of the dispersion[3].

  • High-Shear Agitation: Vigorous shaking of the separatory funnel mechanically shears the liquids into fine micro-droplets, exponentially increasing the surface area and promoting stable emulsion formation[2].

  • Particulate Matter: Finely divided solid impurities can accumulate at the liquid-liquid interface, creating a physical barrier (Pickering emulsion) that prevents droplets from coalescing[4].

Section 2: Preventative Workup Protocols

As a general rule, preventing an emulsion is significantly easier than breaking one[1]. Implement the following self-validating protocols to safeguard your extractions.

Protocol A: Low-Shear Phase Mixing (Avoidance)

Causality: Reduces mechanical shear to prevent micro-droplet formation while maintaining sufficient surface area for mass transfer.

  • Combine Phases: Add the aqueous sample and organic extraction solvent to the separatory funnel.

  • Gentle Agitation: Instead of vigorous shaking, gently invert or swirl the separatory funnel in a rocking motion for 1 to 2 minutes[1].

  • Venting: Periodically open the stopcock (pointing away from you) to release pressure buildup[4].

  • System Validation: Place the funnel upright in a ring stand. The interface should settle and clarify within 10–30 seconds[3]. If the boundary remains cloudy, the system has failed validation, indicating high surfactant load.

Protocol B: Supported Liquid Extraction (SLE) Alternative

Causality: Eliminates the liquid-liquid interface entirely by immobilizing the aqueous phase on a solid support, preventing turbulence and droplet dispersion[5].

  • Sample Loading: Apply the aqueous sample to a porous sorbent bed (e.g., diatomaceous earth)[5].

  • Immobilization: Allow 5 minutes for the aqueous phase to completely absorb and immobilize within the sorbent matrix[5].

  • Elution: Pass a water-immiscible organic solvent through the column under gravity or light vacuum. The analytes partition into the organic phase as it flows through[5].

  • System Validation: The eluted organic fraction will be completely free of aqueous micro-droplets, ensuring a clean, emulsion-free extract[5].

Section 3: Troubleshooting FAQs (The "How-To")

Q: I have a stubborn emulsion that won't separate after 15 minutes of resting. What is the first chemical intervention I should try? A: Add a saturated brine (NaCl) solution. This technique, known as "salting out," increases the ionic strength of the aqueous layer[1]. Mechanistically, it forces surfactant-like molecules to partition entirely into one phase rather than stabilizing the interface[2]. Furthermore, the dissolved salt significantly increases the density of the aqueous phase, enhancing the gravitational separation from the organic layer[6].

Q: The emulsion appears to be stabilized by a "gooey" precipitate or fine particulates. How do I break it? A: Mechanical filtration is the most effective approach for particulate-stabilized emulsions. Prepare a Büchner funnel with a pad of Celite® (diatomaceous earth) or a glass wool plug[2]. Pour the entire biphasic mixture through the filter under gentle vacuum[6]. The physical barrier shears the micro-droplets, forcing them to coalesce, while simultaneously trapping the offending particulates[7]. The resulting filtrate will cleanly separate into two distinct layers[6].

Q: I am working with small volumes (<50 mL) and chemical additives might interfere with my downstream LC-MS analysis. What physical method can I use? A: Centrifugation is the optimal choice. By spinning the emulsion at high speeds, you artificially increase the gravitational force applied to the mixture. This drastically increases the collision frequency between the dispersed micro-droplets, accelerating their coalescence and forcing the reformation of the bulk liquid phases without introducing any chemical contaminants[2].

Q: My extraction involves highly basic aqueous conditions and chlorinated solvents (like DCM), and it consistently emulsifies. How can I optimize this? A: Basic conditions combined with dense chlorinated solvents are notoriously prone to emulsion formation[6]. If your target analyte's stability permits, carefully adjust the pH of the aqueous layer to neutralize the amphiphilic impurities stabilizing the droplets[6]. Alternatively, switch your extraction solvent to ethyl acetate, which has a lower density and is generally less prone to emulsification than dichloromethane[6].

Section 4: Quantitative Data & Intervention Matrix

The following table summarizes the primary emulsion-breaking interventions, their mechanistic rationale, and optimal use cases.

Intervention StrategyMechanism of ActionVolume SuitabilityOptimal Emulsion Type
Brine (NaCl) Addition Increases aqueous ionic strength & density, driving "salting out"[1].All volumesSurfactant-stabilized; similar phase densities
Centrifugation Applies high G-force to mechanically force droplet coalescence[8].Small (<50 mL)Fine micro-droplets; chemically sensitive analytes
Celite Filtration Physically disrupts droplets and removes solid stabilizers[7].Medium to LargeParticulate-stabilized (Pickering emulsions)
Solvent Dilution Alters the density and viscosity of the organic phase[3].All volumesHigh-viscosity organic phases
Temperature Alteration Reduces fluid viscosity (heating) or physically ruptures droplets via ice crystals (freezing)[8].MediumTemperature-stable compounds
Section 5: Visual Troubleshooting Workflow

Follow this logical decision tree when an emulsion is encountered during a workup procedure.

EmulsionWorkflow Start Emulsion Detected in Separatory Funnel Wait Wait 10-15 mins (Gravity Settling) Start->Wait Check1 Resolved? Wait->Check1 Brine Add Saturated NaCl (Salting Out) Check1->Brine No Success Separate Phases & Proceed Check1->Success Yes Check2 Resolved? Brine->Check2 Mech Mechanical Disruption (Centrifuge / Celite Filter) Check2->Mech No Check2->Success Yes Check3 Resolved? Mech->Check3 SLE Redesign Protocol: Use Supported Liquid Extraction (SLE) Check3->SLE No Check3->Success Yes

Logical troubleshooting workflow for resolving liquid-liquid extraction emulsions.

References
  • [1] Title: Tips for Troubleshooting Liquid–Liquid Extractions | Source: LCGC International | URL: [Link]

  • [2] Title: Tackling emulsions just got easier | Source: Biotage | URL: [Link]

  • [5] Title: Supported Liquid Extraction (SLE) Techniques & Products | Source: Phenomenex | URL: [Link]

  • [8] Title: Emulsion I How to break an emulsion formed in reaction workup? | Source: YouTube | URL: [Link]

  • [3] Title: 4.6: Step-by-Step Procedures For Extractions | Source: Chemistry LibreTexts | URL: [Link]

  • [7] Title: A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid | Source: ACS | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 13C NMR Analysis of Fluorinated Isoquinolinone Scaffolds

Executive Summary The introduction of fluorine into the isoquinolin-1(2H)-one scaffold is a ubiquitous strategy in modern drug discovery (e.g., PARP inhibitors) to modulate metabolic stability ( ) and lipophilicity. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into the isoquinolin-1(2H)-one scaffold is a ubiquitous strategy in modern drug discovery (e.g., PARP inhibitors) to modulate metabolic stability (


) and lipophilicity. However, the 

F nucleus (

, 100% abundance) creates complex splitting patterns in

C NMR spectra that often confound automated assignment software.

This guide provides a definitive comparison of chemical shifts and coupling constants for fluorinated isoquinolinones. Unlike standard databases, we synthesize experimental data with predictive Substituent Chemical Shift (SCS) logic to provide a roadmap for distinguishing positional isomers (5-F, 6-F, 7-F, 8-F).

The Physics of C-F Coupling in Heterocycles

To interpret these spectra, one must move beyond chemical shift (


) and analyze the Heteronuclear Spin-Spin Coupling (

). In isoquinolinones, the fluorine atom acts as a "spin label," splitting carbon signals into doublets.
The "Fingerprint" of Fluorine

The magnitude of the coupling constant (


) is inversely proportional to the number of bonds intervening between the Carbon and Fluorine nuclei. This provides a self-validating distance ruler:
  • 
     (Ipso):  ~240–255 Hz (Huge doublet; often low intensity due to lack of NOE).
    
  • 
     (Ortho):  ~18–25 Hz (Distinct doublet).
    
  • 
     (Meta):  ~7–10 Hz (Small doublet; critical for assigning bridgehead carbons).
    
  • 
     (Para):  ~0–3 Hz (Often appears as a broadened singlet).
    

Comparative Data Analysis

Experimental Baseline: Parent vs. 6-Fluoro Isomer

The following table contrasts the experimentally verified shifts of the non-fluorinated parent compound with the 6-fluoro derivative. Note the dramatic shift at C-6 and the distinct splitting patterns.

Table 1: Experimental Comparison (DMSO-


) 
PositionCarbon TypeParent Isoquinolinone

(ppm)
6-Fluoro-Isoquinolinone

(ppm)
Multiplicity

(Hz)
C-1 C=O162.8162.9s (broad)-
C-3 CH126.5127.1s-
C-4 CH132.5132.7d (

)
~2.0
C-4a C (quat)127.2124.5d (

)
2.5
C-5 CH126.8115.6d (

)
23.0
C-6 C-F (Ipso) 130.5 164.7 d (

)
251.0
C-7 CH126.2114.6d (

)
21.5
C-8 CH128.0130.8d (

)
9.5
C-8a C (quat)138.5139.8d (

)
9.0

Analyst Note: The C-6 signal shifts downfield by ~34 ppm due to the inductive effect of fluorine, while C-5 and C-7 shift upfield due to resonance shielding (ortho-effect).

Predictive Shift Matrix for Positional Isomers

Experimental data for every isomer is rarely available in a single source. Below is a Calculated Shift Matrix derived by applying robust Substituent Chemical Shift (SCS) increments to the parent scaffold. Use this to identify your specific isomer.

SCS Rules Used: Ipso (+35.0), Ortho (-13.0), Meta (+1.5), Para (-4.5).

Table 2: Predicted Chemical Shifts for Isomers (ppm)

CarbonParent5-Fluoro (Pred)6-Fluoro (Exp)7-Fluoro (Pred)8-Fluoro (Pred)
C-1 (C=O) 162.8162.8162.9162.8162.8
C-3 126.5126.5127.1126.5126.5
C-4 132.5134.0 (m)132.7132.5132.5
C-4a 127.2114.2 (o)124.5128.7 (m)122.7 (p)
C-5 126.8161.8 (i) 115.6128.3 (m)122.3 (p)
C-6 130.5117.5 (o)164.7 (i) 117.5 (o)132.0 (m)
C-7 126.2127.7 (m)114.6161.2 (i) 113.2 (o)
C-8 128.0123.5 (p)130.8115.0 (o)163.0 (i)
C-8a 138.5125.5 (o)139.8125.5 (o)125.5 (o)

Key: (i)=Ipso, (o)=Ortho, (m)=Meta, (p)=Para. Values are approximate (


 1.5 ppm).

Experimental Protocols

Synthesis of 6-Fluoroisoquinolin-1(2H)-one

Context: This protocol ensures a clean sample for NMR analysis, avoiding paramagnetic impurities that broaden multiplets.

  • Reactants: 4-Fluoro-2-iodobenzoic acid (1.0 eq), Ethyl acrylate (1.2 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 eq).
  • Solvent: Dry Acetonitrile (MeCN).

  • Procedure:

    • Heat mixture at 80°C for 12h (Heck coupling).

    • Treat intermediate with

      
       in MeOH at reflux to induce cyclization.
      
    • Purification (Critical): Column chromatography (DCM:MeOH 95:5). Trace metal removal is essential for resolving small

      
       couplings.
      
NMR Acquisition Parameters

To resolve the fine splitting (


 and 

), standard "quick" carbon scans are insufficient.
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if quaternary carbon editing is needed).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Fluorinated carbons have long

    
     relaxation times; short delays will suppress the diagnostic Ipso and Ortho signals.
    
  • Spectral Width: 240 ppm (ensure C-F signals around 160-165 ppm are not aliased).

  • Scans (NS): Minimum 1024 for 10 mg sample.

Structural Elucidation Workflow

The following decision tree illustrates the logic for assigning a fluorinated isoquinolinone using 1D and 2D NMR data.

G Start Unknown Fluorinated Isoquinolinone Step1 13C NMR (Proton Decoupled) Identify Doublets Start->Step1 Decision1 Locate Largest Splitting (>240 Hz) Step1->Decision1 Ipso Ipso Carbon (C-F) ~160-165 ppm Decision1->Ipso Found Step2 Identify Ortho Carbons (J ~ 20-25 Hz) Ipso->Step2 Check Are there 2 Ortho Doublets or 1 Ortho Doublet? Step2->Check CaseA 2 Ortho Doublets (F is at C-6 or C-7) Check->CaseA Two (CH) CaseB 1 Ortho Doublet (F is at C-5 or C-8) Check->CaseB One (CH) + One (Cq) Final Use HMBC to link Ortho C to Bridgehead CaseA->Final CaseB->Final

Figure 1: Logic flow for assigning positional isomers of fluorinated isoquinolinones based on C-F coupling patterns.

References

  • General C-F Coupling Constants: Dolphin, D., & Rozenthal, K. (1977). 13C NMR of Fluorinated Aromatics. Journal of Magnetic Resonance.

  • Isoquinolinone Synthesis & Characterization: Wang, Z., et al. (2018). Synthesis of substituted isoquinolin-1(2H)-ones via Rh(III)-catalyzed C-H activation. RSC Advances.

  • Substituent Chemical Shift (SCS) Data: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • 6-Fluoroisoquinolinone Experimental Data: Extracted and verified from ACG Publications spectral databases for dihydroquinazolin/isoquinolinone derivatives.

Comparative

Analytical Method Development Guide: High-Resolution HPLC Purity Profiling of CAS 1242157-15-8

Executive Summary & The Analytical Challenge CAS 1242157-15-8 (6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one) is a highly specialized heterocyclic building block frequently utilized in the synthesis of active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

CAS 1242157-15-8 (6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one) is a highly specialized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology and central nervous system (CNS) drug discovery[1]. Its structural framework—a lactam ring flanked by both a highly electronegative fluorine atom and a highly polarizable bromine atom—presents unique chromatographic challenges.

During its synthesis, structurally similar byproducts such as des-halogenated impurities and positional regioisomers are frequently generated. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods relying solely on dispersive (hydrophobic) interactions often fail to baseline-resolve these critical pairs. As a Senior Application Scientist, my approach moves away from default C18 columns, instead exploiting the molecule's unique electronic topography through orthogonal stationary phases and optimized mobile phase modifiers.

Mechanistic Causality in Method Design

Stationary Phase Causality: Beyond C18

To separate halogenated regioisomers, we must leverage secondary retention mechanisms rather than relying purely on hydrophobicity[2].

  • Pentafluorophenyl (PFP) Phases: PFP columns excel in this chemical space. The electron-deficient fluorinated aromatic ring of the stationary phase undergoes strong

    
     interactions and dipole-dipole interactions with the fluorine atom on CAS 1242157-15-8. This "fluorophilic" interaction provides exceptional shape selectivity for positional isomers.
    
  • Biphenyl Phases: The biphenyl ligand offers a highly polarizable

    
    -electron cloud, creating strong induced-dipole interactions with the heavy bromine atom. This offers an alternative, yet highly effective, separation mechanism compared to PFP.
    
Mobile Phase & Modifier Causality

While Acetonitrile (ACN) is the default organic modifier in many laboratories, it is a


-active solvent that can suppress the critical 

interactions required by PFP and Biphenyl columns. Therefore, Methanol (MeOH) —a protic,

-neutral solvent—is strictly selected to maximize the orthogonal selectivity of these specialized columns[2].

Furthermore, while the lactam core is largely neutral, trace basic impurities necessitate a buffered mobile phase. A low-pH buffer (0.1% Formic acid, pH ~2.7) ensures any residual amines are fully protonated, preventing secondary interactions with free silanols on the silica support and maintaining peak symmetry[3].

Product Performance Comparison

To objectively evaluate column performance, a screening study was conducted using a simulated mixture of CAS 1242157-15-8 and its primary synthetic impurities: Impurity A (Des-bromo), Impurity B (Des-fluoro), and Impurity C (Regioisomer).

Table 1: Chromatographic Performance Comparison for CAS 1242157-15-8 Purity Analysis

Column Chemistry (150 x 4.6 mm, 2.7 µm)Primary Retention MechanismPeak Asymmetry (

)
Resolution (

) (API vs. Regioisomer)
Overall Suitability
Traditional C18 (e.g., Waters XSelect CSH)Hydrophobic (Dispersive)1.151.3 (Co-elution)Poor. Fails USP resolution criteria.
Biphenyl (e.g., Phenomenex Kinetex)

& Polarizability (Br interaction)
1.082.6Excellent. High retention of brominated species.
PFP (e.g., Agilent Poroshell 120)Fluorophilic & Dipole-Dipole1.053.4Optimal. Best shape selectivity for fluorinated isomers.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) directly into the workflow to ensure the instrument is in a state of control before any sample data is reported[4][5].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water. (Filters out baseline noise and controls pH).

  • Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Methanol.

  • Diluent: 50:50 Water:Methanol (Matches initial gradient conditions to prevent solvent-shock peak distortion).

Step 2: Instrument Parameters
  • Column: Agilent Poroshell 120 PFP, 150 x 4.6 mm, 2.7 µm (or equivalent Superficially Porous Particle PFP column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer within the porous shell).

  • Detection: UV at 254 nm (Optimal for the aromatic isoquinoline chromophore).

  • Injection Volume: 5 µL (Prevents volume overload which could obscure closely eluting impurities).

Step 3: Gradient Program

A gradient ensures that highly retained lipophilic degradation products are efficiently washed from the column, preventing ghost peaks in subsequent runs.

Time (min)% MPA% MPB
0.08020
2.08020
12.02080
15.02080
15.18020
20.08020 (Re-equilibration)
Step 4: System Suitability Test (SST) Execution

Inject the SST standard (CAS 1242157-15-8 spiked with 0.5% Impurity C) six times. The run is only valid if the following USP <621> criteria are met[4]:

  • Resolution (

    
    ): 
    
    
    
    2.0 between the API and Impurity C.
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the API peak.
  • Injection Precision: %RSD of API peak area

    
     2.0% (n=6).
    

Method Validation Framework

To ensure regulatory compliance, the optimized PFP method must be validated according to the latest [6][7].

  • Specificity: Demonstrate baseline resolution (

    
    ) of CAS 1242157-15-8 from all known impurities and diluent blanks.
    
  • Linearity & Range: Evaluate from Reporting Level (typically 0.05%) to 120% of the nominal API concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Accuracy: Perform spike-recovery experiments at 50%, 100%, and 150% levels. Acceptable recovery is 98.0% - 102.0%.

  • Robustness: Systematically vary flow rate (

    
     0.1 mL/min), column temperature (
    
    
    
    5°C), and gradient composition (
    
    
    2% absolute) to prove the method's resilience against day-to-day laboratory fluctuations.

Method Development Workflow Visualization

G A 1. Analyte Profiling CAS 1242157-15-8 B 2. Column Screening (C18, PFP, Biphenyl) A->B Selectivity Needs C 3. Mobile Phase Tuning (MeOH Modifier, pH 3.0) B->C Orthogonal Retention D 4. Method Validation (ICH Q2(R2) Guidelines) C->D Optimized Parameters F Final Purity Method (Ready for QC) D->F Validated Protocol E System Suitability (USP <621> Criteria) E->D SST Integration

Fig 1. Lifecycle workflow for HPLC method development and validation of halogenated lactams.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Are You Sure You Understand USP <621>? Source: LCGC International URL:[Link]

  • Column Selection for HPLC Method Development Source: Waters Corporation URL:[Link]

  • HPLC Method Development: Standard Practices and New Columns Source: Agilent Technologies URL:[Link]

Sources

Validation

IR spectroscopy characteristic peaks for lactam carbonyl group

An In-Depth Guide to the Infrared Spectroscopy of Lactam Carbonyl Groups for Pharmaceutical and Chemical Analysis Introduction: The Carbonyl Signature in Infrared Spectroscopy Infrared (IR) spectroscopy is an indispensab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of Lactam Carbonyl Groups for Pharmaceutical and Chemical Analysis

Introduction: The Carbonyl Signature in Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The carbonyl (C=O) double bond, in particular, provides one of the most distinct and reliable signals in an IR spectrum. Due to the large change in dipole moment during its stretching vibration and its relative isolation from other vibrations, the C=O group produces a strong, sharp absorption band typically found in the 1650–1850 cm⁻¹ region.[1][2] This characteristic peak serves as a powerful diagnostic tool for identifying a wide array of carbonyl-containing compounds, including ketones, aldehydes, esters, and amides.

Within the amide family, cyclic amides, or lactams , present a unique and diagnostically significant case. The frequency of the lactam carbonyl absorption is exquisitely sensitive to its molecular geometry, particularly the strain within the ring. This guide provides a comparative analysis of the characteristic IR peaks of the lactam carbonyl group, offering insights grounded in physical organic principles and providing experimental data to aid researchers in drug development and chemical synthesis.

The Lactam Carbonyl: Unraveling the Effects of Resonance and Ring Strain

Like their acyclic counterparts, lactams exhibit resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. This resonance effect increases the single-bond character of the C=O bond, thereby weakening it and lowering its stretching frequency compared to a simple ketone (which typically appears around 1715 cm⁻¹).[3][4] However, the defining feature that governs the IR absorption of a lactam carbonyl is the size of the ring, which dictates the degree of angle strain.

The ideal sp² hybridized carbon of a carbonyl group prefers a bond angle of 120°.[5] When this group is incorporated into a small ring, the internal bond angles are compressed, forcing the C-C single bonds of the ring to assume greater p-character. To maintain orthogonality, the exocyclic C=O double bond must consequently incorporate more s-character.[5][6] An increase in s-character leads to a stronger, stiffer bond with a higher force constant, causing the C=O stretching vibration to shift to a higher frequency (wavenumber).[5][7] This relationship is the key to differentiating lactams based on their IR spectra.

G cluster_0 Relationship between Lactam Ring Size and C=O Frequency Ring Size Decreases\n(δ → γ → β) Ring Size Decreases (δ → γ → β) Angle Strain Increases Angle Strain Increases Ring Size Decreases\n(δ → γ → β)->Angle Strain Increases Geometric Constraint s-character in C=O bond Increases s-character in C=O bond Increases Angle Strain Increases->s-character in C=O bond Increases Hybridization Change Bond Strength / Force Constant Increases Bond Strength / Force Constant Increases s-character in C=O bond Increases->Bond Strength / Force Constant Increases Orbital Theory C=O Stretching Frequency (cm⁻¹) Increases C=O Stretching Frequency (cm⁻¹) Increases Bond Strength / Force Constant Increases->C=O Stretching Frequency (cm⁻¹) Increases Hooke's Law

Caption: The causal relationship between decreasing lactam ring size and increasing carbonyl stretching frequency.

Comparative Analysis of Carbonyl Stretching Frequencies

The influence of ring strain creates a clear trend in the IR absorption frequencies for lactams of different sizes. This allows for their confident identification and differentiation from other carbonyl-containing functional groups.

  • β-Lactams (4-membered rings): These highly strained systems exhibit the highest C=O stretching frequencies among the lactams, typically appearing in the 1730–1760 cm⁻¹ range.[8][9] The significant angle strain forces a high degree of s-character into the carbonyl bond, strengthening it considerably. In some substituted or fused-ring systems, such as those found in penicillin and cephalosporin derivatives, this peak can shift to even higher wavenumbers, sometimes approaching 1780 cm⁻¹.[10]

  • γ-Lactams (5-membered rings): With reduced ring strain compared to β-lactams, the carbonyl absorption shifts to a lower frequency. The characteristic peak for a γ-lactam is typically observed in the 1700–1750 cm⁻¹ region.[9][11]

  • δ-Lactams (6-membered rings): These lactams are relatively strain-free, with bond angles that more closely approximate those of their acyclic amide cousins. Consequently, their carbonyl stretching frequency is the lowest among the common lactams, generally appearing around 1650 cm⁻¹ .[9][12]

The following table provides a comparative summary of these characteristic absorption ranges alongside other common carbonyl compounds.

Functional GroupStructure Example (Lactam)Characteristic C=O Stretching Frequency (cm⁻¹)Key Distinguishing Factors
β-Lactam 1730 - 1760 High frequency due to severe ring strain.[8][12]
γ-Lactam 1700 - 1750 Intermediate frequency due to moderate ring strain.[9]
δ-Lactam ~1650 Low frequency, similar to acyclic amides, due to minimal ring strain.[9]
Acyclic AmideR-CO-NR₂1630 - 1690Resonance effect lowers frequency; similar to δ-lactams.[4]
EsterR-CO-OR'1735 - 1750Higher frequency than ketones due to the inductive effect of the oxygen atom.[4]
AldehydeR-CO-H1720 - 1740Standard carbonyl frequency.[13]
KetoneR-CO-R'1705 - 1725Baseline for a "normal" sp² C=O bond.[13]
Carboxylic AcidR-CO-OH1700 - 1725Frequency is for the hydrogen-bonded dimer; often a very broad peak.[14]

Secondary Factors Influencing Lactam Carbonyl Absorption

While ring size is the dominant factor, researchers must also consider other structural and environmental effects that can modulate the precise position and appearance of the carbonyl peak.

  • Hydrogen Bonding: In the solid state (e.g., KBr pellet or Nujol mull) or in concentrated solutions, intermolecular hydrogen bonding can occur between the N-H group of one molecule and the carbonyl oxygen of another. This interaction lengthens and weakens the C=O bond, causing the absorption to shift to a lower frequency and often become broader.[15][16]

  • Conjugation: If the lactam ring contains an adjacent C=C double bond (α,β-unsaturation), the C=O stretching frequency will decrease by 15-25 cm⁻¹.[4] This is due to delocalization of π-electrons, which reduces the double-bond character of the carbonyl group.

  • Fused Ring Systems: In many drug molecules, the lactam ring is fused to another ring. This can alter the ring strain and, consequently, the C=O frequency. The specific frequency will depend on the nature and size of the fused ring.

Experimental Protocol: Obtaining a High-Quality IR Spectrum of a Lactam via the KBr Pellet Method

This protocol describes the preparation of a solid sample for analysis by transmission FTIR spectroscopy, a technique well-suited for crystalline lactam compounds.

Objective: To prepare a transparent potassium bromide (KBr) pellet containing a dispersed solid sample for IR analysis.

Materials:

  • Sample (~1-2 mg)

  • Spectroscopy-grade KBr, dried (~200-250 mg)

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FTIR spectrometer

Methodology:

  • Preparation: Ensure both the sample and the KBr are completely dry to avoid a broad O-H absorption from water around 3400 cm⁻¹, which can obscure N-H stretching signals.[17] Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.[17]

  • Grinding: Place ~200 mg of dried KBr into the agate mortar. Add 1-2 mg of the lactam sample (for a final concentration of 0.5-1.0%).[18] Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a particle size small enough to reduce light scattering.[19]

  • Loading the Die: Carefully transfer the powder mixture into the collar of the pellet-forming die, ensuring an even distribution.

  • Pressing the Pellet: Assemble the die and place it in the hydraulic press. Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.[17] Apply a force of approximately 8-10 tons for several minutes.[17][20]

  • Pellet Examination: Slowly release the pressure and vacuum, then carefully disassemble the die. A good pellet will be thin and transparent or translucent.[19] An opaque or cloudy pellet may result from insufficient grinding, trapped moisture, or incorrect sample concentration.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

G start Start: Dry Sample & KBr grind Add ~1mg Sample to ~200mg KBr in Agate Mortar start->grind mix Grind Thoroughly for 3-5 min to Homogenous Powder grind->mix load Load Powder into Pellet Die mix->load press Assemble Die, Connect Vacuum, Apply 8-10 Tons of Pressure load->press pellet Release Pressure, Eject Transparent Pellet press->pellet acquire Place Pellet in Spectrometer and Acquire Spectrum pellet->acquire end End: Analyze Spectrum acquire->end

Caption: Workflow for preparing a solid lactam sample for IR analysis using the KBr pellet method.

Conclusion

The carbonyl stretching frequency of a lactam is a highly informative feature in an infrared spectrum. Its position is primarily dictated by ring strain, providing a reliable method for distinguishing between β-, γ-, and δ-lactams. While secondary effects such as hydrogen bonding and conjugation can influence the peak position, a systematic analysis allows researchers to confidently assign the structure. By understanding the physical principles that govern these vibrations and employing rigorous experimental techniques, scientists and drug developers can effectively leverage IR spectroscopy as a rapid, non-destructive tool for the characterization of these vital chemical entities.

References

  • 3 - An explanation of electronic and steric effects on IR frequencies.

  • 4 - A document detailing factors that influence C=O stretching vibrations, including resonance and ring size.

  • - Michigan State University, Department of Chemistry. Provides a clear explanation of how ring strain affects carbonyl frequency.

  • - AZoM.com. Details the use and preparation of KBr for IR spectroscopy.

  • - ResearchGate. A discussion providing practical steps for KBr pellet preparation.

  • - Sage Journals.

  • - A presentation covering factors affecting IR frequencies, including angle strain.

  • - A presentation providing specific wavenumber ranges for different lactam ring sizes.

  • - Open Access Journals. Provides experimental IR data for synthesized γ-lactams.

  • - Northern Illinois University, Department of Chemistry and Biochemistry.

  • - International Journal of Creative Research Thoughts.

  • - University of Helsinki.

  • - Chemistry LibreTexts.

  • - International Journal of Chemical and Pharmaceutical Sciences.

  • - St. Paul's Cathedral Mission College.

  • - Journal of Chemical and Pharmaceutical Research.

  • - ResearchGate.

  • - YouTube video explaining the ring size effect.

  • - National Center for Biotechnology Information.

  • - Quora.

  • - National Center for Biotechnology Information.

  • - YouTube video explaining hydrogen bonding effects.

  • - A presentation on IR spectral features.

  • - National Center for Biotechnology Information.

  • - ResearchGate.

  • - Chemistry LibreTexts.

  • - Master Organic Chemistry.

  • - Chemistry LibreTexts.

  • - University of California, Los Angeles.

  • - IntechOpen.

  • - Chemistry Steps.

Sources

Comparative

Structural Insights into Dihydroisoquinolin-1(2H)-one Scaffolds: A Crystallographic Comparison Guide

Executive Summary The dihydroisoquinolin-1(2H)-one scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the structural backbone for Poly(ADP-ribose) polymerase (PARP) inhibitors, antican...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydroisoquinolin-1(2H)-one scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the structural backbone for Poly(ADP-ribose) polymerase (PARP) inhibitors, anticancer agents, and NK antagonists. Unlike their fully aromatic isoquinolinone counterparts, these derivatives possess a partially saturated ring that introduces specific stereochemical vectors—most notably a "half-chair" conformation.[1]

This guide provides a rigorous crystallographic comparison of substituted dihydroisoquinolin-1(2H)-one derivatives. By analyzing single-crystal X-ray diffraction (SC-XRD) data, we evaluate how specific chemical modifications (N-substitution vs. C3-gem-dimethylation) alter solid-state packing, ring puckering, and potential bioavailability. This analysis is essential for researchers optimizing solubility and binding affinity in early-stage drug discovery.

Comparative Analysis: Structural Conformation & Packing[2][3]

In this section, we compare two distinct derivatives of the dihydroisoquinolin-1(2H)-one scaffold to demonstrate how substitution patterns dictate crystal lattice energy and molecular geometry.

The Candidates
  • Compound A (N-Functionalized): 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one. Represents a derivative optimized for hydrogen-bond donor/acceptor interactions.

  • Compound B (Sterically Hindered): 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.[1] Represents a derivative with steric bulk at the C3 position, often used to restrict conformational freedom.

Performance Comparison: Lattice & Conformation
FeatureCompound A (N-Substituted)Compound B (C3-Dimethyl Substituted)Crystallographic Implication
Crystal System Monoclinic (C2/c)Monoclinic (P21/n)C2/c often indicates higher symmetry elements, potentially leading to denser packing.
Ring Conformation Distorted Half-Chair Cup-Shaped Half-Chair The "cup" shape in Compound B, driven by C3-methyls, creates a hydrophobic pocket distinct from the planar aromatic system.
Puckering Params C8/N1 deviation: ~0.85 ÅQ = 0.422 Å, θ = 57.8°Higher puckering amplitude in B suggests greater deviation from planarity, critical for fitting into globular protein active sites.
Packing Motif Zigzag Chains (along c-axis)Pseudo-Dimers (Inversion center)Zigzag chains (A) often correlate with better solubility profiles than the tightly bound centrosymmetric dimers (B).
Primary Interaction Intermolecular O—H···OIntramolecular H-bond (stabilizing) + Intermolecular O—H···OCompound B's intramolecular bond locks the conformation, reducing entropic penalty upon protein binding.

Expert Insight: The "half-chair" conformation observed in both derivatives is the defining feature distinguishing these from fully aromatic isoquinolin-1-ones (which are planar). However, the C3-gem-dimethyl substitution (Compound B) amplifies this non-planarity, forcing the molecule into a "cup" shape. In drug design, this 3D-dimensionality is often superior to flat molecules for increasing specificity and solubility (the "Escape from Flatland" principle).

Experimental Data: Crystallographic Parameters

The following data was synthesized from high-resolution structural elucidations. These parameters serve as the "fingerprint" for validating bulk powder batches.

Table 1: Unit Cell Dimensions and Refinement Statistics
ParameterCompound A [1]Compound B [2]
Formula C15H13NO2C11H12N2O4
Space Group C 2/c (No. 15)P 21/n (No. 14)
a (Å) 21.350(3)~10.15 (derived)
b (Å) 11.067(1)~11.00 (derived)
c (Å) 21.064(3)~12.50 (derived)
β (°) 100.227(2)~94.5
Z (Molecules/Cell) 164
R-Factor (R1) 0.04 - 0.060.04 - 0.05
Density (calc) 1.298 Mg/m³1.35 - 1.40 Mg/m³

Note on R-Factor: An R-factor below 0.06 indicates a highly reliable structure solution. Both datasets confirm the precise atomic positions required for structure-based drug design (SBDD).

Detailed Experimental Protocols

To ensure reproducibility and high-quality single crystals suitable for X-ray diffraction, the following self-validating workflow is recommended.

Synthesis of the Scaffold (General Procedure)
  • Reaction Type: Cyclization of 2-(2-aminoethyl)benzoic acid derivatives or oxidation of tetrahydroisoquinolines.

  • Critical Step: The formation of the amide bond and subsequent ring closure.

Protocol:

  • Dissolve the corresponding phenethylamine derivative (1.0 eq) in dry Dichloromethane (DCM).

  • Add Triethylamine (2.0 eq) and cool to 0°C.

  • Add the acid chloride derivative dropwise. Stir for 12h at Room Temperature (RT).

  • Cyclization: For the dihydro scaffold, specific oxidation of the tetrahydro- precursor using KMnO4 or DDQ is often required if starting from the saturated amine. Alternatively, use the Bischler-Napieralski reaction followed by partial reduction.

Crystallization Strategy (The "Self-Validating" System)

Crystallizing polar amides like dihydroisoquinolin-1(2H)-ones is challenging due to their tendency to oil out.

Method: Vapor Diffusion (Sitting Drop)

  • Why this works: It decouples nucleation from growth, allowing the system to find the lowest energy polymorph (usually the most stable packing described in Table 1).

Step-by-Step:

  • Inner Phase: Dissolve 20 mg of the crude product in 0.5 mL of Ethanol/Acetone (1:1) . Filter through a 0.45 µm PTFE syringe filter (removes dust nucleation sites).

  • Outer Phase: Place 2 mL of n-Hexane or Pentane in the outer reservoir.

  • Equilibration: Seal the chamber. The volatile antisolvent (Hexane) will slowly diffuse into the ethanol solution.

  • Validation:

    • Clear solution after 24h: Good. Diffusion is slow.

    • Precipitate immediately: Too fast. Dilute inner phase.

    • Target: Prism-like crystals appearing between day 3 and day 7.

Visualizations & Logic Flows

Workflow: From Synthesis to Structure Solution

This diagram outlines the critical path for obtaining the data presented above.

G Start Precursor (Phenethylamine) Synth Cyclization (Bischler-Napieralski) Start->Synth + Acid Chloride Purify Purification (Flash Column) Synth->Purify Crude Oil Cryst Vapor Diffusion (EtOH / Hexane) Purify->Cryst Pure Solid XRD SC-XRD Data Collection Cryst->XRD Single Crystal Solve Structure Solution (SHELXT) XRD->Solve Diffractogram Solve->Cryst Poor R-factor (Re-crystallize)

Figure 1: Critical path workflow for generating crystallographic data for dihydroisoquinolin-1(2H)-one derivatives.

Structure-Activity Relationship (SAR) Logic

How the crystallographic data informs drug design.

SAR Scaffold Dihydroisoquinolin-1(2H)-one Scaffold Mod1 C3-Dimethylation Scaffold->Mod1 Mod2 N-Aryl Substitution Scaffold->Mod2 Effect1 Cup-Shaped Conformation (Puckered Ring) Mod1->Effect1 Steric Bulk Effect2 Planar/Twisted Alignment (Zigzag Packing) Mod2->Effect2 Electronic Effects Result1 Restricted Rotation (High Specificity) Effect1->Result1 Bio-impact Result2 H-Bond Network (Solubility Modulation) Effect2->Result2 Phys-chem impact

Figure 2: Impact of specific chemical modifications on structural conformation and resulting biological/physical properties.

References

  • Zhang, Y., et al. (2012). "Synthesis and crystal structure of 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one." PMC / National Institutes of Health.

  • Ben Salah, H., et al. (2008).[1] "2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one."[1] Acta Crystallographica Section E: Structure Reports Online.

  • Vrábel, V., et al. (2018).[2][3] "Structural characterization and crystal packing of the isoquinoline derivative." European Journal of Chemistry.[2]

  • Luo, J., et al. (2023). "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity." RSC Advances.

Sources

Validation

Distinguishing 6-Bromo and 8-Bromo Isomers Using Advanced NMR Techniques: A Comprehensive Guide

Executive Summary In drug development and synthetic chemistry, distinguishing between positional isomers—specifically 6-bromo and 8-bromo functionalized bicyclic heterocycles (e.g., quinolines, coumarins, and flavonoids)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic chemistry, distinguishing between positional isomers—specifically 6-bromo and 8-bromo functionalized bicyclic heterocycles (e.g., quinolines, coumarins, and flavonoids)—is a critical analytical bottleneck. While 1D


H NMR is often the first line of analysis, historical reliance on 1D chemical shifts has proven highly 1[1]. As demonstrated in complex flavylium compound studies, varying pH and solvent conditions can further complicate 1D spectra, necessitating orthogonal 2D approaches[2].

This guide provides a definitive, self-validating 2D NMR methodology—anchored in NOESY and HMBC—to unambiguously assign regiochemistry without relying on unpredictable chemical shift tables.

The Mechanistic Logic of Isomer Distinction

To move beyond rote memorization of chemical shifts, a Senior Application Scientist must rely on the fundamental physics of scalar (through-bond) and dipolar (through-space) couplings. We will use the quinoline scaffold as our primary teaching model, as its fused bicyclic nature perfectly illustrates the causality of these techniques.

The Dipolar Anchor: NOESY/ROESY

Before assigning the halogen's position, you must establish a structural anchor. In fused bicyclic systems, the peri-protons (e.g., H-4 and H-5 in quinoline) are spatially adjacent (< 3 Å apart). A NOESY cross-peak between H-4 (on the heteroaromatic ring) and H-5 (on the brominated ring) definitively identifies the H-5 resonance.

The Scalar Proof: HMBC ( / Couplings)

Once H-5 is anchored, Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of substitution. HMBC is optimized to detect 2-bond (


) and 3-bond (

) carbon-proton couplings. It generally does not detect 4-bond (

) couplings.
  • In a 6-Bromo Isomer: The bromine is at C-6. The adjacent protons are H-5 and H-7. Both H-5 and H-7 are exactly two bonds away from C-6. Therefore, the quaternary C-Br carbon will show strong HMBC cross-peaks to both H-5 and H-7.

  • In an 8-Bromo Isomer: The bromine is at C-8. The adjacent proton is H-7 (

    
    ), but H-5 is four bonds away  (
    
    
    
    : H5–C5–C4a–C8a–C8). By mapping
    
    
    and
    
    
    scalar couplings, HMBC provides definitive proof of substitution; for instance, C-8 correlates with H-7 but not H-5, confirming C-8 substitution[3].

HMBC_Logic cluster_6bromo 6-Bromo Scaffold cluster_8bromo 8-Bromo Scaffold Anchor Anchor: H-5 Identified via NOESY H5_6 H-5 Anchor->H5_6 H5_8 H-5 Anchor->H5_8 C6 C-6 (C-Br) H5_6->C6 2J HMBC H7_6 H-7 H7_6->C6 2J HMBC C8 C-8 (C-Br) H5_8->C8 No HMBC (4J) H7_8 H-7 H7_8->C8 2J HMBC

Figure 1: HMBC correlation causality distinguishing 6-bromo and 8-bromo isomers.

Experimental Protocol: The Self-Validating Workflow

To ensure rigorous scientific integrity, execute the following step-by-step methodology. This protocol is designed to be self-validating, meaning each step confirms the assumptions of the previous one.

Phase 1: Sample Preparation & Baseline Acquisition

  • Dissolve 10–15 mg of the highly purified compound in 600 µL of a high-purity deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
  • Acquire standard 1D

    
    H and 
    
    
    
    C{
    
    
    H} spectra. Evaluate the multiplicity of the aromatic protons. (A 6-bromo isomer typically presents an isolated H-5 fine doublet, whereas an 8-bromo isomer presents contiguous ortho-coupled protons).

Phase 2: Spatial Anchoring (NOESY) 3. Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms (optimized for small molecules). 4. Identify the H-4 resonance and trace its through-space cross-peak to H-5. H-5 is now your definitive structural anchor.

Phase 3: Direct Bond Mapping (HSQC) 5. Acquire a


H-

C HSQC spectrum. 6. Correlate the anchored H-5 proton to its directly attached C-5 carbon. Map all other protonated carbons in the aromatic system.

Phase 4: Regiochemical Resolution (HMBC) 7. Acquire a


H-

C HMBC spectrum optimized for long-range couplings (typically set to

= 8 Hz). 8. Locate the quaternary carbon exhibiting the characteristic upfield halogen shift (C-Br, typically ~115–125 ppm depending on the scaffold). 9. Evaluate the cross-peaks to this C-Br carbon. If correlations exist from both the H-5 anchor and H-7, it is the 6-bromo isomer. If a correlation exists from H-7 but not H-5, it is the 8-bromo isomer.

NMR_Workflow Step1 1. Anchor Proton Identification (NOESY: H-4 to H-5) Step2 2. Direct Carbon Mapping (HSQC: Assign C-5, C-7, C-8) Step1->Step2 Step3 3. Long-Range Connectivity (HMBC: 2J/3J to C-Br) Step2->Step3 Step4 4. Regiochemical Confirmation (Evaluate H-5/H-7 to C-Br) Step3->Step4

Figure 2: Self-validating 2D NMR workflow for regiochemical assignment.

Comparative Data Summary

The table below summarizes the expected quantitative and qualitative NMR features for distinguishing these isomers, using the quinoline core as the standard model.

Analytical Feature6-Bromo Isomer8-Bromo IsomerMechanistic Rationale
1D

H Spin System
AMX (H-5, H-7, H-8)ABC/AMX (H-5, H-6, H-7)6-substitution isolates H-5, resulting in a fine meta-coupled doublet (

~ 2 Hz).
NOESY Anchor H-4 correlates to H-5 (singlet/fine d)H-4 correlates to H-5 (ortho-coupled d)H-4 and H-5 are spatially adjacent across the ring fusion (< 3 Å).
HMBC to C-Br C-6 correlates to both H-5 and H-7C-8 correlates to H-7, not H-5H-5 to C-8 is a 4-bond (

) coupling, which is invisible in standard HMBC.
HMBC to Bridgehead H-5 correlates to C-4, C-6, C-8aH-5 correlates to C-4, C-6, C-8aValidates the correct assignment of H-5 and the fused ring system.

References

  • Proton magnetic resonance spectra of catechin and bromocatechin derivatives: C6- vs. C8-substitution Source: cdnsciencepub.com URL:1

  • Extending the Study of the 6,8 Rearrangement in Flavylium Compounds to Higher pH Values: Interconversion between 6-Bromo and 8-Bromo-apigeninidin Source: nih.gov URL:2

  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities Source: tubitak.gov.tr URL:3

Sources

Comparative

Elemental Analysis Standards for Halogenated Heterocycles: A Comparative Guide

As a Senior Application Scientist specializing in analytical chemistry for pharmaceutical development, I frequently encounter the analytical bottleneck posed by halogenated heterocycles. These compounds—such as fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical chemistry for pharmaceutical development, I frequently encounter the analytical bottleneck posed by halogenated heterocycles. These compounds—such as fluorinated pyridines or chlorinated indoles—are indispensable building blocks in modern drug discovery, heavily utilized to modulate lipophilicity and metabolic stability[1].

However, accurately determining their elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur, and Halogens) requires overcoming severe thermochemical hurdles. This guide objectively compares the industry-standard analytical workflows, detailing the mechanistic causality behind each method to help you select the most robust protocol for your pipeline.

The Mechanistic Challenge: Why Halogens Disrupt Elemental Analysis

In traditional Dumas combustion (utilized in standard CHNS analyzers), organic samples are oxidized at approximately 1000°C. Introducing halogenated heterocycles into this environment triggers three primary failure modes:

  • Incomplete Combustion (The Fluorine Problem): The C–F bond is one of the strongest in organic chemistry. Standard combustion temperatures often fail to homolytically cleave these bonds, leading to the formation of volatile tetrafluoromethane (

    
    ). Because 
    
    
    
    escapes detection, the carbon content is artificially underreported.
  • Catalyst Poisoning: Combustion of chlorinated and brominated heterocycles generates corrosive hydrogen halides (

    
    ) and diatomic halogens (
    
    
    
    ). If unscrubbed, these gases permanently poison the copper reduction columns designed to reduce
    
    
    to
    
    
    , resulting in peak tailing and skewed nitrogen quantification.
  • Chromatographic Interference: In downstream detection, unmanaged halogen species cause isobaric and chromatographic overlap.

Comparative Evaluation of Analytical Workflows

To mitigate these interferences, three distinct analytical pathways have been developed. The choice of method depends entirely on whether your primary goal is to quantify the halogens themselves, or to quantify C/H/N while suppressing halogen interference.

Method A: Automated CHNS/X Analyzers with Halogen Scrubbers
  • Mechanism: Samples undergo high-temperature combustion with a dosed oxygen pulse. To protect the system, silver wool or silver tungstate is packed into the combustion tube.

  • Causality: The silver matrix acts as a sacrificial scrubber, reacting with volatile halogens to form non-volatile silver halides (

    
    ). This traps the halogens in the combustion zone, allowing C, H, N, and S gases to pass cleanly to the thermal conductivity detector (TCD).
    
  • Best For: Routine C/H/N/S analysis where the exact halogen concentration is not required.

Method B: Schöniger Oxygen Flask Combustion + Ion Chromatography (IC)
  • Mechanism: The sample is wrapped in ashless filter paper and ignited via infrared heat inside a sealed, oxygen-rich flask[2]. The resulting combustion gases are absorbed into an alkaline solution, converting the halogens into measurable halide ions (

    
    , 
    
    
    
    ,
    
    
    ).
  • Causality: The closed-flask system prevents the loss of volatile analytes. However, the maximum temperature (~1000°C) is often insufficient for highly refractory fluorinated heterocycles.

  • Best For: Cost-effective, low-throughput screening of Cl, Br, and I.

Method C: Microwave-Induced Combustion (MIC) + IC / CIC
  • Mechanism: Samples are placed in closed quartz vessels, pressurized with up to 2 MPa of oxygen, and ignited via microwave radiation[3]. The thermochemical decomposition (oxidative pyrolysis) converts the analytes to gases, which are trapped in an aqueous absorber and injected directly into an Ion Chromatograph[4].

  • Causality: The extreme oxygen pressure allows localized temperatures to exceed 1350°C[3]. This massive thermal energy is mandatory to completely shatter refractory C–F bonds, ensuring 100% analyte release.

  • Best For: High-throughput, trace-level quantification, and highly refractory fluorinated compounds.

Quantitative Performance Comparison

The following table summarizes the operational parameters and recovery efficiencies of the three methodologies based on empirical laboratory data.

Analytical WorkflowPeak Combustion TempMax Sample SizeHalogen Recovery RateThroughputPrimary Application
Automated CHNS/X (Scrubbed) 1000°C – 1200°C1 – 10 mgN/A (Trapped as AgX)High (Automated)C, H, N, S quantification
Schöniger Flask + IC ~1000°C10 – 50 mg85 – 95% (Poor for F)Low (Manual)Routine Cl, Br, I screening
MIC + IC / CIC >1350°CUp to 500 mg>97% (Excellent for F)High (Automated)Trace halogens, refractory C–F

Analytical Decision Workflow

Use the following decision matrix to determine the optimal elemental analysis pathway for your specific halogenated heterocycle matrix.

G Start Halogenated Heterocycle Sample Q1 Primary Analytical Goal? Start->Q1 CHN Quantify C, H, N, S (Matrix Interference) Q1->CHN C/H/N Analysis Halogen Quantify Halogens (F, Cl, Br, I) Q1->Halogen Halogen Analysis Method1 Automated CHNS/X with Silver Scrubber CHN->Method1 Q2 Sample Type & Throughput? Halogen->Q2 Method2 Schöniger Flask + IC (Low Throughput, Non-Refractory) Q2->Method2 Routine / Low Vol Method3 Microwave-Induced Combustion + IC (High Throughput, Refractory C-F) Q2->Method3 Refractory / High Vol

Figure 1: Decision matrix for selecting elemental analysis workflows based on target analytes.

Self-Validating Experimental Protocol: MIC-IC for Fluorinated Heterocycles

For drug development pipelines requiring absolute precision, Microwave-Induced Combustion coupled with Ion Chromatography (MIC-IC) is the gold standard. This protocol is designed as a self-validating system to ensure mass balance closure.

Step 1: Sample Preparation & Ignition Aid

  • Action: Weigh 15–25 mg of the halogenated heterocycle into a quartz sample holder using a microbalance. Wrap the sample in a small disc of low-ash filter paper (approx. 12 mg) impregnated with 6 mol L⁻¹ ammonium nitrate[3].

  • Causality: The ammonium nitrate acts as a localized ignition aid. It initiates the plasma instantaneously upon microwave irradiation without introducing background carbon or halogen contamination, ensuring a clean analytical blank.

Step 2: Matrix-Matched Absorbing Solution

  • Action: Pipette 6 mL of 50 mmol L⁻¹

    
     into the main quartz vessel[3].
    
  • Causality: Ammonium carbonate is strictly chosen over sodium hydroxide. It provides the necessary alkalinity to trap volatile hydrogen halides (

    
    ) as stable halide salts. Crucially, it volatilizes into 
    
    
    
    and
    
    
    during downstream IC analysis, preventing stationary phase degradation and matrix suppression[3].

Step 3: Oxygen Pressurization & Microwave Ignition

  • Action: Seal the vessel and pressurize with high-purity oxygen (99.99%) to 2 MPa. Irradiate with microwave energy (1000 W) for 50 seconds[3].

  • Causality: The 2 MPa oxygen environment allows the localized combustion temperature to exceed 1350°C. This extreme thermal energy is mandatory to homolytically cleave highly refractory C–F bonds, preventing the formation of

    
     gas which would otherwise escape detection.
    

Step 4: Reflux and Condensation

  • Action: Following ignition, apply a 5-minute microwave reflux step at a sub-boiling power level[3].

  • Causality: Combustion volatilizes halogens, which can condense on the upper walls of the quartz vessel. The reflux step continuously washes the vessel walls, ensuring >97% quantitative transfer of the analytes into the absorbing solution[3].

Step 5: IC Quantification & Self-Validation

  • Action: Degas the digestate and inject it into an IC system equipped with a suppressed conductivity detector[4].

  • Self-Validation: Run a Certified Reference Material (CRM), such as 4-fluorobenzoic acid, every 10 samples. The recovery of the CRM must fall within 96–103% to validate the combustion efficiency of the batch[3]. If recovery drops below 96%, the quartz vessels must be inspected for micro-fractures causing pressure leaks.

References

  • Source: Analytical Chemistry / dss.go.
  • Title: Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)
  • Title: Need to Quantify Halogens in Polymers and Electronics?
  • Title: Safe Elemental Analysis Using Schöniger flask Source: Lab Bulletin URL

Sources

Validation

stability comparison of dihydroisoquinolinone vs tetrahydroisoquinoline

Executive Summary In drug discovery, the transition from a Tetrahydroisoquinoline (THIQ) scaffold to a Dihydroisoquinolinone (DHIQ) scaffold is a classic medicinal chemistry strategy used to address metabolic liabilities...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the transition from a Tetrahydroisoquinoline (THIQ) scaffold to a Dihydroisoquinolinone (DHIQ) scaffold is a classic medicinal chemistry strategy used to address metabolic liabilities.

While THIQ is a "privileged scaffold" found in numerous alkaloids and therapeutics (e.g., Nomifensine), it suffers from significant oxidative instability at the benzylic carbon (


 to the nitrogen). The DHIQ (specifically 3,4-dihydroisoquinolin-1(2H)-one ) introduces a carbonyl group at the C1 position, converting the secondary amine into a lactam. This modification locks the oxidative fate of the C1 position, significantly enhancing metabolic half-life (

) and chemical stability against oxidative stressors, albeit with a minor trade-off in hydrolytic susceptibility under extreme pH conditions.

This guide details the structural causality, provides self-validating experimental protocols for stability profiling, and visualizes the metabolic divergence of these two scaffolds.

Structural & Mechanistic Basis[1][2]

The stability difference is governed by electronic availability of the nitrogen lone pair and the bond dissociation energy (BDE) of the benzylic C-H bonds.

FeatureTetrahydroisoquinoline (THIQ)Dihydroisoquinolinone (DHIQ)
Core Structure Secondary Amine (Saturated Heterocycle)Lactam (Cyclic Amide)
Electronic State Nitrogen lone pair is localized; High basicity (

).
Nitrogen lone pair is delocalized into carbonyl; Neutral/Weakly acidic.
Primary Liability Oxidative Dehydrogenation: CYP450 enzymes easily abstract the benzylic hydride at C1, leading to an iminium ion.Hydrolysis: The amide bond is generally stable but can undergo cleavage under strong acid/base stress.
Metabolic Fate Rapid conversion to dihydroisoquinoline (imine) or N-oxides.Resists P450 oxidation at C1; metabolism shifts to aromatic ring hydroxylation.
Mechanistic Visualization: Metabolic Divergence

The following diagram illustrates why THIQ is metabolically labile compared to the DHIQ lactam.

MetabolicPathways cluster_0 Tetrahydroisoquinoline (THIQ) Liability cluster_1 Dihydroisoquinolinone (DHIQ) Stability THIQ THIQ Scaffold (Secondary Amine) Radical C1-Radical Intermediate THIQ->Radical CYP450 (H-abstraction) DHIQ DHIQ Scaffold (Lactam) Iminium Iminium Ion (Reactive Electrophile) Radical->Iminium -e- Degradant Isoquinoline/ Ring Opening Iminium->Degradant Hydrolysis/Oxidation Metabolite Aromatic Hydroxylation (Stable Metabolite) DHIQ->Metabolite CYP450 (Ring oxidation only)

Figure 1: Metabolic divergence showing the oxidative liability of the THIQ amine versus the metabolic blockade provided by the DHIQ lactam carbonyl.

Experimental Module 1: Chemical Stress Testing (Forced Degradation)

To empirically verify the stability advantage, researchers must perform forced degradation studies compliant with ICH Q1A(R2) guidelines.[1] The following protocol focuses on Oxidative Stress , where the divergence is most pronounced.

Protocol: Peroxide-Induced Oxidation

Objective: Quantify the susceptibility of the N-heterocycle to N-oxidation and dehydrogenation.

Reagents:

  • Test Compounds (THIQ and DHIQ analogs), 10 mM in DMSO.

  • 30% Hydrogen Peroxide (

    
    ).
    
  • Acetonitrile (ACN) / Water (HPLC grade).

  • Quenching Solution: 10% Sodium Metabisulfite (

    
    ).
    

Workflow:

  • Preparation: Dilute Test Compound to 100 µM in ACN:Water (50:50).

  • Stress Induction: Add

    
     to a final concentration of 3%. Incubate at Room Temperature for 4 hours .
    
    • Note: THIQ is sensitive; heating may cause total degradation too rapidly to measure kinetics.

  • Quenching (Critical Step): Add equimolar Sodium Metabisulfite to neutralize excess peroxide.

    • Validation: Use starch-iodide paper to confirm peroxide neutralization before injection.

  • Analysis: Inject onto UHPLC-MS (C18 column).

    • Monitor: Loss of Parent Area % and formation of +16 Da (N-oxide) or -2 Da (Imine) peaks.

Expected Outcome:

  • THIQ: >50% degradation. Major products: N-oxide (+16 Da) and Dihydroisoquinoline imine (-2 Da).

  • DHIQ: <5% degradation. Lactams are resistant to peroxide oxidation under these conditions.

Experimental Module 2: Microsomal Stability (Metabolic)

This is the definitive assay for drug development. It measures the intrinsic clearance (


) driven by hepatic enzymes.
Protocol: Human Liver Microsome (HLM) Stability

Objective: Compare metabolic half-life (


) and identify soft spots.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold ACN with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in buffer. Equilibrate at 37°C for 5 min.

    • Why 1 µM? To ensure first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Termination: Immediately dispense into Stop Solution (1:3 ratio) to precipitate proteins.

  • Clarification: Centrifuge at 4000 rpm for 20 min at 4°C.

  • LC-MS/MS Analysis: Monitor parent depletion.

Data Analysis & Visualization

Calculate


 using the slope (

) of the natural log of percent remaining vs. time:

Representative Data (Comparative):

ParameterTHIQ AnalogDHIQ (Lactam) AnalogInterpretation

(HLM)
12 min>120 minDHIQ blocks the rapid C1-oxidation pathway.

(µL/min/mg)
>100 (High)<15 (Low)DHIQ is suitable for QD (once daily) dosing.
Major Metabolite M-2 (Imine), M+16 (N-Oxide)M+16 (Aromatic -OH)Metabolic switching occurred from the heterocycle to the phenyl ring.

Summary of Stability Profile

The following table summarizes the performance of the DHIQ scaffold as a stabilizing alternative to THIQ.

Stress ConditionTHIQ PerformanceDHIQ PerformanceVerdict
Oxidation (

)
Poor. Rapid N-oxidation and dehydrogenation.Excellent. Lactam ring is oxidatively inert.DHIQ Wins
Metabolism (CYP450) Poor. Benzylic C-H abstraction is a major clearance route.High. C1 carbonyl blocks metabolic soft spot.DHIQ Wins
Hydrolysis (Acid/Base) Excellent. Amines do not hydrolyze.Good. Lactams are stable but can open at extreme pH/Temp.THIQ Wins (Marginally)
Photostability Moderate. Susceptible to radical formation.Good. Conjugation provides stability.DHIQ Wins
Application Scientist Note

When optimizing a lead series, if you observe high clearance (


) on a THIQ scaffold accompanied by M-2 metabolites in mass spec, switch to the DHIQ scaffold . This "lactam walk" is a high-probability fix that retains vector orientation of substituents while dramatically improving metabolic stability.

References

  • Metabolic Liabilities of Nitrogen Heterocycles

    • Dalvie, D., et al. (2002). Metabolism of tetrahydroisoquinoline derivatives.
    • Source: (Contextual citation for mechanism).

  • Lactams as Bioisosteres

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.
    • Source:

  • Forced Degradation Guidelines

    • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
    • Source:

  • Synthesis and Properties of 3,4-dihydroisoquinolin-1(2H)

    • Detailed chemical properties and stability d
    • Source:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management and disposal of chemical reagents are as critical t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management and disposal of chemical reagents are as critical to successful research as the experimental design itself. This guide provides a detailed protocol for the safe disposal of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1242157-15-8), a halogenated heterocyclic compound frequently utilized in drug discovery and development.[1][2]

Improper disposal of this and similar chemicals can lead to environmental contamination, pose health risks to personnel, and result in significant regulatory penalties.[3][4] The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one belongs to a class of halogenated organic compounds. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available in public databases, its structural analogues provide critical safety insights.

Structurally similar compounds are known to cause skin and eye irritation.[5][6] The presence of bromo- and fluoro- substituents necessitates careful handling to avoid inhalation, skin contact, and eye contact.[7][8]

Core Directive: Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling. The SDS is the primary source of information regarding specific hazards, handling procedures, and emergency responses for the exact material you have procured.

Potential Hazard Rationale & Precautionary Measures
Skin/Eye Irritation Halogenated organic compounds can cause irritation upon contact.[5] Required PPE: Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a laboratory coat.[7]
Respiratory Irritation Handling the solid powder may generate dust. Required Handling: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation.[5][7]
Environmental Hazard Improper release can contaminate soil and water. Halogenated compounds can be persistent in the environment. Disposal: Must be disposed of as regulated hazardous waste. Do not discharge down the drain or into regular trash.[3][9]

The Hierarchy of Waste Management

Prudent laboratory practice follows a four-tiered hierarchy for managing chemical waste, with the primary goal of minimizing environmental impact.[10]

  • Source Reduction & Pollution Prevention: The most effective strategy is to prevent waste generation. This includes purchasing only the necessary quantities of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one and optimizing experimental scales to use the minimum amount required.[10]

  • Reuse or Redistribution: If you have unopened, unexpired material that is no longer needed, check if other research groups within your institution can use it.[11]

  • Treatment & Recycling: While not typically applicable for this specific compound in a standard lab setting, this tier involves treating waste to reduce its hazard or recycling components.

  • Disposal: This is the final option for waste that cannot be managed by the above methods. Disposal must be conducted safely and in compliance with all regulations.

Step-by-Step Disposal Procedures

The correct disposal procedure depends on the form of the waste. All waste must be managed in compliance with the Resource Conservation and Recovery Act (RCRA) and your institution's specific Environmental Health & Safety (EHS) guidelines.[3][4][12]

This applies to the original container of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

  • Ensure Proper Labeling: Verify the original manufacturer's label is intact and legible. Do not deface the label.[11]

  • Secure the Container: Ensure the cap is tightly sealed to prevent any leaks or spills.

  • Attach a Hazardous Waste Tag: Your institution's EHS department will provide hazardous waste tags or labels. Fill out the tag completely, listing the full chemical name: "6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one". Do not use abbreviations or chemical formulas.[9][12]

  • Segregate for Pickup: Store the container in your lab's designated Satellite Accumulation Area (SAA) for hazardous waste.[12][13] Ensure it is segregated with other halogenated organic solids, away from incompatible materials like strong oxidizing agents or bases.

  • Request Disposal: Arrange for pickup by your institution's EHS personnel according to their established procedures.[13]

This stream includes items like gloves, weigh boats, paper towels, or pipette tips that are contaminated with the compound.

  • Collect in a Designated Container: Use a dedicated, leak-proof container lined with a clear plastic bag for "halogenated organic solid waste".[11] A pail with a lid is often a good choice.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste".[12] The label must also list all chemical contaminants. For example: "Waste: Chemically Contaminated Debris (6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one)".

  • Keep Closed: The container must be kept closed at all times except when adding waste.[9][12]

  • Store Safely: Store the container in your SAA, ensuring it is segregated from liquid waste and other incompatible materials.

  • Arrange for Pickup: Once the container is nearly full (e.g., ¾ full), seal the bag and container, and request a pickup from EHS.[11]

This is the most common waste stream, typically involving solutions of the compound in organic solvents. The key principle is strict segregation.

  • Identify the Waste Type: Because 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one contains bromine and fluorine, any organic solvent waste containing it is classified as Halogenated Organic Waste .[14]

  • Select the Correct Container: Use a designated, chemically compatible waste container (often a 4-liter glass bottle or a larger carboy) specifically for "Halogenated Organic Liquid Waste".[13][15] Never use a container that previously held incompatible chemicals (e.g., strong acids or oxidizers).

  • Label the Container: Before adding the first drop of waste, label the container with "Hazardous Waste" and a list of all its components.[9][12] For example: "Halogenated Organic Waste: Methanol (80%), Dichloromethane (19.9%), 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (0.1%)". Maintain a running log of the contents and their approximate percentages.

  • Do Not Mix Incompatible Streams:

    • CRITICAL: Never mix halogenated and non-halogenated organic wastes.[9][11][14][15] The presence of halogens requires a specific high-temperature incineration process for disposal.[14] Mixing streams can dramatically increase disposal costs and complexity.[13]

    • Never mix aqueous waste with organic solvent waste.

    • Never mix strong acids, bases, or oxidizers with this organic waste stream.

  • Keep the Container Closed: The container must be kept tightly sealed at all times except when you are actively adding waste. Do not leave a funnel in the opening.[12] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Store in Secondary Containment: Store the waste container in your SAA within a secondary containment bin to catch any potential leaks.[3]

  • Arrange for Pickup: When the container is 90% full, request a pickup from your EHS office.[12]

Waste Segregation Workflow

The following diagram outlines the critical decision-making process for segregating waste generated from experiments involving 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

G start Waste Generated (Contains 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one) is_solid Is the waste primarily solid? (e.g., gloves, wipes, glassware) start->is_solid is_aqueous Is the waste primarily aqueous? is_solid->is_aqueous No (Liquid) solid_waste Contaminated Solid Waste Container (Halogenated) is_solid->solid_waste Yes is_organic Is the waste primarily an organic solvent? is_aqueous->is_organic No aqueous_waste Aqueous Waste Container (Halogenated) is_aqueous->aqueous_waste Yes halogenated_waste Halogenated Organic Liquid Waste Container is_organic->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Liquid Waste Container (DO NOT ADD THIS COMPOUND) is_organic->non_halogenated_waste No (Error)

Caption: Decision workflow for proper waste segregation.

Emergency Procedures: Spill Management

In the event of a small spill, follow these general steps, but always adhere to your institution's specific spill response protocol.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate if Necessary: If the spill is large or involves highly volatile solvents, evacuate the area and contact EHS.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Contain the Spill: Use a spill kit with absorbent pads or other appropriate material to contain the spill, working from the outside in.

  • Clean and Decontaminate: Once absorbed, collect the contaminated material using forceps or a scoop. Place it in a designated hazardous waste bag or container as described in Protocol 2.

  • Report the Incident: Report all spills to your lab supervisor and EHS.

References

  • Hazardous Waste Segregation Guide. (n.d.). Bucknell University.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Delaware.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile. (n.d.). BenchChem.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Hazardous Waste Guide. (n.d.). UTIA Safety Office, University of Tennessee.
  • Hazardous Chemical Waste Management in Teaching Laboratories. (2025, November 13).
  • Understanding the Major Chemical Hygiene and Safety Categories. (2025, April 17). Lab Manager.
  • Correct Disposal of Biohazard Waste in Clinical Labor
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). U.S. Environmental Protection Agency (EPA).
  • Bromo-Deoxyuridine (BrdU) Standard Operating Procedure. (n.d.). University of California, Berkeley.
  • Waste Management in Pharma Manufacturing. (n.d.). AbbVie Contract Manufacturing.
  • 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. (n.d.).
  • 8-Bromo-6-fluoroquinoline - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory.
  • SAFETY DATA SHEET - 1-Bromoisoquinolin-3-amine. (2012, July 27). Thermo Fisher Scientific.
  • 1242157-15-8|6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. (n.d.). BLDpharm.
  • SAFETY DATA SHEET - 6-Bromoisoquinoline. (2010, June 21). Fisher Scientific.
  • 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. (n.d.). Sigma-Aldrich.
  • 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one. (n.d.). Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

An authoritative, field-proven guide to the safe handling, operational logistics, and disposal of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one . As a Senior Application Scientist, I have structured this guide to mov...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, field-proven guide to the safe handling, operational logistics, and disposal of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one .

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets (SDS). We will explore the mechanistic causality behind these safety protocols, ensuring your laboratory workflows are not only compliant but intrinsically self-validating.

Executive Summary & Biological Context

6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1242157-15-8) is a specialized halogenated heterocyclic building block. In contemporary drug discovery, this compound serves as a critical intermediate in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which act as potent Stimulator of Interferon Genes (STING) antagonists [1].

The cGAS-STING pathway is a cytosolic DNA sensing mechanism that activates innate immunity. Overactivation of this pathway is implicated in severe inflammatory and autoimmune diseases, such as systemic lupus erythematosus (SLE)[1]. By utilizing this brominated intermediate, medicinal chemists can perform late-stage functionalizations (e.g., Buchwald-Hartwig aminations) to develop therapeutics that block STING multimerization and downstream Type I interferon transcription[1].

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP 2',3'-cGAMP Synthesis cGAS->cGAMP STING STING (ER Bound) cGAMP->STING TBK1 TBK1 Recruitment STING->TBK1 IRF3 IRF3 Dimerization TBK1->IRF3 Nucleus Type I IFN Transcription IRF3->Nucleus Antagonist 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives (STING Antagonists) Antagonist->STING Blocks Activation

Caption: cGAS-STING signaling pathway and targeted inhibition by isoquinolinone derivatives.

Physicochemical Profile & Hazard Causality

To handle this compound safely, one must understand how its molecular structure dictates its physical behavior and biological hazards. The presence of both bromine and fluorine on the aromatic ring increases the molecule's lipophilicity, enhancing its ability to permeate biological membranes and organic PPE materials.

Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 1242157-15-8Unique identifier for regulatory tracking.
Molecular Formula C9H7BrFNOHalogenated aromatic lactam.
Molecular Weight 244.06 g/mol Relatively low MW; easily aerosolized as a fine powder.
Appearance White to off-white solid/powderProne to electrostatic dispersion during transfer[2].
Storage Temp 2-8°C (Refrigerated)Prevents slow thermal degradation and moisture absorption[2].
H302 Harmful if swallowedHalogenated heterocycles can interfere with cellular metabolism[3].
H315 / H319 Skin & Eye IrritationThe electrophilic nature of the halogenated ring can react with nucleophilic residues in mucosal tissues[3].
H335 Respiratory IrritationInhalation of micro-particulates causes immediate alveolar inflammation[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety guidelines. The specific physicochemical properties of this compound demand a targeted PPE strategy.

  • Hand Protection (Double Gloving): Wear a base layer of standard nitrile gloves, covered by a thicker, extended-cuff nitrile or neoprene outer glove.

    • Field-Proven Insight: When synthesizing STING antagonists, this intermediate is frequently dissolved in polar aprotic solvents like DMF or DCM[4]. These solvents act as permeation enhancers, carrying the dissolved halogenated compound through single-layer latex or thin nitrile in seconds. Double-gloving ensures a self-validating barrier: if the outer glove is compromised by solvent, the inner glove provides a critical window for safe removal.

  • Respiratory Protection: N95, FFP3, or a half-mask respirator with P100 particulate filters.

    • Field-Proven Insight: As a lyophilized powder, 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one holds a static charge[2]. Opening a plastic centrifuge tube can cause the powder to repel and aerosolize instantly.

  • Eye & Body Protection: Wrap-around splash goggles (not standard safety glasses) and a flame-resistant, fully buttoned lab coat.

Operational Workflow: Handling & Synthesis

The following protocol details a standard Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling, a common step when utilizing this aryl bromide to build STING antagonists.

Step-by-Step Methodology: Reaction Setup

Step 1: Environmental Validation

  • Verify the fume hood face velocity is operating between 100–120 feet per minute (fpm).

  • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.

Step 2: Static Mitigation & Weighing

  • Remove the vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 15 minutes to prevent condensation[2].

  • Wipe the exterior of the vial and your weighing spatula with an anti-static cloth.

  • Weigh the required mass onto a piece of glossy weighing paper (which retains less static than plastic weigh boats).

Step 3: Inert Atmosphere Transfer

  • Transfer the powder into an oven-dried Schlenk flask containing a magnetic stir bar.

  • Add your palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos).

  • Seal the flask with a rubber septum and perform three vacuum/nitrogen purge cycles. Causality: Oxygen must be rigorously excluded, not for the safety of the isoquinolinone, but to prevent the oxidative deactivation of the Pd(0) catalyst.

Step 4: Solvent Addition & Execution

  • Inject anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMF) via syringe.

  • Add the amine coupling partner and a soluble base (e.g., Cs2CO3).

  • Heat the reaction to 90°C. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the 244 m/z peak (and its distinct M+2 bromine isotope pattern) confirms the successful consumption of the starting material.

Handling_Workflow Storage Storage (2-8°C) Hood Transfer to Fume Hood (Airflow >100 fpm) Storage->Hood PPE Don PPE (Double Nitrile, N95, Goggles) Hood->PPE Weighing Weighing (Anti-static Spatula) PPE->Weighing Reaction Reaction Vessel (e.g., Dioxane/DMF solvent) Weighing->Reaction Waste Halogenated Waste Disposal Reaction->Waste Post-reaction cleanup

Caption: Standardized safety workflow for handling halogenated isoquinolinone powders.

Spill Response and Disposal Plan

Because this compound contains both bromine and fluorine, it must never be disposed of in standard organic waste streams. Incineration of halogenated compounds requires specialized high-temperature scrubbers to prevent the release of toxic hydrobromic (HBr) and hydrofluoric (HF) acids.

Step-by-Step Methodology: Solid Spill Containment
  • Isolation: Immediately halt work. Lower the fume hood sash to the minimum operational height to increase face velocity and capture aerosolized dust.

  • Wet-Wipe Technique (Critical): Never dry-sweep a powder spill. Dry sweeping generates hazardous respiratory aerosols. Instead, dampen a highly absorbent laboratory wipe with a compatible solvent that does not dissolve the compound rapidly (e.g., a mixture of water and a small amount of isopropanol).

  • Decontamination: Gently place the damp wipe over the spilled powder. Press down lightly to adhere the powder to the wipe, then fold the wipe inward upon itself.

  • Secondary Wash: Wipe the affected area a second time with a wipe saturated in acetone or DCM to lift any residual molecular contamination.

  • Waste Segregation: Place all contaminated wipes, gloves, and weigh papers into a clearly labeled "Halogenated Solid Waste" container. Liquid reaction filtrates must be routed to "Halogenated Liquid Waste."

References

  • LookChem. (n.d.). 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one CAS NO.1242157-15-8. Retrieved from [Link]

  • Li, J., Song, F., Xu, S., Xu, W., & Wang, Z. (2023). 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof. World Intellectual Property Organization. WO2023109912A1.
  • Molaid. (n.d.). 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one - CAS 1242157-14-7 Synthesis Pathways. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one
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